molecular formula C14H20ClN3O3 B030286 Des-4-fluorobenzyl mosapride CAS No. 152013-26-8

Des-4-fluorobenzyl mosapride

カタログ番号: B030286
CAS番号: 152013-26-8
分子量: 313.78 g/mol
InChIキー: HQOQHUQAQLNFOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Des-4-fluorobenzyl Mosapride is a significant carboxylic acid metabolite of the gastroprokinetic agent Mosapride. This compound is primarily employed in pharmacological and metabolic research to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. Its primary research value lies in its role as a reference standard in analytical chemistry, enabling the precise quantification and identification of mosapride metabolites in biological matrices such as plasma, urine, and feces using techniques like LC-MS/MS and HPLC. Unlike the parent compound, which is a potent and selective 5-HT4 receptor agonist that stimulates acetylcholine release in the enteric nervous system to enhance gastrointestinal motility, this compound lacks the 4-fluorobenzyl group attached to the nitrogen of the piperidine ring. This structural difference is critical for studying structure-activity relationships (SAR) and understanding the metabolic dealkylation pathways of mosapride. Researchers utilize this metabolite to investigate the mechanisms underlying the drug's efficacy and to assess potential drug-drug interactions, thereby contributing to the development of safer and more effective gastroprokinetic therapies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOQHUQAQLNFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934399
Record name 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152013-26-8
Record name 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES-4-FLUOROBENZYL MOSAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Mechanism of Action: Des-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Des-4-fluorobenzyl mosapride (B1662829), the principal active metabolite of the gastroprokinetic agent mosapride, exerts its pharmacological effects through a dual mechanism of action. It functions as a selective agonist at the serotonin (B10506) 5-HT4 receptor and as a potent antagonist at the serotonin 5-HT3 receptor. This unique profile contributes to its therapeutic efficacy in modulating gastrointestinal motility and visceral sensitivity. This technical guide provides a comprehensive overview of the core mechanism of action of Des-4-fluorobenzyl mosapride, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Mosapride is a well-established gastroprokinetic agent utilized in the management of various gastrointestinal disorders. Following administration, mosapride is metabolized to its primary active metabolite, this compound (also known as M1).[1] Understanding the specific pharmacological properties of this metabolite is crucial for a complete comprehension of the therapeutic effects of the parent drug. This guide delves into the molecular interactions and downstream signaling events that define the mechanism of action of this compound.

Dual Receptor Activity

This compound's primary mechanism of action is centered on its interaction with two distinct serotonin receptor subtypes:

  • 5-HT4 Receptor Agonism: It stimulates 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) positively coupled to adenylyl cyclase.[2]

  • 5-HT3 Receptor Antagonism: It blocks 5-HT3 receptors, which are ligand-gated ion channels.[3]

This dual activity allows for a multifaceted modulation of gastrointestinal function.

Quantitative Pharmacological Profile

The following tables summarize the available quantitative data for this compound and its parent compound, mosapride.

Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency

CompoundParameterValueSpecies/TissueReference
This compound (M1) EC₅₀ (Functional Agonist Potency)120 nMGuinea Pig Ileum (electrically-evoked contractions)[3]
MosaprideKᵢ (Binding Affinity)84.2 nMGuinea Pig Ileum[4]
MosaprideIC₅₀ (Binding Affinity)113 nMGuinea Pig Striatum[5]
MosaprideEC₅₀ (Functional Agonist Potency)73 nMGuinea Pig Ileum (electrically-evoked contractions)[5]

Table 2: 5-HT3 Receptor Antagonist Potency

CompoundParameterValueSpecies/AssayReference
This compound (M1) ED₅₀ (In vivo Antagonism)10.5 µg/kg, i.v.Rat (2-methyl-5-HT-induced bradycardia)[3]
This compound (M1) Relative Potency (In vivo Antagonism)~25 times more potent than mosaprideFerret (cisplatin-induced emesis)[3]
MosaprideIC₅₀ (Functional Antagonism)4.03 µMNCB-20 cells (inhibition of 5-HT₃ receptor currents)[6]

Signaling Pathways

5-HT4 Receptor Agonism Signaling Pathway

Activation of the 5-HT4 receptor by this compound initiates a canonical Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to enhanced acetylcholine (B1216132) (ACh) release from enteric neurons. This increased ACh release stimulates muscarinic receptors on smooth muscle cells, promoting gastrointestinal motility.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT4R 5-HT4 Receptor This compound->5-HT4R Binds to Gs Gs Protein 5-HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP   AC PKA Protein Kinase A cAMP->PKA Activates ACh_Release Enhanced Acetylcholine (ACh) Release PKA->ACh_Release Phosphorylates Targets Leading to

5-HT4 Receptor Agonist Signaling Pathway
5-HT3 Receptor Antagonism

The 5-HT3 receptor is a non-selective cation channel. Its activation by serotonin leads to the rapid influx of Na⁺ and Ca²⁺, causing neuronal depolarization. This is involved in the transmission of nociceptive signals from the gut and the induction of nausea and emesis. This compound acts as a competitive antagonist at this receptor, blocking the binding of serotonin and thereby inhibiting channel opening and subsequent neuronal depolarization.

5-HT3 Receptor Antagonist Mechanism

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenates from guinea pig ileum or striatum, or cells expressing the 5-HT4 receptor.[4]

  • Radioligand: [³H]GR113808, a selective 5-HT4 antagonist.[4]

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[4]

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR113808).

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash pellets to remove endogenous substances and resuspend in assay buffer.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]GR113808, and varying concentrations of this compound.

  • Equilibration: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.[4]

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash filters with cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]GR113808 & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Radioligand Binding Assay Workflow
Isolated Guinea Pig Ileum Contractility Assay

This functional assay measures the ability of a compound to enhance electrically-evoked contractions of the guinea pig ileum, which is indicative of 5-HT4 receptor agonism.

Materials:

  • Male guinea pig (250-350 g).

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Organ bath system with isometric force transducer.

  • Carbogen gas (95% O₂, 5% CO₂).

  • Electrical stimulator.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and excise a segment of the terminal ileum. Gently flush the lumen and cut into 2-3 cm segments.

  • Organ Bath Setup: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen. Apply a resting tension of 1.0 g and allow to equilibrate for 30-60 minutes, with regular washes.

  • Electrical Stimulation: Apply transmural electrical stimulation (e.g., 0.1 Hz, 1 ms (B15284909) duration, supramaximal voltage) to induce twitch contractions.

  • Drug Administration: Once stable contractions are achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Acquisition: Record the increase in contractile force at each concentration.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value.

Cisplatin-Induced Emesis Model in Ferrets

This in vivo model is used to assess the anti-emetic properties of compounds, particularly their 5-HT3 receptor antagonist activity.

Materials:

Procedure:

  • Acclimation: Acclimate ferrets to the experimental environment.

  • Drug Administration: Administer this compound or vehicle intravenously (i.v.) or by another appropriate route.

  • Emetic Challenge: After a predetermined time, administer an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, i.v. or i.p.).[7]

  • Observation: Observe the animals for a set period (e.g., 4 hours for acute emesis) and record the number of retches and vomits.[7]

  • Data Analysis: Compare the emetic response in the drug-treated group to the vehicle-treated group to determine the percentage of inhibition and calculate the ED₅₀.

Conclusion

This compound, the primary active metabolite of mosapride, exhibits a dual mechanism of action characterized by 5-HT4 receptor agonism and 5-HT3 receptor antagonism. Its activity at the 5-HT4 receptor enhances gastrointestinal motility through the stimulation of acetylcholine release, while its blockade of 5-HT3 receptors contributes to its anti-emetic effects and potential modulation of visceral sensitivity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacological profile and therapeutic potential of this compound. Further research is warranted to determine the precise binding affinities of this compound at both 5-HT4 and 5-HT3 receptors to complete its pharmacological characterization.

References

In-Depth Technical Guide: Pharmacological Profile of Des-4-fluorobenzyl mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des-4-fluorobenzyl mosapride (B1662829), also known as M1, is the principal and pharmacologically active metabolite of the gastroprokinetic agent mosapride. This technical guide provides a comprehensive overview of the pharmacological profile of Des-4-fluorobenzyl mosapride, with a focus on its molecular interactions and functional effects. This document synthesizes available data on its receptor binding affinity and functional activity, outlines detailed experimental protocols for its characterization, and visualizes key pathways and workflows. The primary mechanism of action for this compound involves agonism at the serotonin (B10506) 5-HT4 receptor and antagonism at the 5-HT3 receptor, contributing to the overall prokinetic effects of its parent compound. While its 5-HT4 receptor agonistic activity is noted to be less potent than mosapride, its dual action on both 5-HT4 and 5-HT3 receptors underscores its significance in the therapeutic effects attributed to mosapride.

Introduction

Mosapride is a well-established gastroprokinetic agent utilized in the management of various motility-related gastrointestinal disorders.[1] Its therapeutic efficacy is largely attributed to its potent and selective agonism at the 5-hydroxytryptamine-4 (5-HT4) receptor, which facilitates the release of acetylcholine (B1216132) in the enteric nervous system, thereby enhancing gastrointestinal motility. Following administration, mosapride undergoes extensive metabolism, primarily through N-dealkylation, to form its major active metabolite, this compound (M1).[2] This metabolite not only shares the 5-HT4 receptor agonist properties of the parent drug but also exhibits antagonistic activity at the 5-HT3 receptor.[3] This dual pharmacological profile suggests that this compound plays a crucial role in the overall therapeutic effects of mosapride. This guide provides an in-depth examination of the pharmacological characteristics of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Pharmacological Profile

Receptor Binding and Functional Activity

The pharmacological activity of this compound is characterized by its interaction with serotonin receptors, primarily the 5-HT4 and 5-HT3 subtypes.

5-HT4 Receptor Agonism: this compound acts as an agonist at the 5-HT4 receptor. However, studies have indicated that its agonistic activity at this receptor is less potent than that of its parent compound, mosapride.[4][5] While specific Ki and EC50 values for this compound are not extensively reported in publicly available literature, the qualitative assessment of its reduced potency is a key characteristic. For comparative context, mosapride exhibits a binding affinity (Ki) for the guinea pig ileum 5-HT4 receptor of 84.2 nM.[6]

5-HT3 Receptor Antagonism: A significant aspect of the pharmacological profile of this compound is its antagonistic activity at the 5-HT3 receptor.[3] This property is distinct from the primary action of mosapride and is thought to contribute to the overall clinical effects, potentially by mitigating nausea and vomiting, which can be associated with gastrointestinal dysmotility. The antagonistic potency at the 5-HT3 receptor has been demonstrated in functional assays, where the M1 metabolite inhibited gastric distension-induced visceromotor responses.[3]

Quantitative Data

A comprehensive summary of the available quantitative pharmacological data for this compound and its parent compound, mosapride, is presented in Table 1. The lack of specific binding affinity and functional potency values for this compound in the current literature is a notable gap.

CompoundReceptorParameterValueSpecies/TissueReference
Mosapride 5-HT4Ki84.2 nMGuinea pig ileum[6]
5-HT4IC50113 nMGuinea pig striatum[7]
5-HT4EC5073 nMGuinea pig ileum (electrically evoked contractions)[7]
5-HT4EC50208 nMRat esophagus (carbachol-precontracted relaxation)[7]
This compound (M1) 5-HT4Agonistic ActivityLess than mosapride-[4][5]
5-HT3Antagonistic ActivityDemonstratedRat (in vivo)[3]

Table 1: Summary of Quantitative Pharmacological Data

Experimental Protocols

The characterization of the pharmacological profile of this compound involves standard in vitro and ex vivo methodologies.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.

  • Objective: To quantify the binding affinity of this compound to the 5-HT4 receptor.

  • Materials:

    • Membrane preparations from a tissue source rich in 5-HT4 receptors (e.g., guinea pig striatum or ileum).

    • Radioligand: [³H]GR113808 (a selective 5-HT4 antagonist).

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., unlabeled GR113808 or serotonin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet to remove endogenous substances and resuspend in the assay buffer.

    • Assay Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]GR113808 and varying concentrations of this compound.

    • Determination of Non-Specific Binding: In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of the non-labeled 5-HT4 ligand.

    • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Assay for Functional Activity

This protocol assesses the functional agonist or antagonist activity of this compound on isolated gastrointestinal tissue preparations.

  • Objective: To determine the functional potency (EC50) or antagonist potency (pA2) of this compound.

  • Materials:

    • Isolated tissue preparation (e.g., guinea pig ileum longitudinal muscle strip).

    • Organ bath apparatus with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • Isotonic transducer and data acquisition system.

    • Agonist (e.g., serotonin for 5-HT4 receptor activation).

    • Test compound: this compound.

  • Procedure for Agonist Activity (5-HT4):

    • Tissue Preparation and Equilibration: Mount the isolated tissue strip in the organ bath under a slight tension and allow it to equilibrate.

    • Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner and record the resulting tissue contraction.

    • Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a concentration-response curve. Determine the EC50 value (the concentration that produces 50% of the maximal response).

  • Procedure for Antagonist Activity (5-HT3):

    • Tissue Preparation and Equilibration: Prepare the tissue as described above.

    • Control Agonist Response: Obtain a cumulative concentration-response curve for a known 5-HT3 agonist.

    • Incubation with Antagonist: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period.

    • Repeat Agonist Response: In the presence of this compound, repeat the cumulative concentration-response curve for the 5-HT3 agonist.

    • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of 5-HT4 receptor activation and a typical experimental workflow for pharmacological characterization.

G cluster_0 5-HT4 Receptor Signaling Pathway This compound This compound 5-HT4 Receptor 5-HT4 Receptor This compound->5-HT4 Receptor binds to Gs protein Gs protein 5-HT4 Receptor->Gs protein activates Adenylate Cyclase Adenylate Cyclase Gs protein->Adenylate Cyclase stimulates cAMP cAMP Adenylate Cyclase->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Acetylcholine Release Acetylcholine Release PKA->Acetylcholine Release promotes

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

G cluster_1 Experimental Workflow for Pharmacological Characterization A Compound Synthesis (this compound) B In Vitro Assays A->B C Receptor Binding Assay (e.g., 5-HT4, 5-HT3) B->C D Functional Assay (e.g., Isolated Organ Bath) B->D E Data Analysis (Ki, EC50, pA2) C->E D->E F Pharmacological Profile Determination E->F

Caption: Workflow for Pharmacological Profiling.

Conclusion

This compound is a key active metabolite of mosapride, contributing significantly to its therapeutic effects through a dual mechanism of action: 5-HT4 receptor agonism and 5-HT3 receptor antagonism. While its potency at the 5-HT4 receptor is less than that of the parent compound, its combined activities highlight the complexity of mosapride's in vivo pharmacology. Further research to quantify the binding affinities and functional potencies of this compound at various serotonin receptor subtypes is warranted to fully elucidate its pharmacological profile and its precise contribution to the clinical efficacy and safety of mosapride. This technical guide provides a foundational understanding for researchers and drug development professionals, summarizing the current knowledge and outlining the experimental approaches for further investigation.

References

A Deep Dive into the Biological Activity of Mosapride's Primary Metabolite (M1)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the primary metabolite of mosapride (B1662829), known as M1 or des-p-fluorobenzyl-mosapride. Mosapride is a gastroprokinetic agent, and understanding the pharmacological profile of its metabolites is crucial for a complete picture of its therapeutic effects and potential mechanisms of action. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates relevant biological pathways and workflows.

Introduction to Mosapride and its Metabolism

Mosapride citrate (B86180) is a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1] Following administration, mosapride is metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4.[2] The principal active metabolite formed is des-p-fluorobenzyl-mosapride, designated as M1.[3][4] This metabolite is not only present in significant concentrations in plasma but also exhibits its own distinct biological activities that contribute to the overall pharmacological profile of mosapride.[5][6]

Quantitative Pharmacological Data

The biological activity of the M1 metabolite has been characterized through various in vitro and in vivo studies. Its activity is primarily focused on two serotonin (B10506) receptor subtypes: it acts as an agonist at the 5-HT4 receptor and as a potent antagonist at the 5-HT3 receptor.[7]

Table 1: In Vitro 5-HT4 Receptor Agonist Activity
CompoundPreparationAssayEC50 (mol/L)Relative Potency (vs. Mosapride)Reference
M1 Isolated Guinea-Pig IleumEnhancement of Electrically-Evoked Contractions1.2 x 10⁻⁷2-fold less potent[7]
Mosapride Isolated Guinea-Pig IleumEnhancement of Electrically-Evoked ContractionsNot explicitly stated, but implied to be ~6.0 x 10⁻⁸-[7]
M2 Isolated Guinea-Pig IleumEnhancement of Electrically-Evoked Contractions1.0 x 10⁻⁶Significantly less potent[7]

M2 is another metabolite, mosapride-N-oxide.

Table 2: In Vivo 5-HT3 Receptor Antagonist Activity
CompoundModelAssayED50 (µg/kg, i.v.)Reference
M1 Anesthetized RatsAntagonism of 2-methyl-5-HT-induced bradycardia10.5[7]
Table 3: In Vivo Gastroprokinetic Efficacy
CompoundRouteSpeciesModelRelative Potency (vs. Mosapride)Reference
M1 i.v.MiceGastric emptying of a semisolid meal3-fold less potent[7]
M1 i.v.RatsGastric emptying of a semisolid mealAlmost equal potency[7]
M1 p.o.MiceGastric emptying of a semisolid mealEqual potency[7]
M1 p.o.RatsGastric emptying of a semisolid meal10-fold less potent[7]
M1 p.o.RatsGastric emptying of a resin pellet meal10-fold less potent[7]

Signaling Pathways and Mechanism of Action

The dual activity of the M1 metabolite on 5-HT4 and 5-HT3 receptors contributes to its overall effect on gastrointestinal function.

5-HT4 Receptor Agonism

Activation of 5-HT4 receptors on cholinergic neurons in the myenteric plexus leads to enhanced acetylcholine (B1216132) release, which in turn stimulates smooth muscle contraction and promotes gastrointestinal motility.

G M1 M1 Metabolite HT4R 5-HT4 Receptor (on Cholinergic Neuron) M1->HT4R Agonist AC_release ↑ Acetylcholine (ACh) Release HT4R->AC_release AChR Muscarinic Receptors (on Smooth Muscle) AC_release->AChR ACh binds Contraction Smooth Muscle Contraction AChR->Contraction Motility ↑ GI Motility Contraction->Motility

M1's 5-HT4 receptor agonist signaling pathway.
5-HT3 Receptor Antagonism

5-HT3 receptors are ligand-gated ion channels involved in nausea, vomiting, and visceral pain perception. Antagonism of these receptors by M1 can mitigate these symptoms. This is particularly relevant in the context of chemotherapy-induced emesis and visceral hypersensitivity.

G Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (on Vagal Afferent Nerves) Serotonin->HT3R Activates Nausea Nausea, Vomiting, Visceral Pain HT3R->Nausea M1 M1 Metabolite M1->HT3R Antagonist (Blocks)

M1's 5-HT3 receptor antagonist mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of the M1 metabolite.

Isolated Guinea Pig Ileum Contraction Assay (for 5-HT4 Agonism)

This ex vivo model is a classic pharmacological preparation for assessing the activity of compounds on enteric neurons and smooth muscle.

  • Tissue Preparation:

    • A male Hartley guinea pig (250-350 g) is humanely euthanized according to institutional guidelines.

    • The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, oxygenated Krebs-Henseleit solution.

    • The lumen of the ileal segment is gently flushed with Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.

    • A 2-3 cm segment of the longitudinal muscle-myenteric plexus preparation is mounted in a 10-20 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.

    • One end of the tissue is attached to a fixed hook, and the other to an isometric force-displacement transducer. A resting tension of 0.5-1.0 g is applied.

    • The tissue is allowed to equilibrate for 30-60 minutes, with washes of fresh Krebs solution every 15 minutes.

  • Experimental Procedure:

    • The preparation is treated with phenoxybenzamine (B1677643) to block α-adrenoceptors.

    • The tissue is subjected to electrical field stimulation (EFS) to evoke twitch contractions.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of M1 or mosapride to the organ bath and measuring the enhancement of the electrically-evoked contractions.

    • The EC50 value, the concentration that produces 50% of the maximal response, is calculated.

G Start Euthanize Guinea Pig & Excise Ileum Prepare Prepare Longitudinal Muscle-Myenteric Plexus Strip Start->Prepare Mount Mount in Organ Bath (Krebs Solution, 37°C) Prepare->Mount Equilibrate Equilibrate under 0.5-1.0g Tension Mount->Equilibrate Stimulate Apply Electrical Field Stimulation (EFS) Equilibrate->Stimulate Add_M1 Add Cumulative Concentrations of M1 Stimulate->Add_M1 Record Record Enhancement of Contractions Add_M1->Record Analyze Calculate EC50 Record->Analyze

Workflow for the isolated guinea pig ileum assay.
Rat Gastric Emptying Study (Phenol Red Method)

This in vivo assay measures the rate at which a meal is emptied from the stomach, providing a functional measure of gastroprokinetic activity.

  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.

    • The animals are randomly assigned to vehicle control and M1-treated groups.

  • Experimental Procedure:

    • M1 or vehicle is administered orally (p.o.) or intravenously (i.v.) at the desired dose.

    • After a set time (e.g., 30 minutes), a test meal is administered via oral gavage. The meal consists of a non-nutrient bulk material (e.g., methylcellulose) containing a non-absorbable marker (e.g., phenol (B47542) red).

    • After a further period (e.g., 20 minutes), the animals are euthanized.

    • The stomach is clamped at the pylorus and cardia and removed.

    • The stomach is homogenized in an alkaline solution to extract the phenol red.

    • The amount of phenol red remaining in the stomach is quantified spectrophotometrically.

    • Gastric emptying is calculated as a percentage of the meal that has exited the stomach compared to a control group euthanized immediately after receiving the meal.

G Fast Fast Rats Overnight Administer_Drug Administer M1 or Vehicle Fast->Administer_Drug Administer_Meal Administer Phenol Red Test Meal Administer_Drug->Administer_Meal Wait Wait for a Set Time Period Administer_Meal->Wait Euthanize Euthanize & Remove Stomach Wait->Euthanize Extract Extract Phenol Red from Stomach Euthanize->Extract Quantify Quantify Phenol Red Spectrophotometrically Extract->Quantify Calculate Calculate Gastric Emptying (%) Quantify->Calculate

Workflow for the rat gastric emptying study.
Antagonism of 2-methyl-5-HT-induced Bradycardia (for 5-HT3 Antagonism)

This in vivo model assesses 5-HT3 receptor blockade by measuring the inhibition of the von Bezold-Jarisch reflex, a triad (B1167595) of responses including bradycardia, hypotension, and apnea, which is mediated by 5-HT3 receptors.

  • Animal Preparation:

    • Rats are anesthetized (e.g., with urethane).

    • The jugular vein is cannulated for drug administration, and the carotid artery is cannulated to monitor blood pressure and heart rate.

  • Experimental Procedure:

    • A baseline heart rate is established.

    • 2-methyl-5-HT, a selective 5-HT3 receptor agonist, is administered intravenously to induce a transient bradycardia.

    • Increasing doses of M1 are administered intravenously.

    • The ability of each dose of M1 to antagonize the 2-methyl-5-HT-induced bradycardia is recorded.

    • The ED50, the dose that produces 50% of the maximal inhibition of the bradycardic response, is calculated.

Conclusion

The primary metabolite of mosapride, M1 (des-p-fluorobenzyl-mosapride), is a pharmacologically active compound that significantly contributes to the overall therapeutic profile of the parent drug. It exhibits a dual mechanism of action, functioning as a 5-HT4 receptor agonist and a potent 5-HT3 receptor antagonist. While its 5-HT4 agonism is less potent than that of mosapride, it still contributes to the prokinetic effects. The potent 5-HT3 antagonism of M1 adds a valuable therapeutic dimension, suggesting a role in mitigating symptoms such as nausea, vomiting, and visceral pain. A thorough understanding of the biological activities of M1 is essential for drug development professionals and researchers working to optimize therapies for gastrointestinal motility disorders.

References

Des-4-fluorobenzyl Mosapride: A Technical Overview of 5-HT3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des-4-fluorobenzyl mosapride (B1662829), the principal active metabolite of the gastroprokinetic agent mosapride, has demonstrated notable pharmacological activity, including antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor. This technical guide provides an in-depth analysis of the 5-HT3 receptor antagonism of Des-4-fluorobenzyl mosapride, consolidating available data for a scientific audience. The document details the compound's pharmacological profile, presents quantitative data in a structured format, and outlines comprehensive experimental protocols for its characterization. Furthermore, it includes detailed diagrams of the 5-HT3 receptor signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction to this compound

This compound is the primary metabolite of mosapride, formed via the cleavage of the p-fluorobenzyl group from the parent compound. Mosapride is recognized primarily as a selective 5-HT4 receptor agonist, which enhances gastrointestinal motility. However, emerging evidence indicates that both mosapride and its major metabolite, this compound (also referred to as M1), exhibit antagonistic properties at the 5-HT3 receptor. This dual activity is significant, as 5-HT3 receptor antagonists are a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy, and in the treatment of certain gastrointestinal disorders like irritable bowel syndrome (IBS).

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to a rapid influx of cations, resulting in neuronal depolarization. The antagonistic action of this compound at this receptor suggests a potential therapeutic benefit in conditions mediated by 5-HT3 receptor activation.

Quantitative Pharmacological Data

While direct in vitro binding affinity (Ki) or functional inhibition (IC50) data for this compound at the 5-HT3 receptor is not extensively available in the public domain, in vivo studies have provided quantitative and qualitative assessments of its antagonist activity. The following table summarizes the key findings.

Parameter Species Assay Value/Observation Reference
ED₅₀RatAntagonism of 2-methyl-5-HT-induced bradycardia10.5 µg/kg, i.v.[1]
PotencyFerretInhibition of cisplatin-induced emesisApproximately 25 times more potent than mosapride[1]

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of serotonin, the channel opens, allowing the influx of cations, which leads to membrane depolarization and subsequent downstream signaling events. Antagonists like this compound are thought to competitively bind to the receptor, preventing serotonin-mediated channel opening.

G cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) influx Na+ / Ca2+ Influx receptor->influx Channel Opening serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates antagonist Des-4-fluorobenzyl mosapride antagonist->receptor Binds & Blocks depolarization Membrane Depolarization influx->depolarization response Neuronal Excitation (e.g., emetic signaling) depolarization->response

Figure 1: Simplified 5-HT3 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

The following are detailed methodologies for the in vitro characterization of this compound's 5-HT3 receptor antagonism. These protocols are based on standard pharmacological assays and can be adapted for specific laboratory conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled 5-HT3 antagonist.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT3A receptor.

  • Radioligand: [³H]-Granisetron or another suitable high-affinity 5-HT3 receptor antagonist radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and dilute to the desired protein concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

  • Add 50 µL of the radioligand at a concentration close to its Kd value to all wells.

  • Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start: Prepare Reagents (Membranes, Radioligand, Compound) setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions start->setup add_radioligand Add Radioligand ([³H]-Granisetron) setup->add_radioligand add_membranes Add Receptor Membranes (HEK293-h5HT3A) add_radioligand->add_membranes incubate Incubate at RT for 60 min add_membranes->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters x3 (Ice-cold Buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate IC50 - Determine Ki (Cheng-Prusoff) count->analyze

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Functional Assay (Calcium Influx)

This cell-based functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the HEK293-h5HT3A cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in assay buffer for 60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence, then add a pre-determined concentration of serotonin (typically the EC80) to stimulate the 5-HT3 receptors.

  • Data Acquisition: Measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is used to calculate the percentage of inhibition for each concentration of this compound. Plot the data against the logarithm of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value. A Schild analysis can also be performed by generating agonist dose-response curves in the presence of fixed concentrations of the antagonist to determine the pA2 value, a measure of antagonist potency.

Conclusion

This compound, the primary metabolite of mosapride, exhibits potent 5-HT3 receptor antagonist properties, as demonstrated by in vivo studies. This activity, in addition to its known 5-HT4 receptor agonism inherited from the parent compound, presents a unique pharmacological profile. The methodologies outlined in this guide provide a framework for the detailed in vitro characterization of its 5-HT3 receptor antagonism, which is crucial for a comprehensive understanding of its therapeutic potential. Further research to determine its in vitro binding affinity and functional potency is warranted to fully elucidate its mechanism of action and to support its potential development for 5-HT3 receptor-mediated disorders.

References

Synthesis of Mosapride Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride (B1662829), a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to enhance gastrointestinal motility. Its metabolism in the body leads to the formation of several metabolites, primarily through pathways such as dealkylation, N-oxidation, and morpholine (B109124) ring cleavage. The synthesis of these metabolites is crucial for various aspects of drug development, including the confirmation of their chemical structures, evaluation of their pharmacological activity and potential toxicity, and their use as reference standards in metabolic studies. This technical guide provides an in-depth overview of the synthesis of key mosapride metabolites, complete with experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.

Major Metabolic Pathways of Mosapride

The primary metabolic transformations of mosapride involve modifications of the morpholine and N-benzyl groups. The three principal metabolic pathways are:

  • N-Dealkylation: This pathway involves the removal of the p-fluorobenzyl group from the morpholine nitrogen, leading to the formation of des-p-fluorobenzyl mosapride, also known as M1. This is a major metabolite of mosapride.[1][2]

  • N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form mosapride N-oxide.[1][2]

  • Morpholine Ring Opening: This pathway results in the cleavage of the morpholine ring, leading to a more polar metabolite.[1][2]

These metabolic pathways are crucial in understanding the disposition and potential activity of mosapride in vivo.

Mosapride_Metabolism Mosapride Mosapride M1 Des-p-fluorobenzyl Mosapride (M1) Mosapride->M1 N-Dealkylation N_Oxide Mosapride N-Oxide Mosapride->N_Oxide N-Oxidation Ring_Opened Morpholine Ring-Opened Metabolite Mosapride->Ring_Opened Morpholine Ring Opening

Synthesis of Key Mosapride Metabolites

The chemical synthesis of mosapride metabolites is essential for their structural confirmation and for conducting further pharmacological and toxicological studies.

Synthesis of Des-p-fluorobenzyl Mosapride (M1)

Des-p-fluorobenzyl mosapride is the primary metabolite of mosapride. Its synthesis involves the coupling of 4-amino-5-chloro-2-ethoxybenzoic acid with 2-(aminomethyl)morpholine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of des-p-fluorobenzyl mosapride is not explicitly available in the searched literature. However, a general synthetic approach can be inferred from the synthesis of mosapride itself, where 4-amino-5-chloro-2-ethoxybenzoic acid is coupled with the appropriate amine.

M1_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start1 4-amino-5-chloro-2-ethoxybenzoic acid coupling Amide Coupling (e.g., using a coupling agent like DCC or EDC) start1->coupling start2 2-(aminomethyl)morpholine start2->coupling purify Chromatographic Purification (e.g., Column Chromatography) coupling->purify product Des-p-fluorobenzyl Mosapride (M1) purify->product

Synthesis of Mosapride N-Oxide

Mosapride N-oxide is formed by the oxidation of the tertiary amine in the morpholine ring. Several methods can be employed for this transformation.

Experimental Protocol:

  • Method 1: Oxidation with Tert-Butyl Hydroperoxide (TBHP) and Iodine. A patent describes a method for oxidative amidation to produce mosapride, which could potentially be adapted for N-oxidation.[3] In a typical procedure, mosapride would be dissolved in a suitable solvent like acetonitrile, followed by the addition of TBHP and a catalytic amount of iodine. The reaction mixture would then be heated to achieve the desired oxidation.

  • Method 2: Oxidation with Hydrogen Peroxide. A common method for N-oxidation involves the use of hydrogen peroxide in a suitable solvent like acetic acid or ethanol. The reaction is typically carried out at a slightly elevated temperature to facilitate the oxidation.

N_Oxide_Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start Mosapride oxidation Oxidation (e.g., H2O2/AcOH or TBHP/I2) start->oxidation purify Purification (e.g., Crystallization or Chromatography) oxidation->purify product Mosapride N-Oxide purify->product

Synthesis of Morpholine Ring-Opened Metabolite

Hypothetical Synthetic Approach:

A plausible synthetic route could involve the synthesis of a suitable precursor with a protected amino alcohol functionality, which is then coupled to the 4-amino-5-chloro-2-ethoxybenzoyl moiety. Subsequent deprotection and further modification would yield the desired ring-opened structure.

Quantitative Data on Mosapride Metabolite Synthesis

Quantitative data such as reaction yields and purity are critical for evaluating the efficiency and success of a synthetic protocol. The following table summarizes the available quantitative data for the synthesis of mosapride and its impurities, which can provide an indication of the expected outcomes for metabolite synthesis.

CompoundStarting Material(s)Reagents/ConditionsYield (%)Purity (%)Reference
Mosapride2-ethoxy-4-amino-5-chlorobenzyl methyl ether, 2-aminomethyl-4-(4-fluorobenzyl)morpholineTBHP, I2, Acetonitrile, 70°C74-[3]
Mosapride Citrate (B86180)4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide, Citric AcidEthanol, Water89.0-[4]
Mosapride Impurity2-amino-4-chloro-5-ethoxybenzoic acid, 2-aminomethyl-4-(4-fluorobenzyl)morpholineEDCI, HOBT, DMF, Triethylamine89>98A patent for a mosapride impurity
Mosapride N-Oxide--->98 (by HPLC)[5]

Note: Detailed quantitative data for the synthesis of all specific metabolites are not consistently reported in the publicly available literature.

Purification and Characterization

Purification of the synthesized metabolites is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final compounds is then assessed using analytical HPLC.

Structural confirmation of the synthesized metabolites is carried out using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

The synthesis of mosapride metabolites is a vital component of drug development research. While general synthetic strategies can be inferred from the synthesis of the parent drug and related compounds, detailed experimental protocols and comprehensive quantitative data for each metabolite are not always readily available in the public domain. This guide provides a consolidated overview of the known synthetic approaches and data, highlighting the need for further detailed studies to establish robust and well-characterized synthetic routes for all major mosapride metabolites. Such studies will be invaluable for advancing our understanding of the pharmacology and safety profile of mosapride.

References

In-Depth Technical Guide to the Chemical Properties of Des-4-fluorobenzyl mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Des-4-fluorobenzyl mosapride (B1662829), the primary active metabolite of the gastroprokinetic agent, mosapride. This document details its physicochemical characteristics, metabolic pathway, and the experimental protocols used for its identification and functional assessment.

Core Chemical Properties

Des-4-fluorobenzyl mosapride, also known as M1, is formed through the dealkylation of its parent compound, mosapride.[1][2] Its chemical identity and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide[3]
Synonyms Des-p-fluorobenzyl mosapride, M1[1][3][4]
CAS Number 152013-26-8[4][5][6]
Chemical Formula C₁₄H₂₀ClN₃O₃[4][5][7]
Molecular Weight 313.78 g/mol [5][6][8]
Appearance Tan Solid[6]
Melting Point 137-140°C[5][6]
Boiling Point 477.8±45.0 °C (Predicted)[5]
Density 1.234±0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in Chloroform (with heating) and Methanol.[4][6]
SMILES O=C(C1=CC(Cl)=C(N)C=C1OCC)NCC2OCCNC2[4]
InChI InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)[4]

Metabolism and Pharmacological Activity

Mosapride is metabolized in the liver, primarily through a Phase I reaction involving dealkylation, which removes the p-fluorobenzyl group to yield its major and active metabolite, this compound (M1).[1][2] While the parent drug, mosapride, is a selective 5-HT₄ receptor agonist, its metabolite M1 exhibits a dual action.[9][10] It retains 5-HT₄ receptor agonism, although to a lesser extent than mosapride, and also possesses potent 5-HT₃ receptor antagonist properties.[9][10][11] This dual mechanism contributes to the overall prokinetic and therapeutic effects observed with mosapride administration.[9][11]

The metabolic conversion and subsequent receptor interactions are crucial for understanding the compound's complete pharmacological profile.

G cluster_0 Metabolism cluster_1 Pharmacological Action Mosapride Mosapride (Parent Drug) M1 This compound (Metabolite M1) Mosapride->M1 Dealkylation (Phase I Reaction) HT4 5-HT4 Receptor M1->HT4 Agonist HT3 5-HT3 Receptor M1->HT3 Antagonist G Sample Biological Sample (Plasma, Urine) Extract Solid-Phase Extraction Sample->Extract UPLC UPLC Separation (C18 Column) Extract->UPLC MS ESI-MS/MS Detection UPLC->MS Data Data Analysis (Retention Time, m/z) MS->Data ID Metabolite Identification (M1 Confirmed) Data->ID G Tissue Harvest Tissue (e.g., Guinea Pig Ileum) Prep Prepare Muscle Strips Tissue->Prep Mount Mount in Organ Bath (37°C, Carbogen) Prep->Mount Equil Equilibrate & Test Viability (with KCl) Mount->Equil Admin Add Cumulative Doses of Compound Equil->Admin Record Record Contractions (Isotonic Transducer) Admin->Record Analyze Analyze Data (EC50, Emax) Record->Analyze G Animal Fast Conscious Animal (e.g., Rat, Dog) Admin Administer Compound (p.o. or i.v.) Animal->Admin Meal Provide Standardized Meal Admin->Meal Wait Wait Predetermined Time Meal->Wait Measure Quantify Remaining Stomach Contents Wait->Measure Analyze Calculate & Compare Gastric Emptying Rate Measure->Analyze

References

The Contribution of the M1 Metabolite to the Efficacy of Mosapride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride (B1662829) is a well-established gastroprokinetic agent, primarily utilized to enhance gastrointestinal motility and alleviate symptoms associated with functional dyspepsia and other motility disorders.[1][2] Its principal mechanism of action is the selective agonism of serotonin (B10506) 5-HT4 receptors on enteric neurons, which facilitates the release of acetylcholine (B1216132) and subsequently stimulates smooth muscle contraction.[1][3][4] However, the clinical efficacy of mosapride is not solely attributable to the parent compound. Following oral administration, mosapride undergoes significant first-pass metabolism, yielding a major active metabolite known as M1, or des-p-fluorobenzyl mosapride.[5][6][7] This metabolite exhibits a unique pharmacological profile that complements and expands upon the actions of the parent drug.

This technical guide provides an in-depth examination of the role of the M1 metabolite in the overall efficacy of mosapride. It consolidates quantitative data on its receptor binding, functional potency, and pharmacokinetic properties, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows involved in its assessment.

Pharmacological Profile of Mosapride and its M1 Metabolite

The therapeutic action of mosapride is a composite of the effects of the parent drug and its primary active metabolite, M1. Both compounds interact with key serotonin receptors in the gastrointestinal tract, but with differing potencies and a nuanced spectrum of activity.

5-HT4 Receptor Agonism:

Both mosapride and the M1 metabolite act as agonists at the 5-HT4 receptor, the cornerstone of their prokinetic effects.[8] Activation of these G-protein coupled receptors on presynaptic cholinergic neurons in the myenteric plexus initiates a signaling cascade that enhances the release of acetylcholine (ACh), thereby promoting gastric and intestinal motility.[4][9] While both compounds share this mechanism, studies consistently demonstrate that the M1 metabolite is a less potent 5-HT4 agonist compared to the parent mosapride molecule.[8][10]

5-HT3 Receptor Antagonism:

A distinguishing feature of the M1 metabolite is its potent antagonistic activity at the 5-HT3 receptor.[8] The parent drug, mosapride, also exhibits this activity, but to a much lesser extent.[11] 5-HT3 receptors are ligand-gated ion channels located on enteric and sensory neurons. Their activation is implicated in the signaling of nausea, vomiting, and visceral pain.[12][13] By blocking these receptors, the M1 metabolite contributes a significant anti-emetic and visceral analgesic effect to the overall therapeutic profile of mosapride. This dual action—5-HT4 agonism and 5-HT3 antagonism—positions mosapride and its M1 metabolite as a multifaceted therapeutic agent for complex gastrointestinal disorders.[12][14]

Quantitative Data Summary

The following tables provide a consolidated summary of the quantitative data from various preclinical and clinical studies, allowing for a direct comparison of mosapride and its M1 metabolite.

Table 1: Receptor Binding Affinities and Functional Potencies

CompoundReceptorAssay TypeTissue/Cell LineParameterValue (nM)Reference(s)
Mosapride5-HT₄[³H]GR113808 BindingGuinea Pig IleumKi84.2[15]
Mosapride5-HT₄[³H]GR113808 BindingGuinea Pig StriatumIC₅₀113[4]
Mosapride5-HT₄Electrically Evoked ContractionGuinea Pig IleumEC₅₀73[4]
M15-HT₄Electrically Evoked ContractionGuinea Pig IleumEC₅₀120[8]
Mosapride5-HT₃5-HT₃ Receptor Current InhibitionNCB-20 CellsIC₅₀~10,000[5]
M15-HT₃2-methyl-5-HT Induced BradycardiaAnesthetized RatsED₅₀ (µg/kg, i.v.)>1000[8]
M15-HT₃Cisplatin-Induced EmesisFerretsED₅₀ (µg/kg, i.v.)~40 (approx. 25x more potent than mosapride)[8]

Table 2: In Vivo Pharmacological Effects

CompoundAnimal ModelEndpoint MeasuredRoutePotency ComparisonReference(s)
M1MiceGastric Emptyingi.v.3 times less potent than mosapride[8]
M1RatsGastric Emptyingi.v.Almost equal potency to mosapride[8]
M1MiceGastric Emptyingp.o.Equal potency to mosapride[8]
M1RatsGastric Emptyingp.o.10 times less potent than mosapride[8]
M1FerretsCisplatin-Induced Emesisi.v.Approximately 25 times more potent than mosapride[8]
M1RatsGastric Distension-Induced VMR-Inhibited VMR, contributing to mosapride's effect[12][16]

Table 3: Pharmacokinetic Parameters

CompoundSpeciesDoseRouteCmax (ng/mL)t½ (h)BioavailabilityReference(s)
MosaprideHuman10 mg (single)p.o.51.21.4-2.0-[17]
M1Human10 mg (single, parent)p.o.~8.5 (1/6 of mosapride)--[17]
MosaprideRat (M)10 mg/kgp.o.441.97%[5]
M1Rat (M)10 mg/kg (parent)p.o.277--[5]
MosaprideRat (F)10 mg/kgp.o.7882.847%[5]
M1Rat (F)10 mg/kg (parent)p.o.149--[5]
MosaprideDog10 mg/kgp.o.2071.58%[18]
M1Dog10 mg/kg (parent)p.o.~207 (equivalent to mosapride)--[18]

Signaling Pathways

The dual receptor activity of mosapride and its M1 metabolite translates into distinct intracellular signaling events that underpin their therapeutic effects.

5-HT4_Receptor_Signaling_Pathway cluster_neuron Presynaptic Cholinergic Neuron cluster_muscle Gastrointestinal Smooth Muscle Cell mosapride Mosapride / M1 receptor 5-HT4 Receptor mosapride->receptor Agonist Binding g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activation vesicle Acetylcholine Vesicle pka->vesicle Phosphorylation (promotes fusion) ach Acetylcholine (ACh) vesicle->ach Exocytosis m_receptor Muscarinic Receptor ach->m_receptor Binding contraction Muscle Contraction (Prokinesis) m_receptor->contraction Initiates Contraction 5-HT3_Receptor_Antagonism cluster_neuron Enteric / Sensory Neuron serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) serotonin->receptor Binds & Opens Channel m1_metabolite M1 Metabolite m1_metabolite->receptor Competitive Antagonist (Blocks) ions Na+ / K+ / Ca²⁺ receptor->ions Influx depolarization Neuronal Depolarization ions->depolarization signal Nausea / Pain Signal Transmission depolarization->signal Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Characterization cluster_in_vivo In Vivo Evaluation cluster_synthesis Overall Assessment binding Step 1: Receptor Binding Assays (5-HT4 & 5-HT3) Determine Ki for Mosapride & M1 functional Step 2: Functional Assays - Guinea Pig Ileum (5-HT4 Agonism) - Patch Clamp (5-HT3 Antagonism) Determine EC50 / IC50 binding->functional pk Step 3: Pharmacokinetic Studies (Rat, Dog, Human) Determine Cmax, t1/2, Bioavailability of Mosapride & M1 functional->pk Candidate Progression pd Step 4: Pharmacodynamic Studies - Gastric Emptying (Prokinesis) - Cisplatin-Induced Emesis (Anti-emetic) - Visceral Pain Models pk->pd Inform Dose Selection assessment Step 5: Data Synthesis Correlate in vitro potency and in vivo exposure with pharmacodynamic effects to define the role of M1 pd->assessment

References

In Vitro Profile of Des-4-fluorobenzyl Mosapride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des-4-fluorobenzyl mosapride (B1662829), also known as M1, is the principal and pharmacologically active metabolite of mosapride, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist. Mosapride is utilized as a gastroprokinetic agent to enhance gastrointestinal motility. The in vitro characteristics of its primary metabolite, Des-4-fluorobenzyl mosapride, are crucial for a comprehensive understanding of the drug's overall mechanism of action and clinical efficacy. This technical guide synthesizes the available in vitro data for this compound and its parent compound, mosapride, providing a detailed overview for research and drug development professionals.

While direct quantitative in vitro data for this compound is limited in publicly available literature, its qualitative activities and the detailed data of its parent compound provide significant insights.

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.

5-HT4 Receptor Agonism

In vitro studies have confirmed that this compound possesses agonistic activity at the 5-HT4 receptor. However, its potency is reported to be lower than that of the parent compound, mosapride[1]. Specific quantitative data on the binding affinity (Ki) or functional potency (EC50) and efficacy (Emax) of this compound at the 5-HT4 receptor are not extensively detailed in the available literature.

For comparative purposes, the in vitro 5-HT4 receptor activity of the parent compound, mosapride, is well-documented.

Table 1: In Vitro 5-HT4 Receptor Activity of Mosapride

ParameterValueSpecies/TissueReference
EC50 74.2 nMGuinea pig ileal longitudinal muscle myenteric plexus[2]
Ki 84.2 nMGuinea pig ileum
5-HT3 Receptor Antagonism

Research on the parent compound, mosapride, has demonstrated its ability to inhibit 5-HT3 receptor currents in vitro.

Table 2: In Vitro 5-HT3 Receptor Activity of Mosapride

ParameterValueCell LineReference
IC50 12.5 µMNCB-20 cells[4]

Experimental Protocols

The following are representative experimental methodologies employed in the in vitro assessment of mosapride and its metabolites. These protocols are foundational for designing further studies on this compound.

5-HT4 Receptor Binding Assay (for Mosapride)
  • Tissue Preparation: Membrane preparations from the longitudinal muscle with myenteric plexus of the guinea pig ileum are utilized.

  • Radioligand: [3H]GR113808, a selective 5-HT4 receptor antagonist, is used as the radioligand.

  • Assay Procedure:

    • Membrane preparations are incubated with [3H]GR113808 in the presence and absence of competing ligands (e.g., mosapride) in a suitable buffer.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

5-HT3 Receptor Functional Assay (Whole-Cell Patch Clamp for Mosapride)
  • Cell Line: NCB-20 cells, which endogenously express 5-HT3 receptors, are commonly used.

  • Methodology:

    • The whole-cell patch-clamp technique is employed to record 5-HT-induced currents.

    • Cells are voltage-clamped at a holding potential (e.g., -60 mV).

    • 5-HT is applied to the cell to evoke a current through 5-HT3 receptors.

    • To determine the inhibitory effect, the compound of interest (e.g., mosapride) is co-applied with 5-HT.

  • Data Analysis: The concentration-response curve for the inhibition of the 5-HT-induced current is plotted to determine the IC50 value.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the known signaling pathway for 5-HT4 receptor agonism and a conceptual workflow for an in vitro binding assay.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5-HT4R 5-HT4 Receptor Gs Gs Protein 5-HT4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion Des-4-fluorobenzyl_mosapride Des-4-fluorobenzyl mosapride Des-4-fluorobenzyl_mosapride->5-HT4R Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., enhanced neurotransmitter release) PKA->Cellular_Response Phosphorylation of target proteins

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

In_Vitro_Binding_Assay_Workflow Start Start: Prepare Membrane Homogenate Incubation Incubate membrane with Radioligand ([3H]GR113808) and this compound Start->Incubation Separation Separate Bound from Free Ligand (Rapid Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Liquid Scintillation Counting) Separation->Quantification Analysis Data Analysis: Determine Ki value Quantification->Analysis End End: Pharmacological Profile Analysis->End

Caption: Workflow for an In Vitro Radioligand Binding Assay.

Conclusion

This compound is an active metabolite of mosapride with a dual action as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. While its 5-HT4 receptor agonism is qualitatively described as less potent than its parent compound, specific quantitative in vitro data remains to be fully elucidated in published literature. The provided experimental protocols for the parent compound, mosapride, offer a solid foundation for further in vitro characterization of this compound. A more detailed quantitative understanding of its interaction with both 5-HT4 and 5-HT3 receptors would be invaluable for a complete pharmacological assessment and for guiding future drug development efforts in the field of gastrointestinal motility disorders.

References

The Discovery and Metabolic Fate of Mosapride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mosapride (B1662829), a selective 5-HT4 receptor agonist, is a gastroprokinetic agent that enhances gastrointestinal motility. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the discovery and development of mosapride metabolites. It details the metabolic pathways, the chemical structures of key metabolites, and the experimental protocols for their identification and characterization. Quantitative pharmacokinetic data for mosapride and its primary metabolites are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the biotransformation of mosapride.

Introduction

The study of drug metabolism is a cornerstone of pharmaceutical development, providing critical insights into a compound's efficacy, safety, and potential for drug-drug interactions. Mosapride undergoes extensive metabolism, primarily in the liver, before excretion.[1] The characterization of its metabolic profile is essential for a complete understanding of its pharmacokinetics and pharmacodynamics.[2] Early identification of metabolic pathways and potential species differences in metabolism is crucial for the successful progression of a drug candidate from preclinical to clinical development.[2]

Mosapride Signaling Pathway and Mechanism of Action

Mosapride primarily exerts its prokinetic effect by acting as a selective agonist at serotonin (B10506) 5-HT4 receptors located on cholinergic neurons in the enteric nervous system.[3] This interaction initiates a signaling cascade that leads to enhanced acetylcholine (B1216132) release, which in turn stimulates smooth muscle contraction in the gastrointestinal tract.[3]

Mosapride_Signaling_Pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 binds to AC Adenylyl Cyclase HTR4->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ACh_Release Acetylcholine Release PKA->ACh_Release promotes GI_Motility Increased GI Motility ACh_Release->GI_Motility leads to

Caption: Mosapride's signaling cascade leading to increased gastrointestinal motility.

Metabolic Pathways of Mosapride

Mosapride is subject to extensive phase I and phase II metabolism. The primary routes of phase I biotransformation include N-dealkylation, N-oxidation, morpholine (B109124) ring cleavage, and hydroxylation.[2][4] Phase II metabolism mainly involves glucuronidation.[2] The cytochrome P450 enzyme, specifically CYP3A4, is a key player in the hepatic metabolism of mosapride.[3]

In studies conducted on rats, a total of 18 metabolites were identified, with 15 being reported for the first time.[2] In humans, 16 metabolites have been detected, with 15 of those also being new discoveries.[5] A notable finding is the minimal qualitative difference in the metabolic profiles between rats and humans, with 15 of the 16 metabolites found in humans also present in rats.[5]

Key Metabolites

Several key metabolites of mosapride have been identified and characterized:

  • Des-p-fluorobenzyl mosapride (M1): This is a major and active mammalian metabolite formed through the dealkylation of the p-fluorobenzyl group.[2][6]

  • Mosapride N-oxide (M2): A newly identified active metabolite.[2][7]

  • Morpholine ring-opened mosapride (M15): Another novel metabolite identified in both rats and humans.[2][5]

The comprehensive metabolic pathway of mosapride in humans has been proposed, detailing the various biotransformation steps.[5][8]

Mosapride_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Mosapride Mosapride M1 Des-p-fluorobenzyl mosapride (M1) (Dealkylation) Mosapride->M1 M2 Mosapride N-oxide (M2) (N-Oxidation) Mosapride->M2 M15 Morpholine ring-opened mosapride (M15) (Ring Cleavage) Mosapride->M15 Hydroxylated_Metabolites Hydroxylated Metabolites Mosapride->Hydroxylated_Metabolites Glucuronide_Conjugates Glucuronide Conjugates M1->Glucuronide_Conjugates M2->Glucuronide_Conjugates M15->Glucuronide_Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates

Caption: Overview of the Phase I and Phase II metabolic pathways of mosapride.

Quantitative Analysis and Pharmacokinetics

The pharmacokinetic properties of mosapride and its primary metabolite, M1, have been investigated in various species, including rats and humans. These studies are crucial for determining appropriate dosing regimens and understanding the drug's disposition.

Table 1: Pharmacokinetic Parameters of Mosapride in Male Rats
Parameter2 mg/kg IV10 mg/kg Oral
Cmax (ng/mL) -44
t1/2 (h) -1.9
Bioavailability (%) -7
Data from a study on the pharmacokinetics of mosapride in rats.[3]
Table 2: Pharmacokinetic Parameters of Des-p-fluorobenzyl mosapride (M1) in Male Rats
Parameter2 mg/kg IV10 mg/kg Oral
Cmax (ng/mL) -277
Data from a study on the pharmacokinetics of mosapride in rats.[3]
Table 3: Pharmacokinetic Parameters of Mosapride in Healthy Human Volunteers (Single Oral Dose)
DoseCmax (ng/mL)tmax (h)t1/2 (h)AUC (ng·h/mL)
10 mg 58.57 ± 22.011.15 ± 0.571.41 ± 0.38176.60 ± 69.40
5 mg, 10 mg, 20 mg, 40 mg Dose-proportional increase0.5 - 11.4 - 2.0Dose-proportional increase
Data from pharmacokinetic studies in healthy human volunteers.[9][10]
Table 4: Urinary Excretion of Mosapride and M1 in Humans (48h post-single dose)
Compound% of Dose Excreted in Urine
Mosapride 0.1 - 0.4
M1 7.0 - 11.0
Data from a pharmacokinetic study in healthy subjects.[9]

Experimental Protocols

The identification and quantification of mosapride and its metabolites rely on robust analytical methodologies, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).[1][5] In vitro models, such as human liver microsomes, are also instrumental in elucidating metabolic pathways.[11][12]

In Vivo Metabolite Identification in Human Plasma, Urine, and Feces

This protocol outlines a general procedure for the analysis of mosapride metabolites in biological samples.

InVivo_Metabolite_ID_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing Collect_Samples Collect Plasma, Urine, and Feces Samples Plasma_Prep Plasma: Protein Precipitation (e.g., with acetonitrile) Collect_Samples->Plasma_Prep Urine_Prep Urine: Dilution and Centrifugation Collect_Samples->Urine_Prep Feces_Prep Feces: Homogenization, Extraction, and Centrifugation Collect_Samples->Feces_Prep UPLC_MSMS UPLC-ESI-MS/MS Analysis Plasma_Prep->UPLC_MSMS Urine_Prep->UPLC_MSMS Feces_Prep->UPLC_MSMS Data_Acquisition Data Acquisition in Full Scan and Product Ion Scan Modes UPLC_MSMS->Data_Acquisition Metabolite_ID Metabolite Identification based on Mass-to-Charge Ratio (m/z), Retention Time, and Fragmentation Patterns Data_Acquisition->Metabolite_ID

Caption: A generalized workflow for the in vivo identification of mosapride metabolites.

Detailed Methodological Parameters for UPLC-MS/MS Analysis:

  • Chromatographic System: Waters ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm).[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.3% formic acid).[8]

  • Flow Rate: 0.25 mL/min.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.[8]

  • Detection: Multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for mosapride (m/z 422 → m/z 198) and its metabolites.[1][8]

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for studying the metabolism of mosapride in a controlled in vitro environment.

Materials:

  • Human liver microsomes (HLM)

  • Mosapride solution

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator/water bath (37°C)

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and mosapride in a microcentrifuge tube.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the parent drug and its metabolites using UPLC-MS/MS.

InVitro_Metabolism_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_termination_analysis Termination & Analysis Prepare_Mixture Prepare Incubation Mixture: HLM, Mosapride, Buffer Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_NADPH Initiate with NADPH Pre_Incubate->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Quench Terminate with Acetonitrile Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by UPLC-MS/MS Centrifuge->Analyze

Caption: A standard workflow for in vitro metabolism studies of mosapride using human liver microsomes.

Conclusion

The discovery and characterization of mosapride's metabolites have significantly advanced our understanding of its disposition in the body. The identification of key metabolic pathways and the development of sensitive analytical methods have been instrumental in this process. The minimal species differences observed between rats and humans in terms of metabolism provide a strong basis for the translation of preclinical findings to clinical settings. This in-depth technical guide serves as a valuable resource for researchers and scientists in the field of drug metabolism and development, providing the necessary data and protocols to further investigate the metabolic profile of mosapride and other novel chemical entities.

References

A Technical Guide to the Receptor Binding Affinity of Des-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of Des-4-fluorobenzyl mosapride (B1662829), the primary active metabolite of the gastroprokinetic agent mosapride. This document collates available quantitative data, details relevant experimental methodologies, and illustrates key pathways and workflows to support further research and development in this area.

Core Findings: Receptor Binding and Functional Activity

Des-4-fluorobenzyl mosapride, also known as M1, is a principal metabolite of mosapride and exhibits activity as a serotonin (B10506) 5-HT₄ receptor agonist.[1] While direct radioligand binding affinity data (Kᵢ or IC₅₀) for this compound at the 5-HT₄ receptor is not extensively reported in publicly available literature, its functional potency has been characterized.

Studies indicate that the 5-HT₄ receptor agonistic activities of mosapride's metabolites are generally less potent than the parent compound.[2] A key study demonstrated that this compound enhances electrically-evoked contractions in isolated guinea-pig ileum with an EC₅₀ value of 1.2 x 10⁻⁷ mol/L (120 nM).[1] In the same experimental setup, it was found to be approximately half as potent as mosapride.[1]

In addition to its 5-HT₄ receptor agonism, this compound has been shown to possess potent 5-HT₃ receptor antagonist properties.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the receptor binding affinity and functional potency of mosapride and its primary metabolite, this compound.

Table 1: 5-HT₄ Receptor Binding Affinity of Mosapride

CompoundRadioligandTissue/SystemKᵢ (nM)IC₅₀ (nM)Reference(s)
Mosapride[³H]GR113808Guinea Pig Ileum84.2-[4]
Mosapride[³H]-GR113808Guinea Pig Striatum-113[5]

Table 2: 5-HT₄ Receptor Functional Agonist Potency

CompoundAssayTissue/SystemEC₅₀ (nM)Reference(s)
MosaprideElectrically-evoked contractionsGuinea Pig Ileum~60*[1]
This compound (M1)Electrically-evoked contractionsGuinea Pig Ileum120[1]

*Calculated based on the report that M1 is "twice less potent than that of mosapride" in the same assay.[1]

Experimental Protocols

Radioligand Binding Assay for 5-HT₄ Receptor

This protocol is a representative method for determining the binding affinity of a test compound for the 5-HT₄ receptor using a radiolabeled ligand.

1. Materials:

  • Membrane Preparation: Homogenates from guinea pig striatum or ileum, or cells expressing recombinant 5-HT₄ receptors.
  • Radioligand: [³H]GR113808, a selective 5-HT₄ receptor antagonist.
  • Test Compounds: Mosapride, this compound.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₄ receptor ligand (e.g., unlabeled GR113808 or serotonin).
  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Ice-cold assay buffer.
  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
  • Scintillation Counter and Cocktail.

2. Procedure:

  • Incubation: In polypropylene (B1209903) tubes, combine the membrane preparation, a fixed concentration of [³H]GR113808 (typically at or below its Kₑ), and varying concentrations of the test compound.
  • Total and Non-specific Binding: For total binding, the test compound is omitted. For non-specific binding, the non-specific binding control is added.
  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay for 5-HT₄ Receptor Agonism (Isolated Guinea Pig Ileum)

This protocol describes a classic functional assay used to determine the potency of 5-HT₄ receptor agonists.

1. Materials:

  • Tissue: Isolated longitudinal muscle strips with attached myenteric plexus from guinea pig ileum.
  • Organ Bath: A temperature-controlled (e.g., 37°C) organ bath containing a physiological salt solution (e.g., Krebs solution) and aerated with 95% O₂ / 5% CO₂.
  • Isotonic Transducer: To measure muscle contractions.
  • Electrical Field Stimulator: To evoke muscle contractions.
  • Test Compounds: Mosapride, this compound.
  • Phenoxybenzamine (B1677643): To block α-adrenoceptors.

2. Procedure:

  • Tissue Preparation: Mount the ileal strips in the organ bath under a resting tension.
  • Equilibration: Allow the tissue to equilibrate for a period of time.
  • Pre-treatment: Treat the tissue with phenoxybenzamine to prevent interference from adrenergic signaling.
  • Electrical Stimulation: Apply electrical field stimulation to induce twitch contractions.
  • Compound Addition: Add cumulative concentrations of the test compound (e.g., this compound) to the organ bath.
  • Measurement: Record the enhancement of the electrically-evoked contractions at each concentration.

3. Data Analysis:

  • Express the enhancement of contraction as a percentage of the maximum response.
  • Plot the percentage enhancement against the logarithm of the test compound concentration.
  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) from the resulting concentration-response curve.

Visualizations

Signaling Pathway and Metabolism

G cluster_0 Metabolism cluster_1 5-HT4 Receptor Signaling Mosapride Mosapride Metabolite Des-4-fluorobenzyl mosapride (M1) Mosapride->Metabolite CYP3A4 Receptor 5-HT4 Receptor Metabolite->Receptor Agonist Binding G_protein Gs protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., increased motility) PKA->Response Phosphorylation of target proteins

Caption: Metabolism of Mosapride and 5-HT4 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

G start Start prep Prepare Reagents: - Membrane homogenate - Radioligand ([³H]GR113808) - Test compound dilutions start->prep incubation Incubate membrane, radioligand, and test compound to equilibrium prep->incubation filtration Rapid vacuum filtration to separate bound from free ligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow of a Radioligand Receptor Binding Assay.

References

Pharmacodynamics of Mosapride's Main Metabolite (M1): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride (B1662829), a prokinetic agent, exerts its therapeutic effects through its action as a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist. Upon administration, mosapride is metabolized to its main active metabolite, M1 (des-4-fluorobenzyl-mosapride). This metabolite exhibits a distinct pharmacodynamic profile, contributing significantly to the overall therapeutic and potential side-effect profile of the parent drug. This technical guide provides a comprehensive overview of the pharmacodynamics of the M1 metabolite, with a focus on its interaction with serotonin (B10506) receptors, its impact on gastrointestinal motility, and the underlying signaling mechanisms.

Introduction

Mosapride is primarily recognized for its role in enhancing gastrointestinal (GI) motility, which is attributed to its agonistic activity at 5-HT4 receptors, facilitating the release of acetylcholine (B1216132). However, the pharmacological actions of its principal metabolite, M1, are crucial for a complete understanding of mosapride's clinical effects. The M1 metabolite is characterized by its antagonistic activity at the 5-HT3 receptor and also possesses activity at the 5-HT4 receptor.[1][2] This dual activity profile of the parent compound and its main metabolite results in a complex interplay of effects on the GI tract.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative and qualitative data on the pharmacodynamic properties of mosapride and its M1 metabolite. While specific binding affinity values (Ki or IC50) for the M1 metabolite are not consistently reported in publicly available literature, its activity has been characterized through functional assays.

Table 1: Receptor Binding Affinity of Mosapride

Receptor SubtypeLigand/Assay TypeTissue/Cell LineKi (nM)IC50 (nM)Reference(s)
5-HT4[3H]GR113808 BindingGuinea Pig Ileum84.2-[3]
5-HT4[3H]-GR113808 BindingGuinea Pig Striatum-113
5-HT3Functional Assay (Current Inhibition)NCB-20 Cells-12,500[4]

Table 2: Pharmacodynamic Profile of Mosapride's M1 Metabolite (des-4-fluorobenzyl-mosapride)

TargetActivityPotency/EffectReference(s)
5-HT3 ReceptorAntagonistPossesses antagonistic activity, inhibiting gastric distension-induced visceromotor response. Specific Ki/IC50 values are not readily available.[2]
5-HT4 ReceptorAgonist / Partial AgonistActs as a 5-HT4 agonist.[1] In isolated human right atrial preparations, it acts as a partial agonist.[5][6][7]

Signaling Pathways

The distinct receptor interactions of the M1 metabolite translate into different intracellular signaling cascades.

5-HT4 Receptor Agonism

Activation of the 5-HT4 receptor by mosapride and its M1 metabolite initiates a G-protein-mediated signaling cascade that leads to enhanced acetylcholine release from enteric neurons.

Gs_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1 Mosapride / M1 Metabolite Receptor 5-HT4 Receptor M1->Receptor binds G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicle Acetylcholine Vesicle PKA->Vesicle phosphorylates Release Acetylcholine Release Vesicle->Release promotes

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

5-HT3 Receptor Antagonism

The M1 metabolite acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. This action blocks the influx of cations that would normally be triggered by serotonin, thereby inhibiting neuronal depolarization.

ht3_antagonism cluster_receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) receptor_channel Ion Channel (Closed) Na_ion Na+ receptor_channel->Na_ion No Influx Ca_ion Ca2+ receptor_channel->Ca_ion No Influx M1 M1 Metabolite M1->receptor_channel binds & blocks Serotonin Serotonin Serotonin->receptor_channel binding prevented Depolarization Neuronal Depolarization

Caption: 5-HT3 Receptor Antagonist Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of mosapride's M1 metabolite.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of the M1 metabolite for the 5-HT3 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

  • Radioligand: [3H]-Granisetron or other suitable high-affinity 5-HT3 receptor antagonist.

  • M1 metabolite (test compound).

  • Non-specific binding control: High concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the 5-HT3 receptor.

    • Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation.

    • Wash the membrane pellet and resuspend in assay buffer to a determined protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with serial dilutions of the M1 metabolite.

    • Add the membrane preparation, radioligand, and either buffer, non-specific control, or M1 metabolite to the respective wells.

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the M1 metabolite concentration to generate a competition curve.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Membrane Preparation (Cells with 5-HT3 Receptors) start->prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) prep->assay_setup incubation Incubation (Room Temp, 60 min) assay_setup->incubation filtration Filtration (Separate Bound/Free Ligand) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Experimental Workflow.

In Vivo Gastrointestinal Transit (Charcoal Meal Test) in Rats

Objective: To evaluate the prokinetic effect of the M1 metabolite on gastrointestinal transit.

Materials:

  • Male Wistar rats (fasted overnight with free access to water).

  • M1 metabolite (test compound) and vehicle control.

  • Charcoal meal: 5% charcoal suspension in 10% gum arabic solution.

  • Surgical instruments for dissection.

Procedure:

  • Animal Preparation:

    • Fast rats for 16-18 hours prior to the experiment, with ad libitum access to water.

  • Drug Administration:

    • Administer the M1 metabolite or vehicle control orally (p.o.) or intravenously (i.v.) at various doses to different groups of rats.

  • Charcoal Meal Administration:

    • At a predetermined time after drug administration (e.g., 60 minutes for p.o.), administer a fixed volume of the charcoal meal (e.g., 2 ml/animal) orally.

  • Sample Collection:

    • After a specific duration (e.g., 15-20 minutes) following the charcoal meal, euthanize the rats.

    • Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.

  • Measurement and Analysis:

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal front from the pylorus.

    • Calculate the gastrointestinal transit rate as: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Compare the transit rates between the M1 metabolite-treated groups and the vehicle control group.

Conclusion

The main metabolite of mosapride, M1 (des-4-fluorobenzyl-mosapride), is a pharmacologically active compound with a dual mechanism of action, functioning as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist/partial agonist.[1][2][5][6][7] This complex pharmacodynamic profile contributes to the overall clinical efficacy of mosapride in treating gastrointestinal disorders. The 5-HT4 agonism of M1 complements the prokinetic effects of the parent drug, while its 5-HT3 antagonism may contribute to the amelioration of visceral hypersensitivity. A thorough understanding of the pharmacodynamics of the M1 metabolite is essential for the rational development of new prokinetic agents and for optimizing the therapeutic use of mosapride. Further research to quantify the binding affinities of M1 at 5-HT3 and 5-HT4 receptors is warranted to provide a more complete picture of its pharmacological profile.

References

The Pivotal Role of the 4-Fluorobenzyl Group in Mosapride's 5-HT4 Receptor Agonism: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mosapride (B1662829) is a potent and selective serotonin (B10506) 5-HT4 receptor agonist, widely recognized for its gastroprokinetic effects in treating conditions like functional dyspepsia and gastroesophageal reflux disease.[1] Its therapeutic action is primarily mediated through the activation of 5-HT4 receptors in the gastrointestinal tract, which enhances acetylcholine (B1216132) release and subsequently stimulates gut motility.[2] The metabolism of mosapride leads to the formation of several metabolites, with Des-4-fluorobenzyl mosapride (also known as M1) being the primary active metabolite.[3][4] This technical guide delves into the structure-activity relationship (SAR) of this compound, providing a comprehensive analysis of how the removal of the 4-fluorobenzyl moiety impacts its pharmacological activity. This is achieved through a comparative analysis of quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.

Structure-Activity Relationship: Unveiling the Role of the 4-Fluorobenzyl Group

The core structural difference between mosapride and its primary metabolite, this compound (M1), lies in the absence of the N-substituted 4-fluorobenzyl group on the morpholine (B109124) ring in M1.[5] This single structural modification significantly influences the compound's interaction with the 5-HT4 receptor, leading to a discernible decrease in its agonistic activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data comparing the 5-HT4 receptor binding affinity and functional potency of mosapride and its primary metabolite, this compound (M1).

Table 1: 5-HT4 Receptor Binding Affinity

CompoundAssay TypeTissue SourceKᵢ (nM)IC₅₀ (nM)
Mosapride[³H]GR113808 BindingGuinea Pig Ileum84.2[6]-
Mosapride[³H]GR113808 BindingGuinea Pig Striatum-113[7]
This compound (M1)--Not ReportedNot Reported

Table 2: 5-HT4 Receptor Functional Activity

CompoundAssay TypeTissue SourceEC₅₀ (nM)Potency Relative to Mosapride
MosaprideElectrically-evoked contractionsGuinea Pig Ileum73[7]-
This compound (M1)Electrically-evoked contractionsGuinea Pig Ileum1202-fold less potent

Key Signaling Pathway and Experimental Workflow

To provide a deeper understanding of the biological context and the methods used to generate the presented data, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

G cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Mosapride Mosapride / Agonist Mosapride->5HT4R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. 5-HT4 Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes (from tissue/cells expressing 5-HT4R) incubate Incubate: Membranes + Radioligand + varying concentrations of Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand ([³H]GR113808) & Test Compound (Mosapride/M1) prep_ligands->incubate filter Rapid Filtration (to separate bound from free radioligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (to quantify bound radioactivity) wash->count analyze Calculate % Inhibition count->analyze determine_ic50 Determine IC₅₀ analyze->determine_ic50 calculate_ki Calculate Kᵢ (using Cheng-Prusoff equation) determine_ic50->calculate_ki

References

The Metabolism of Mosapride and the Formation of Des-4-fluorobenzyl mosapride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride (B1662829), a selective 5-HT4 receptor agonist, is a gastroprokinetic agent utilized to enhance gastrointestinal motility.[1][2][3] A comprehensive understanding of its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the metabolism of mosapride, with a primary focus on the formation of its major and pharmacologically active metabolite, Des-4-fluorobenzyl mosapride (M-1).[2][4][5][6] The document details the enzymatic pathways involved, summarizes quantitative pharmacokinetic data, and outlines the experimental protocols used for these assessments.

Metabolic Pathway of Mosapride

The biotransformation of mosapride is extensive and occurs primarily in the liver.[1][3][6] The principal metabolic pathway is the N-dealkylation of the 4-fluorobenzyl group, leading to the formation of this compound (M-1).[6] This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[3][6][7][8]

In addition to the formation of M-1, other metabolic transformations of mosapride have been identified. These include the oxidation of the morpholine (B109124) ring and hydroxylation of the benzene (B151609) ring.[6] Another significant metabolite that has been characterized is mosapride-N-oxide (M2).[5] Studies in humans have identified a total of 16 metabolites, with the major phase I reactions being dealkylation and morpholine ring cleavage, followed by phase II reactions such as glucuronide, glucose, and sulfate (B86663) conjugation.[9]

Mosapride_Metabolism Mosapride Mosapride M1 This compound (M-1) (Major Metabolite) Mosapride->M1 CYP3A4 (N-dealkylation) Other_Metabolites Other Phase I Metabolites (e.g., Mosapride-N-oxide (M2), Hydroxylated derivatives) Mosapride->Other_Metabolites CYP450 PhaseII_Metabolites Phase II Conjugates (Glucuronides, Sulfates) M1->PhaseII_Metabolites UGTs, SULTs Other_Metabolites->PhaseII_Metabolites UGTs, SULTs

Figure 1: Metabolic Pathway of Mosapride.

The Role of Cytochrome P450 3A4 (CYP3A4)

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the phase I metabolism of a vast number of drugs.[10] Specifically, CYP3A4 is the principal enzyme involved in the metabolism of mosapride.[3][6][7][8] This has been demonstrated in studies using human liver microsomes where the formation of mosapride's primary metabolites was strongly inhibited by ketoconazole (B1673606), a potent CYP3A4 inhibitor.[7] Other CYP3A4 inhibitors, such as cimetidine, erythromycin, and clarithromycin, also demonstrated inhibitory effects on mosapride metabolism.[7] Furthermore, in vivo studies in rats have shown that pretreatment with ketoconazole significantly increased the area under the serum concentration curve and the maximum serum concentration of mosapride.[7] Mosapride citrate (B86180) has also been shown to induce the activities of CYP1A2, CYP2B6, and CYP3A4.[10][11]

Pharmacokinetics of Mosapride and this compound

The pharmacokinetic profiles of mosapride and its primary metabolite, M-1, have been characterized in various species, including humans, rats, dogs, and monkeys. Following oral administration, mosapride is absorbed, and both the parent drug and M-1 can be detected in plasma.

Table 1: Pharmacokinetic Parameters of Mosapride and M-1 in Healthy Male Volunteers after a Single Oral Dose
Parameter5 mg Mosapride10 mg Mosapride20 mg Mosapride40 mg Mosapride
Mosapride
Cmax (ng/mL)25.151.2157.8280.6
Tmax (h)0.5 - 1.00.5 - 1.00.5 - 1.00.5 - 1.0
t1/2 (h)1.4 - 2.01.4 - 2.01.4 - 2.01.4 - 2.0
AUC (ng·h/mL)Proportional to doseProportional to doseProportional to doseProportional to dose
M-1
Cmax1/6 of unchanged drug1/6 of unchanged drug1/6 of unchanged drug1/6 of unchanged drug
Urinary Excretion (48h)7.0 - 11.0% of dose7.0 - 11.0% of dose7.0 - 11.0% of dose7.0 - 11.0% of dose
Data sourced from a study in healthy male volunteers.[12]
Table 2: Comparative Pharmacokinetics of Mosapride and M-1 in Animal Models
Species (Sex)Dose (Oral)Mosapride Cmax (ng/mL)M-1 Cmax (ng/mL)Mosapride t1/2 (h)Bioavailability
Rat (Male)10 mg/kg442771.97%
Rat (Female)10 mg/kg7881492.847%
Dog (Male)10 mg/kg207~2071.58%
Monkey (Male)10 mg/kg862~8620.914%
Data compiled from studies in rats, dogs, and monkeys.[4][13]

Experimental Protocols

The investigation of mosapride metabolism employs a combination of in vivo and in vitro experimental designs, coupled with sensitive analytical techniques for the quantification of the parent drug and its metabolites.

In Vivo Pharmacokinetic Studies

A representative in vivo study protocol involves the administration of mosapride citrate to animal models or human subjects, followed by the collection of biological samples at various time points.

  • Subjects: Healthy male volunteers or specific animal species (e.g., Wistar rats, Beagle dogs, Cynomolgus monkeys).[4][12][13]

  • Dosing: Single or multiple oral administrations of mosapride citrate at varying doses.[4][12][13] Intravenous administration may be used to determine absolute bioavailability.[4][13]

  • Sample Collection: Blood samples are collected at predetermined time intervals. Plasma is separated by centrifugation. Urine and feces may also be collected over specified periods.[4][12][13]

  • Sample Preparation: Plasma samples are typically alkalinized and then subjected to liquid-liquid extraction with a solvent like acetic ether.[14] The organic layer is then evaporated, and the residue is reconstituted for analysis.

In Vitro Metabolism Studies

In vitro experiments using liver microsomes are essential for identifying the enzymes responsible for metabolism and for studying the kinetics of these reactions.

  • System: Human liver microsomes or recombinant human cytochrome P450 enzymes.[7]

  • Incubation: Mosapride is incubated with the microsomal preparation in the presence of an NADPH-generating system at 37°C.

  • Inhibition Studies: To identify the specific CYP isoforms involved, known inhibitors of different CYPs (e.g., ketoconazole for CYP3A4) are co-incubated with mosapride.[7]

  • Analysis: The formation of metabolites over time is monitored by HPLC-MS/MS.

Analytical Methodology: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for the sensitive and specific quantification of mosapride and its metabolites.[1][14]

  • Chromatography: A reverse-phase C18 column (e.g., Phenomenex Gemini C18) is commonly used.[14]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier (e.g., formic acid).[14]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for mosapride, its metabolites (like M-1), and an internal standard.[14]

    • MRM Transitions (m/z):

      • Mosapride: 422.1 → 198.0[14]

      • This compound (M-1): 314.2 → 198.1[14]

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study Dosing Dosing (Oral/IV) Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Prep Sample Preparation (e.g., Liquid-Liquid Extraction) Sample_Collection->Sample_Prep Incubation Incubation with Liver Microsomes/CYPs Incubation->Sample_Prep Analysis HPLC-MS/MS Analysis (Quantification of Mosapride & M-1) Sample_Prep->Analysis Data_Analysis Pharmacokinetic Modeling & Data Interpretation Analysis->Data_Analysis

Figure 2: General Experimental Workflow for Mosapride Metabolism Studies.

References

Cellular Targets of Des-4-fluorobenzyl mosapride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des-4-fluorobenzyl mosapride (B1662829), also known as M1, is the principal active metabolite of the gastroprokinetic agent, mosapride.[1] Mosapride is utilized in clinical settings to enhance gastrointestinal (GI) motility.[2] This technical guide provides a comprehensive overview of the cellular targets of Des-4-fluorobenzyl mosapride, presenting quantitative data, detailed experimental methodologies, and outlining the associated signaling pathways. The information is intended to support further research and drug development efforts in the field of gastrointestinal pharmacology.

Primary Cellular Targets

The primary cellular targets of this compound are the serotonin (B10506) receptor subtypes 4 (5-HT4) and 3 (5-HT3). It functions as an agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.

Serotonin 4 (5-HT4) Receptor Agonism

This compound enhances gastrointestinal motility primarily through its agonist activity at the 5-HT4 receptor.[3] This interaction stimulates the release of acetylcholine (B1216132) from cholinergic neurons in the myenteric plexus, leading to increased smooth muscle contraction and accelerated gastric emptying.[4]

Serotonin 3 (5-HT3) Receptor Antagonism

In addition to its 5-HT4 receptor agonism, this compound exhibits antagonistic properties at the 5-HT3 receptor.[3] 5-HT3 receptors are ligand-gated ion channels involved in the emetic reflex and visceral pain perception. Antagonism of these receptors can contribute to anti-nausea and vomiting effects.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and its parent compound, mosapride, with their primary cellular targets.

Table 1: Functional Potency of this compound (M1)

TargetAssay TypeSpeciesTissue/Cell LineParameterValueReference
5-HT4 ReceptorElectrically-evoked contractionsGuinea PigIleumEC50120 nM[3]
5-HT3 Receptor2-methyl-5-HT-induced bradycardiaRatAnesthetizedED5010.5 µg/kg, i.v.[3]

Table 2: Binding Affinity of Mosapride (Parent Compound)

TargetRadioligandSpeciesTissue/Cell LineParameterValueReference
5-HT4 Receptor[3H]GR113808Guinea PigIleumKi84.2 nM
5-HT4 Receptor[3H]GR113808Guinea PigStriatumIC50113 nM

Signaling Pathways

5-HT4 Receptor Signaling Pathway

Activation of the Gs-coupled 5-HT4 receptor by this compound initiates a signaling cascade that leads to the stimulation of adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the enhancement of acetylcholine release from enteric neurons.

5-HT4 Receptor Signaling Pathway This compound This compound 5-HT4 Receptor 5-HT4 Receptor This compound->5-HT4 Receptor Binds to Gs Protein Gs Protein 5-HT4 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Acetylcholine Release Acetylcholine Release PKA->Acetylcholine Release Promotes 5-HT3 Receptor Antagonism cluster_0 Normal Activation cluster_1 Antagonism by this compound 5-HT 5-HT 5-HT3 Receptor 5-HT3 Receptor 5-HT->5-HT3 Receptor Binds Ion Channel Opening Ion Channel Opening 5-HT3 Receptor->Ion Channel Opening Cation Influx Cation Influx Ion Channel Opening->Cation Influx Neuronal Depolarization Neuronal Depolarization Cation Influx->Neuronal Depolarization This compound This compound 5-HT3_Receptor_Blocked 5-HT3 Receptor This compound->5-HT3_Receptor_Blocked Blocks No Ion Channel Opening No Ion Channel Opening 5-HT3_Receptor_Blocked->No Ion Channel Opening Radioligand Binding Assay Workflow A Prepare Membrane Homogenate B Set up 96-well plate (Total, Non-specific, Competitive Binding) A->B C Incubate at Room Temperature B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

References

Methodological & Application

Application Notes and Protocols for Des-4-fluorobenzyl mosapride Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des-4-fluorobenzyl mosapride (B1662829) is the primary active metabolite of mosapride, a gastroprokinetic agent that functions as a selective 5-HT4 receptor agonist. The analysis of Des-4-fluorobenzyl mosapride is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies of mosapride. These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Analytical Standards

Certified analytical standards for this compound and its isotopically labeled internal standard, Des-4-fluorobenzyl mosapride-d5 (B565508), are commercially available and should be used for accurate quantification. These standards are essential for method development, validation, and quality control applications.

Chemical Information:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound152013-26-8C₁₄H₂₀ClN₃O₃313.78
This compound-d51246814-79-8C₁₄H₁₅D₅ClN₃O₃318.81

Signaling Pathway of Mosapride and its Metabolite

Mosapride and its active metabolite, this compound, exert their prokinetic effects by acting as agonists at the serotonin (B10506) 5-HT4 receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade, primarily through the Gαs subunit, leading to increased gastrointestinal motility.

5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT4R 5-HT4 Receptor G_protein Gs Protein 5HT4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., for motility-related proteins) CREB->Gene_Expression Transcription Factor Mosapride Mosapride or This compound Mosapride->5HT4R Agonist Binding

5-HT4 Receptor Signaling Pathway

Experimental Protocols

UPLC-MS/MS Method for Quantification in Biological Matrices

This protocol details a validated method for the simultaneous quantification of this compound and mosapride in rat plasma.

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound-d5 at 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80% Solvent A: 20% Solvent B).

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

b. Chromatographic Conditions

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.25 mL/min
Column Temperature 40°C
Autosampler Temperature 4°C
Injection Volume 5 µL
Gradient Elution 20% B to 80% B (0-2.5 min) -> 80% B to 90% B (2.5-2.8 min) -> Hold at 90% B (2.8-3.0 min) -> Re-equilibrate at 20% B (3.0-4.0 min)

c. Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr

d. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound314.1198.13015
Mosapride422.2198.13520
This compound-d5 (IS)319.1203.13015
Method Validation Parameters

The described UPLC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard.
Recovery Consistent and reproducible extraction efficiency.
Stability Analyte stability under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Data Presentation

The following table summarizes the key quantitative parameters for the UPLC-MS/MS analysis of this compound.

Table 1: UPLC-MS/MS Quantitative Data for this compound

AnalyteRetention Time (min)MRM Transition (m/z)Linearity Range (ng/mL)LOQ (ng/mL)
This compound~3.20314.1 -> 198.10.5 - 200>0.9950.5

Experimental Workflow

The overall workflow for the analysis of this compound in biological samples is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound-d5) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation of Supernatant Centrifuge1->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Injection into UPLC-MS/MS System Centrifuge2->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Report Reporting of Results Quantify->Report

UPLC-MS/MS Analytical Workflow

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Des-4-fluorobenzyl mosapride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Des-4-fluorobenzyl mosapride (B1662829) is the primary active metabolite of mosapride, a gastroprokinetic agent that enhances upper gastrointestinal motility.[1][2][3] Mosapride is a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist.[4] The quantification of Des-4-fluorobenzyl mosapride in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note presents a sensitive and specific UPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. This method has been validated for its linearity, precision, accuracy, and recovery.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 600 µL of acetonitrile (B52724) containing the internal standard (IS), such as Tamsulosin.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[5]

  • Vortex for 1 minute and transfer to an autosampler vial for UPLC-MS/MS analysis.[5]

UPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5][6]

  • Mobile Phase A: Water with 0.3% Formic Acid[5]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.25 mL/min[5][6]

  • Gradient: A gradient elution may be optimized for better separation. A typical starting point is 90% A, with a linear gradient to 10% A over 3 minutes, followed by a 1-minute hold at 10% A, and a 1-minute re-equilibration at 90% A.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

MS/MS Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode[6]

  • Capillary Voltage: 3.0 kV[7]

  • Source Temperature: 100°C[7]

  • Desolvation Temperature: 350°C[7]

  • Desolvation Gas Flow: 500 L/h (Nitrogen)[7]

  • Cone Gas Flow: 50 L/h (Nitrogen)[7]

  • MRM Transitions:

    • This compound: The precursor ion is m/z 314. The product ion for quantification would be determined by direct infusion and optimization. A common fragment is often observed around m/z 198, similar to mosapride itself, but this needs experimental verification.

    • Internal Standard (Tamsulosin): m/z 409 → m/z 228[6]

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification
ParameterResult
Linearity Range0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%
Accuracy (RE)Within ± 15%
Recovery85 - 115%

Note: The values presented are typical performance characteristics and may vary based on the specific instrumentation and laboratory conditions.

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) precip Add Acetonitrile with IS (600 µL) plasma->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (12,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute vortex2 Vortex (1 min) reconstitute->vortex2 inject Inject into UPLC-MS/MS vortex2->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (ESI+, MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for the UPLC-MS/MS quantification of this compound.

G Mosapride Mosapride Metabolism Phase I Metabolism (Dealkylation) Mosapride->Metabolism CYP450 Enzymes Des4FB This compound (Active Metabolite) Metabolism->Des4FB

Caption: Metabolic pathway of mosapride to this compound.

References

Application Notes and Protocols for a Pharmacokinetic Study of Des-4-fluorobenzyl mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des-4-fluorobenzyl mosapride (B1662829) is the principal and active metabolite of mosapride, a selective 5-HT4 receptor agonist used as a gastroprokinetic agent.[1][2][3] Understanding the pharmacokinetic (PK) profile of this metabolite is crucial for evaluating its potential as an independent drug candidate and for interpreting the overall pharmacological effect of its parent drug, mosapride. Mosapride is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of des-4-fluorobenzyl mosapride.[2][4]

These application notes provide a detailed protocol for a preclinical pharmacokinetic study of this compound in a rodent model (rat), outlining the necessary procedures from animal handling to bioanalytical quantification. The protocol is designed to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Preclinical Pharmacokinetic Study Protocol: this compound in Rats

This protocol details a single-dose pharmacokinetic study in Sprague-Dawley rats.

1. Objective:

To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in male and female Sprague-Dawley rats.

2. Materials:

  • Test Article: this compound (purity ≥98%)

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water (for PO), Saline (for IV)

  • Animals: Healthy male and female Sprague-Dawley rats (8-10 weeks old, 200-250g)

  • Equipment:

    • Oral gavage needles

    • Syringes and needles for IV injection

    • Blood collection tubes (containing K2-EDTA)

    • Centrifuge

    • Pipettes and tips

    • Vortex mixer

    • -80°C freezer

    • LC-MS/MS system

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Internal Standard (IS) for bioanalysis (e.g., a structurally similar compound not present in the study samples)

3. Experimental Design:

  • Animal Groups:

    • Group 1: Intravenous (IV) administration (n=4 males, 4 females)

    • Group 2: Oral (PO) administration (n=4 males, 4 females)

  • Dose Levels:

    • IV: 1 mg/kg

    • PO: 5 mg/kg

  • Acclimatization: Animals should be acclimatized for at least 7 days before the study.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

4. Experimental Procedure:

4.1. Dose Preparation:

  • IV Formulation: Dissolve this compound in saline to a final concentration of 0.5 mg/mL.

  • PO Formulation: Suspend this compound in 0.5% methylcellulose to a final concentration of 1 mg/mL.

4.2. Administration:

  • IV Administration: Administer the dose via the tail vein as a single bolus injection.

  • PO Administration: Administer the dose via oral gavage.

4.3. Blood Sample Collection:

  • Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:

    • IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Immediately transfer blood samples into K2-EDTA tubes and place on ice.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

5. Bioanalytical Method:

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in plasma.[5][6]

5.1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

5.2. LC-MS/MS Conditions (Example):

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient elution

    • Flow rate: 0.3 mL/min

  • MS/MS System:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

6. Data Analysis:

  • Calculate the plasma concentration of this compound at each time point using a calibration curve.

  • Use non-compartmental analysis (NCA) to determine the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) for the oral dose group.

Data Presentation

The following tables summarize hypothetical pharmacokinetic data for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 850 ± 120450 ± 95
Tmax (h) 0.08 ± 0.030.75 ± 0.25
AUC0-t (ng·h/mL) 1200 ± 2101800 ± 350
AUC0-inf (ng·h/mL) 1250 ± 2301900 ± 380
t1/2 (h) 2.5 ± 0.52.8 ± 0.6
CL (L/h/kg) 0.8 ± 0.15-
Vd (L/kg) 2.9 ± 0.6-
F (%) -30.4 ± 6.0

Table 2: Plasma Concentration-Time Profile of this compound in Rats (Mean ± SD)

Time (h)IV Concentration (ng/mL)PO Concentration (ng/mL)
0.08 850 ± 120-
0.25 620 ± 98350 ± 80
0.5 450 ± 75420 ± 90
1 300 ± 55450 ± 95
2 180 ± 40380 ± 70
4 90 ± 25250 ± 50
8 35 ± 10110 ± 30
12 15 ± 545 ± 15
24
LLOQ: Lower Limit of Quantification

Visualizations

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase Protocol_Design Protocol Design & IACUC Approval Animal_Acclimatization Animal Acclimatization (7 days) Protocol_Design->Animal_Acclimatization Dose_Preparation Dose Formulation Preparation Animal_Acclimatization->Dose_Preparation Dosing IV or PO Administration Dose_Preparation->Dosing Fasting Overnight Fasting Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Bioanalysis Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (NCA) Sample_Analysis->Data_Analysis Reporting Study Report Generation Data_Analysis->Reporting

Caption: Experimental workflow for the preclinical pharmacokinetic study of this compound.

Mosapride_Metabolism_Pathway Mosapride Mosapride CYP3A4 CYP3A4 (Liver) Mosapride->CYP3A4 Metabolism Metabolite This compound (Principal Metabolite) Excretion Excretion (Urine and Feces) Metabolite->Excretion CYP3A4->Metabolite

Caption: Simplified metabolic pathway of mosapride to this compound.

References

Application Notes and Protocols for In Vivo Mosapride Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental protocol for studying the in vivo metabolism of mosapride (B1662829), a gastroprokinetic agent. The following sections detail the necessary procedures for animal models, drug administration, sample collection, and analysis to elucidate the metabolic fate of mosapride.

Introduction

Mosapride is a selective serotonin (B10506) 5-HT4 receptor agonist that enhances gastrointestinal motility.[1] Understanding its metabolism is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. Mosapride is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key enzyme in humans.[1][2] The major metabolic pathways include dealkylation and N-oxidation.[3] The primary metabolites identified are des-p-fluorobenzyl mosapride (M1) and mosapride N-oxide (M2).[3][4] This document outlines a detailed protocol for conducting in vivo studies in a rat model to investigate the pharmacokinetics and metabolism of mosapride.

Data Presentation

Table 1: Pharmacokinetic Parameters of Mosapride in Male Rats (10 mg/kg, oral administration)
ParameterValueReference
Cmax (ng/mL)44[5]
Tmax (h)0.5 - 1.0[6]
t1/2 (h)1.9[5]
Oral Bioavailability (%)7[5]
Table 2: Pharmacokinetic Parameters of M-1 Metabolite in Male Rats (10 mg/kg mosapride, oral administration)
ParameterValueReference
Cmax (ng/mL)277[5]

Experimental Protocols

This protocol is designed for an in vivo study of mosapride metabolism in a rat model.

Animal Model
  • Species: Male Wistar rats (or other appropriate strain)

  • Weight: 200-250 g

  • Acclimation: Acclimate animals for at least one week before the experiment with a 12-hour light/dark cycle and free access to standard chow and water.[7]

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with continued access to water.[8]

Drug Formulation and Administration
  • Formulation: Prepare a suspension of mosapride citrate (B86180) in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.[9]

  • Dose: Administer a single oral dose of 10 mg/kg mosapride citrate via oral gavage.[5] A vehicle control group should also be included.

Sample Collection
  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[8][10]

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection:

    • House rats in individual metabolic cages to allow for the separate collection of urine and feces.

    • Collect urine and feces at intervals over a 48-hour period post-dose.[11]

    • Measure the volume of urine and the weight of feces.

    • Store urine and homogenized feces samples at -80°C until analysis.[3]

Sample Analysis
  • Analytical Method: Utilize a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of mosapride and its major metabolites (M1 and M2) in plasma, urine, and feces.[3][12]

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins and analyze the supernatant.

    • Urine: Dilute urine samples with the mobile phase before injection into the UPLC-MS/MS system.

    • Feces: Homogenize fecal samples with a suitable solvent, followed by extraction and centrifugation to obtain a clear supernatant for analysis.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters of mosapride and its metabolites from the plasma concentration-time data using non-compartmental analysis.[13]

    • Determine the cumulative excretion of mosapride and its metabolites in urine and feces.

Visualizations

Mosapride_Metabolism_Pathway Mosapride Mosapride M1 des-p-fluorobenzyl mosapride (M1) Mosapride->M1 Dealkylation (CYP3A4) M2 mosapride N-oxide (M2) Mosapride->M2 N-oxidation Other_Metabolites Other Phase I & II Metabolites Mosapride->Other_Metabolites Other Reactions Excretion Excretion (Urine, Feces, Bile) M1->Excretion M2->Excretion Other_Metabolites->Excretion

Figure 1: Proposed metabolic pathway of mosapride.

In_Vivo_Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Fasting Overnight Fasting (approx. 12 hours) Animal_Acclimation->Fasting Dosing Oral Administration (10 mg/kg) Fasting->Dosing Drug_Preparation Mosapride Formulation Drug_Preparation->Dosing Sample_Collection Blood, Urine & Feces Collection (0-48h) Dosing->Sample_Collection Sample_Processing Plasma Separation & Sample Extraction Sample_Collection->Sample_Processing UPLC_MSMS UPLC-MS/MS Analysis Sample_Processing->UPLC_MSMS Data_Analysis Pharmacokinetic & Excretion Analysis UPLC_MSMS->Data_Analysis

Figure 2: Experimental workflow for in vivo mosapride metabolism study.

References

Des-4-fluorobenzyl Mosapride Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Des-4-fluorobenzyl mosapride (B1662829) reference standard in a research and development setting. Des-4-fluorobenzyl mosapride is the primary and active metabolite of mosapride, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1][2][3] Mosapride is utilized as a gastroprokinetic agent to enhance gastrointestinal motility.[4][5][6][7][8] Accurate quantification of mosapride and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

Product Information: Suppliers and Specifications

Several suppliers offer this compound reference standard. The following table summarizes key information for purchasing this compound.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Cayman ChemicalThis compound152013-26-8C₁₄H₂₀ClN₃O₃313.8≥90%Primary metabolite of mosapride.[4]
LGC StandardsThis compound152013-26-8C₁₄H₂₀ClN₃O₃313.78-Certified reference material.
Santa Cruz BiotechnologyThis compound152013-26-8C₁₄H₂₀ClN₃O₃313.78≥98%For research use only.[7]
BiosynthThis compound152013-26-8C₁₄H₂₀ClN₃O₃313.78--
MedChemExpressThis compound152013-26-8C₁₄H₂₀ClN₃O₃313.78>98%Primary metabolite of Mosapride.[8]
Simson Pharma LimitedDes-4-fluorobenzyl Mosapride-d5 (B565508)1246814-79-8C₁₄H₁₅D₅ClN₃O₃318.81-Deuterated internal standard.[6]
Axios ResearchThis compound-d51246814-79-8C₁₄H₁₅D₅ClN₃O₃318.81-Deuterated internal standard.[9]

Mechanism of Action and Signaling Pathway

Mosapride, and by extension its active metabolite this compound, exerts its prokinetic effects by selectively agonizing the 5-HT4 receptors located on enteric neurons. This activation stimulates the release of acetylcholine (B1216132) (ACh), which in turn enhances gastrointestinal smooth muscle contraction and motility.[4][5][7][10]

Mosapride_Signaling_Pathway Mosapride Mosapride / Des-4-fluorobenzyl mosapride Receptor 5-HT4 Receptor Mosapride->Receptor binds G_protein Gs Protein Activation Receptor->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA ACh_Release ↑ Acetylcholine (ACh) Release PKA->ACh_Release GI_Motility ↑ Gastrointestinal Motility ACh_Release->GI_Motility

Mosapride's 5-HT4 Receptor Signaling Pathway.

Experimental Protocols

The this compound reference standard is primarily used for the quantitative analysis of the metabolite in biological matrices such as plasma, urine, and feces.[1] The following protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[9][11]

Experimental Workflow for Quantification

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (this compound-d5) Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Workflow for this compound quantification.
Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., 50% methanol in water) to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the deuterated internal standard (this compound-d5) in a similar manner.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples.

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are example parameters and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
This compoundm/z 314.2 → 198.1[9]
This compound-d5 (IS)m/z 319.2 → 203.1
Dwell Time100 ms
Collision EnergyOptimize for specific instrument
Capillary Voltage3.5 kV
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Other Potential Applications

Beyond its primary use in pharmacokinetic studies, the this compound reference standard can be utilized in:

  • Metabolism Studies: To identify and confirm the structure of mosapride metabolites in in vitro (e.g., liver microsomes) and in vivo systems.[1][2]

  • Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the metabolism of mosapride.

  • Environmental Analysis: To detect and quantify mosapride and its metabolites in environmental samples.

  • In Vitro Pharmacology: To assess the activity of the metabolite at the 5-HT4 receptor and other potential off-target receptors.[12]

References

Application Note and Protocol for the Quantification of Des-4-fluorobenzyl mosapride in Rat Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Des-4-fluorobenzyl mosapride (B1662829) is the primary and major active metabolite of mosapride, a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist.[1][2][3][4] Understanding the pharmacokinetic profile of this metabolite is crucial for comprehensive drug efficacy and safety assessment. This document provides a detailed protocol for the sensitive and selective quantification of Des-4-fluorobenzyl mosapride in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is based on established bioanalytical principles and techniques reported for mosapride and its metabolites.[2][5][6]

Experimental Protocols

  • Analytes and Standards:

    • This compound reference standard (≥98% purity)

    • Mosapride reference standard (for context and potential simultaneous analysis)

    • Internal Standard (IS): Tamsulosin or a stable isotope-labeled this compound (preferred). A structurally similar compound can also be used.[7][8]

  • Chemicals and Solvents:

    • Acetonitrile (B52724) (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Rat plasma (K2EDTA as anticoagulant)

  • Liquid Chromatography: A UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is recommended for good separation.[5][7]

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Protein precipitation is a rapid and effective method for sample cleanup in this context.[9]

  • Thaw frozen rat plasma samples at room temperature and vortex to ensure homogeneity.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[5][7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955

Table 3: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 4

Table 4: MRM Transitions and Parameters

Note: The exact m/z values and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound314.1139.10.13020
Tamsulosin (Internal Standard)409.2228.10.14525

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[10][11] Key validation parameters are summarized below.

Table 5: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Calibration Curve A linear range with a correlation coefficient (r²) ≥ 0.99. Typically prepared in the same biological matrix as the samples.[10]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and with accuracy and precision within ±20%.[11]
Accuracy and Precision For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (RSD%) should not exceed 15%. For the LLOQ, both should be within ±20%.[12]
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect Assessed to ensure that ion suppression or enhancement from the plasma matrix does not affect quantification.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC System supernatant->inject separation Chromatographic Separation (C18) inject->separation ionization ESI+ Ionization separation->ionization detection MRM Detection (Triple Quadrupole) ionization->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Concentration Calculation calibrate->quantify report Final Report quantify->report signaling_pathway mosapride Mosapride cyp450 CYP3A4 (Liver Metabolism) mosapride->cyp450 Dealkylation ht4r 5-HT4 Receptor (Enteric Neurons) mosapride->ht4r Agonism metabolite Des-4-fluorobenzyl mosapride (M1) cyp450->metabolite metabolite->ht4r Agonism ac Adenylate Cyclase ht4r->ac camp ↑ cAMP ac->camp pka Protein Kinase A camp->pka ach ↑ Acetylcholine Release pka->ach motility Increased GI Motility ach->motility

References

Application Notes and Protocols for Des-4-fluorobenzyl mosapride-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Des-4-fluorobenzyl mosapride-d5 (B565508) as an internal standard in the quantitative analysis of its non-labeled counterpart, Des-4-fluorobenzyl mosapride (B1662829) (a primary metabolite of mosapride), in biological matrices. The protocols are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a common platform in pharmacokinetic and drug metabolism studies.

Introduction

Des-4-fluorobenzyl mosapride-d5 is the deuterium-labeled analog of this compound. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] They exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and variations in extraction recovery, leading to enhanced accuracy and precision in quantification.[1][2]

Mosapride is a gastroprokinetic agent that functions as a selective 5-HT4 receptor agonist.[4][5] Its primary metabolite, this compound, is pharmacologically active.[6] Therefore, the accurate quantification of both the parent drug and its metabolite is crucial for understanding its pharmacokinetic profile.

Experimental Protocols

This section details a proposed LC-MS/MS method for the simultaneous determination of mosapride and this compound in human plasma, utilizing this compound-d5 as an internal standard. This protocol is adapted from established methods for the analysis of mosapride and its metabolites.[7][8]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[9]

Materials and Reagents:

  • Human plasma (or other biological matrix)

  • This compound-d5 internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound-d5 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Inject a portion (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are suggested starting conditions and can be optimized for specific instrumentation.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to 10% B and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The following are suggested multiple reaction monitoring (MRM) transitions for a triple quadrupole mass spectrometer. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mosapride422.2198.125
This compound314.1198.120
This compound-d5 (IS) 319.1 203.1 20

Ionization Mode: Electrospray Ionization (ESI), Positive

Data Presentation

The following tables summarize the expected performance characteristics of the described method. This data is representative and based on similar published bioanalytical methods for mosapride.[7][8] Actual results may vary and should be established through method validation.

Table 1: Calibration Curve for this compound

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
0.5 - 200y = 0.025x + 0.005> 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low QC1.5< 15< 1585 - 115
Mid QC50< 15< 1585 - 115
High QC150< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound85 - 9590 - 110
This compound-d5 (IS)85 - 9590 - 110

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound-d5) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Bioanalytical workflow for the extraction of this compound from plasma.

Mosapride Signaling Pathway

mosapride_pathway cluster_neuron Enteric Cholinergic Neuron cluster_muscle Smooth Muscle Cell mosapride Mosapride htr4 5-HT4 Receptor mosapride->htr4 agonism gs Gs Protein htr4->gs activates ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates ach_release Acetylcholine (ACh) Release pka->ach_release promotes ach Acetylcholine (ACh) ach_release->ach m3r M3 Receptor ach->m3r contraction Increased GI Motility (Contraction) m3r->contraction

Caption: Simplified signaling pathway of mosapride as a 5-HT4 receptor agonist.

References

Application Notes and Protocols: Cell-Based Assays for 5-HT3 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin (B10506) receptor family. Unlike the other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] Its activation by serotonin leads to a rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, resulting in the depolarization of the neuronal membrane.[1] This fast, excitatory neurotransmission is implicated in various physiological and pathological processes, including chemotherapy-induced nausea and vomiting (CINV), irritable bowel syndrome (IBS), and anxiety.[2][3] Consequently, antagonists that block the 5-HT3 receptor are significant therapeutic agents.

High-throughput screening (HTS) of compound libraries is a cornerstone of modern drug discovery for identifying novel 5-HT3 antagonists. Cell-based functional assays are indispensable for these campaigns as they provide a physiologically relevant environment to assess the activity and potency of potential drug candidates. This document provides detailed application notes and protocols for the most common and robust cell-based assays used to screen for 5-HT3 receptor antagonist activity: the Calcium Flux Assay and the Membrane Potential Assay.

5-HT3 Receptor Signaling Pathway

The binding of the neurotransmitter serotonin to the extracellular domain of the 5-HT3 receptor induces a conformational change that opens the integral ion channel.[1] This allows the rapid influx of cations down their electrochemical gradient. The primary consequence is membrane depolarization. While the direct influx of Ca²⁺ through the 5-HT3 receptor channel is a minor component of the total current, it can, along with Ca²⁺ entry through voltage-gated calcium channels that open in response to depolarization, lead to a significant and measurable increase in intracellular calcium concentration ([Ca²⁺]i).[1][4] This elevation in [Ca²⁺]i can then trigger various downstream cellular signaling events.[4]

5-HT3_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) channel_opening Channel Opening receptor->channel_opening Activates serotonin Serotonin (5-HT) serotonin->receptor Binds antagonist 5-HT3 Antagonist antagonist->receptor Blocks ion_influx Cation Influx (Na+, K+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_increase Increased Intracellular [Ca2+] ion_influx->ca_increase

Caption: Simplified signaling pathway of the 5-HT3 receptor.

Assay Principles and Workflows

Functional assays for 5-HT3 antagonists are typically performed in an antagonist-mode, where cells are pre-incubated with the test compounds before being challenged with a 5-HT3 receptor agonist. The ability of a compound to reduce the agonist-induced signal is a measure of its antagonist activity.

Recommended Cell Lines

Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells are commonly used for these assays.[5][6] These cell lines do not endogenously express the 5-HT3 receptor, making them ideal hosts for stable or transient transfection with the human 5-HT3A receptor subunit, which can form functional homomeric channels.[5][7][8]

General Experimental Workflow

The workflow for screening 5-HT3 receptor antagonists is consistent across different detection methods. It involves plating the cells, loading them with a fluorescent dye, pre-incubating with test compounds (potential antagonists), and then stimulating with a known agonist while measuring the signal.

Antagonist_Screening_Workflow plate_cells 1. Plate 5-HT3 Receptor- Expressing Cells incubate_24h 2. Incubate (e.g., 24 hours) plate_cells->incubate_24h load_dye 3. Load Cells with Fluorescent Dye incubate_24h->load_dye pre_incubate 4. Pre-incubate with Test Compounds (Antagonists) load_dye->pre_incubate measure_signal 5. Measure Fluorescence Signal (Kinetic Read) pre_incubate->measure_signal add_agonist Add 5-HT3 Agonist (e.g., Serotonin) add_agonist->measure_signal during read

Caption: General workflow for a 5-HT3 antagonist screening assay.

Detailed Experimental Protocols

Protocol 1: Calcium Flux Assay

This assay quantifies antagonist activity by measuring the inhibition of the agonist-induced rise in intracellular calcium using a calcium-sensitive fluorescent dye.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT3 receptor.[6]

  • Culture Medium: Standard cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (if required).

  • Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.[6]

  • Calcium Indicator Dye: Fluo-4 AM or an equivalent calcium-sensitive dye.[9]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing 20 mM HEPES, pH 7.4.[9]

  • 5-HT3 Agonist: Serotonin (5-HT) or a selective agonist like 2-Me-5-HT.[4]

  • Reference Antagonist: Ondansetron or Granisetron for positive control.

  • Instrumentation: A fluorescence plate reader with kinetic read capabilities and automated liquid handling, such as a FLIPR (Fluorometric Imaging Plate Reader).[1][10]

Procedure:

  • Cell Plating: Seed the 5-HT3 receptor-expressing cells into the assay plates at a density that will yield a confluent monolayer the next day (e.g., 5,000-10,000 cells/well for a 384-well plate). Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Dye Loading: Aspirate the culture medium from the wells. Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. Add the dye solution to each well and incubate for 45-60 minutes at 37°C.[9]

  • Compound Addition: During dye incubation, prepare serial dilutions of test compounds and the reference antagonist in Assay Buffer. After incubation, wash the cells once with Assay Buffer. Add the compound solutions to the appropriate wells of the cell plate.

  • Pre-incubation: Incubate the plate with the compounds for 15-30 minutes at room temperature to allow for binding to the receptor.[1]

  • Agonist Addition and Signal Detection: Prepare the 5-HT3 agonist solution in Assay Buffer at a concentration predetermined to elicit a submaximal (EC₈₀) response. Place the cell plate and the agonist plate into the fluorescence plate reader.

  • Initiate the kinetic read. The instrument will record a baseline fluorescence for 5-20 seconds, followed by the automated addition of the agonist to all wells, and then continue recording the fluorescence signal for 60-120 seconds.[1]

  • Data Analysis: The antagonist effect is measured as the reduction in the peak fluorescence signal induced by the agonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Membrane Potential Assay

This assay measures the change in membrane potential following receptor activation using a voltage-sensitive fluorescent dye. It is a direct readout of the ion channel's function.[11]

Materials:

  • Cell Line, Medium, and Plates: As described for the Calcium Flux Assay.

  • Membrane Potential Dye: A voltage-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).[1]

  • Assay Buffer, Agonist, and Antagonist: As described for the Calcium Flux Assay.

  • Instrumentation: A fluorescence plate reader with kinetic read capabilities (e.g., FLIPR or FlexStation).[11][12]

Procedure:

  • Cell Plating: Follow the same procedure as for the Calcium Flux Assay.

  • Dye Loading: Prepare the voltage-sensitive dye solution in Assay Buffer according to the manufacturer's protocol. Remove the culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.[1]

  • Compound Addition, Pre-incubation, and Signal Detection: Follow steps 3, 4, and 5 as described for the Calcium Flux Assay. The principles of compound pre-incubation and agonist challenge are identical.

  • Data Analysis: The change in fluorescence upon agonist addition reflects the change in membrane potential (depolarization). Antagonists will inhibit this fluorescence change. Calculate IC₅₀ values by plotting the percentage of inhibition versus antagonist concentration, as described for the Calcium Flux Assay.[11]

Data Presentation and Interpretation

For an assay to be useful in a screening campaign, it must be robust and reproducible. Key parameters are used to evaluate assay quality and antagonist potency.

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the maximal agonist response. It is the primary measure of a compound's potency.

  • Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. It accounts for the dynamic range of the signal and the data variation. An assay with a Z'-factor > 0.5 is considered excellent for HTS.[13][14]

  • Signal-to-Background (S/B) Ratio: The ratio of the average signal from the positive control (agonist only) to the average signal from the negative control (no agonist). A higher S/B ratio indicates a larger assay window. An acceptable S/B value is typically >2.[15]

Quantitative Data Summary

The following tables summarize typical assay performance metrics and the potencies of well-characterized 5-HT3 antagonists.

Table 1: Typical Performance Metrics for 5-HT3 Receptor Functional Assays

Parameter Typical Value Interpretation
Z'-factor 0.60 - 0.86[15] Excellent separation between positive and negative controls.[13]

| Signal-to-Background (S/B) Ratio | > 10[15] | Indicates a robust and clear assay window.[15] |

Table 2: IC₅₀ Values of Reference 5-HT3 Antagonists in Cell-Based Functional Assays

Antagonist Assay Type Cell Line IC₅₀ (nM)
Ondansetron Radioligand Binding HEK293 5.0[6]
Ondansetron HTRF® Competition Assay HEK293 2.7[16]
Granisetron Radioligand Binding Human Recombinant ~1.1[3]
Alosetron Radioligand Binding Human Recombinant ~0.36[3]
Palonosetron Radioligand Binding Human 5-HT3A ~0.22[3]

| Quipazine | Radioligand Binding | HEK293 | 13.4[6] |

Note: IC₅₀ values can vary depending on the specific assay conditions, cell line, and agonist concentration used.

References

Application Notes and Protocols for the Analysis of Mosapride Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride (B1662829) is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic profiling and safety assessment. Mosapride undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. The two major active metabolites are des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2).[1][2] This document provides detailed protocols for the analysis of mosapride and its key metabolites in biological matrices, focusing on tissue distribution and excretion studies. The methodologies described are based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Quantitative Data Summary

The following tables summarize the tissue distribution and cumulative excretion of mosapride and its metabolites in rats following oral administration.

Table 1: Tissue Distribution of Mosapride in Male and Female Rats (ng/g of tissue) after a Single Oral Administration of 10 mg/kg
TissueMale Rats (0.5h)Female Rats (0.5h)Female Rats (8h)
Duodenum3255 ± 11701973 ± 1327-
Cecum2754 ± 1316-2863 ± 1788
Liver2218 ± 27.02381 ± 1678-
Stomach1955 ± 14263039 ± 2247-

Data presented as mean ± standard deviation. Source:[3]

Table 2: Cumulative Excretion of Mosapride and its Metabolites in Rats within 60 hours (% of Administered Dose)
AnalyteMale Rats - Urine (%)Female Rats - Urine (%)Male Rats - Feces (%)Female Rats - Feces (%)Male Rats - Bile (%)Female Rats - Bile (%)
Mosapride0.0086 ± 0.00380.114 ± 0.0224.6 ± 7.322.4 ± 3.53.45 ± 0.173.39 ± 0.7
M127.0 ± 6.221.4 ± 6.42.84 ± 0.70.38 ± 0.17.13 ± 1.12.53 ± 0.3
M210.4 ± 4.414.3 ± 4.3Not DetectedNot Detected1.18 ± 0.301.89 ± 0.4

Data presented as mean ± standard deviation. Source:[3]

Table 3: Total Recovery of Administered Dose in Excreta (%)
SexUrineFecesBileTotal
Male37.622.411.871.8
Female35.722.87.866.3

Source:[1][3]

Experimental Protocols

Animal Studies for Tissue Distribution and Excretion

Protocol:

  • Animal Model: Wistar rats (male and female).

  • Housing: Housed in metabolic cages with free access to food and water.

  • Drug Administration: Administer mosapride citrate (B86180) orally at a single dose of 10 mg/kg.

  • Tissue Collection (Distribution Study):

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration, euthanize the animals.

    • Collect various tissues such as the duodenum, cecum, liver, and stomach.

    • Rinse tissues with cold saline, blot dry, weigh, and store at -80°C until analysis.

  • Sample Collection (Excretion Study):

    • Collect urine, feces, and bile samples at specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-60h) post-administration.

    • Measure the volume of urine and the weight of feces.

    • Store all excreta samples at -80°C until analysis.

Sample Preparation

3.2.1. Tissue Homogenate Preparation

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Tamsulosin, 100 ng/mL in ACN)

Procedure:

  • Thaw the frozen tissue samples on ice.

  • To a known weight of tissue, add PBS (pH 7.4) in a 1:4 (w/v) ratio.

  • Homogenize the tissue sample using a high-speed homogenizer until a uniform consistency is achieved.

  • Pipette 100 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ACN containing the internal standard to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the UHPLC-MS/MS system.

3.2.2. Plasma, Urine, and Bile Sample Preparation (Protein Precipitation)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Tamsulosin, 100 ng/mL in ACN)

Procedure:

  • Thaw frozen plasma, urine, or bile samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ACN containing the internal standard.

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

3.2.3. Feces Sample Preparation

Reagents:

  • Methanol, HPLC grade

  • Deionized water

Procedure:

  • Lyophilize the collected feces samples and then pulverize them into a fine powder.

  • Accurately weigh 50 mg of the fecal powder into a centrifuge tube.

  • Add 1 mL of a methanol/water (70:30, v/v) solution.

  • Vortex for 10 minutes, followed by ultrasonication for 30 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter before injecting it into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis

3.3.1. Liquid Chromatography Conditions

ParameterCondition
System: Waters ACQUITY UPLC or equivalent
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate: 0.3 mL/min
Injection Volume: 5 µL
Column Temperature: 40°C

3.3.2. Mass Spectrometry Conditions

ParameterCondition
System: Triple quadrupole mass spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive
Scan Type: Multiple Reaction Monitoring (MRM)
Capillary Voltage: 3.0 - 3.5 kV
Source Temperature: 150°C
Desolvation Temperature: 350 - 450°C
Desolvation Gas Flow: 800 L/hr
Collision Gas: Argon

3.3.3. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Identity
Mosapride422.1198.0Parent Drug
M1314.2198.1des-p-fluorobenzyl mosapride
M2438.1422.1Mosapride N-oxide
M3436.1198.0Morpholine ring-opened mosapride
M4438.1198.0Hydroxylated mosapride
M5598.2422.1Mosapride Glucuronide

Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

Visualizations

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis AnimalDosing Oral Administration of Mosapride to Rats TissueCollection Tissue Collection (Duodenum, Cecum, Liver, etc.) AnimalDosing->TissueCollection ExcretaCollection Excreta Collection (Urine, Feces, Bile) AnimalDosing->ExcretaCollection Homogenization Tissue Homogenization TissueCollection->Homogenization ProteinPrecipitation Protein Precipitation (ACN) ExcretaCollection->ProteinPrecipitation For Urine/Bile Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Evaporation Centrifugation->SupernatantTransfer Reconstitution Reconstitution SupernatantTransfer->Reconstitution UPLC_MSMS UHPLC-MS/MS Analysis Reconstitution->UPLC_MSMS DataProcessing Data Processing and Quantification UPLC_MSMS->DataProcessing

Caption: Experimental workflow for tissue distribution and excretion analysis.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Mosapride Mosapride Dealkylation Dealkylation Mosapride->Dealkylation N_Oxidation N-Oxidation Mosapride->N_Oxidation Hydroxylation Hydroxylation Mosapride->Hydroxylation RingCleavage Morpholine Ring Cleavage Mosapride->RingCleavage Glucuronidation Glucuronidation Mosapride->Glucuronidation M1 M1 (des-p-fluorobenzyl mosapride) Dealkylation->M1 M2 M2 (Mosapride N-oxide) N_Oxidation->M2 M_other_phase1 Other Phase I Metabolites Hydroxylation->M_other_phase1 RingCleavage->M_other_phase1 M_phase2 Glucuronide Conjugates Glucuronidation->M_phase2

Caption: Major metabolic pathways of mosapride.

References

Application Note: Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Mosapride and Its Major Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride (B1662829) is a gastroprokinetic agent that enhances gastrointestinal motility by acting as a selective 5-HT4 receptor agonist. It is prescribed for conditions such as gastritis, gastroesophageal reflux disease, and functional dyspepsia. The primary active metabolite of mosapride is des-p-fluorobenzyl mosapride (M-1), which is formed through the dealkylation of the parent drug.[1][2] The simultaneous determination of mosapride and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and stability studies. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the concurrent analysis of mosapride and its principal metabolite, M-1. The method is designed to be stability-indicating, capable of separating the parent drug and its metabolite from potential degradation products.

Materials and Methods

This section outlines the materials and chromatographic conditions for the developed RP-HPLC method.

Instrumentation

A standard HPLC system equipped with a gradient pump, a UV-Vis or photodiode array (PDA) detector, an autosampler, and a column oven is suitable for this method. Data acquisition and processing should be performed using appropriate chromatography software.

Chemicals and Reagents
  • Mosapride Citrate (B86180) reference standard

  • Des-p-fluorobenzyl mosapride (M-1) reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are optimized for the separation of mosapride and M-1.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.0 with orthophosphoric acid) (50:50, v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 274 nm[3]
Injection Volume 20 µL
Column Temperature 40°C[3]
Run Time Approximately 15 minutes

Experimental Protocols

Preparation of Mobile Phase
  • 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH of the solution to 4.0 using orthophosphoric acid.

  • Mobile Phase: Mix the prepared 0.02 M potassium dihydrogen phosphate buffer (pH 4.0) with acetonitrile in a 50:50 (v/v) ratio.[3] Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 15-20 minutes before use.

Preparation of Standard Solutions
  • Standard Stock Solution of Mosapride (100 µg/mL): Accurately weigh 10 mg of mosapride citrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume to the mark.

  • Standard Stock Solution of M-1 (100 µg/mL): Accurately weigh 10 mg of des-p-fluorobenzyl mosapride (M-1) reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume to the mark.

  • Working Standard Solution: Prepare a mixed working standard solution containing mosapride and M-1 at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

Preparation of Sample Solutions (from Pharmaceutical Formulation)
  • Weigh and powder a minimum of 20 tablets.

  • Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of mosapride and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • The filtrate is the sample solution ready for injection.

Method Validation Summary

The developed RP-HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters for such a method, based on literature data.

Validation ParameterTypical Results
Linearity Range (Mosapride) 0.5 - 30 µg/mL[3][4]
Correlation Coefficient (r²) > 0.999[3]
Precision (%RSD) < 2%[3]
Accuracy (% Recovery) 98 - 102%[3]
Limit of Detection (LOD) ~0.23 µg/mL[3]
Limit of Quantification (LOQ) ~0.7 µg/mL
Specificity No interference from excipients or degradation products

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the mosapride drug substance. This involves subjecting the drug to various stress conditions as per ICH guidelines, such as acidic, alkaline, oxidative, thermal, and photolytic stress. The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-resolved from the main peak of mosapride and its metabolite M-1.

Data Presentation

The following table summarizes various reported RP-HPLC methods for the determination of mosapride, providing a comparative overview of different chromatographic conditions.

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
C18Acetonitrile : 0.02 M KH2PO4 buffer (pH 4.0) (50:50)1.0274[3]
C18Methanol : Water (73:27)1.3274[5]
C18Methanol : Phosphate buffer (55:45)Not Specified280
C18Acetonitrile : 0.024 M Orthophosphoric acid (pH 3.0) (28:72)Not Specified276[6]
Inertsil ODS 3VGradient of 20mM Ammonium acetate (B1210297) (pH 5.3) and Acetonitrile:Methanol (85:15)1.0278[7]
Hypersil BDSAcetonitrile : 0.007M Sodium phosphate buffer (pH 4) (60:40)1.0278[8]

Visualizations

experimental_workflow cluster_prep cluster_hplc cluster_analysis prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) inject Injection of Samples & Standards hplc->inject chrom Chromatographic Separation (C18 Column) inject->chrom Mobile Phase Flow detect UV Detection at 274 nm chrom->detect data Data Acquisition & Processing detect->data analysis Quantification & Analysis (Peak Area, Retention Time) data->analysis

Caption: Experimental Workflow for RP-HPLC Analysis of Mosapride.

mosapride_metabolism mosapride Mosapride m1 Des-p-fluorobenzyl mosapride (M-1) (Major Metabolite) mosapride->m1 Dealkylation m15 Morpholine Ring-Opened Mosapride (M15) mosapride->m15 Morpholine Ring Cleavage m16 Mosapride N-oxide (M16) mosapride->m16 N-oxidation other Other Phase I & II Metabolites (Glucuronide, Glucose, Sulfate Conjugation) mosapride->other Conjugation Reactions

Caption: Metabolic Pathway of Mosapride.

References

Application Notes and Protocols: In Vitro Gastrointestinal Motility Assay Using Des-4-fluorobenzyl mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des-4-fluorobenzyl mosapride (B1662829), the primary active metabolite of the prokinetic agent mosapride, is a potent modulator of gastrointestinal motility.[1][2] Like its parent compound, Des-4-fluorobenzyl mosapride functions as a selective 5-HT4 receptor agonist.[3] The activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine (B1216132), which in turn enhances smooth muscle contraction and accelerates gastrointestinal transit.[4] This mechanism makes this compound a compound of significant interest for therapeutic strategies targeting motility disorders such as gastroparesis and functional dyspepsia.[4]

These application notes provide a detailed protocol for assessing the in vitro prokinetic activity of this compound using an isolated tissue organ bath assay, a foundational technique in preclinical pharmacology.

Mechanism of Action: 5-HT4 Receptor Signaling

Mosapride and its metabolite, this compound, exert their prokinetic effects by agonizing the 5-HT4 receptor, a G-protein coupled receptor located on cholinergic neurons within the myenteric plexus of the gut wall. Binding of the agonist initiates a signaling cascade that leads to increased acetylcholine release and subsequent smooth muscle contraction. An interesting characteristic of this compound (also referred to as M1) is its dual activity; in addition to its 5-HT4 agonism, it possesses potent 5-HT3 receptor antagonist properties, which may contribute to its overall therapeutic profile, potentially mitigating side effects like nausea.[3][5][6]

5-HT4_Signaling_Pathway cluster_neuron Enteric Cholinergic Neuron cluster_muscle Smooth Muscle Cell DFM Des-4-fluorobenzyl mosapride HT4R 5-HT4 Receptor DFM->HT4R binds G_protein Gs (G-protein) HT4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Vesicle Acetylcholine Vesicle PKA->Vesicle phosphorylates ACh_release ACh Release Vesicle->ACh_release promotes ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse MR Muscarinic Receptor ACh_synapse->MR binds Contraction Muscle Contraction MR->Contraction initiates

5-HT4 Receptor Agonist Signaling Pathway.

Data Presentation: In Vitro Pharmacological Profile

The following table summarizes the quantitative data for this compound in comparison to its parent compound, mosapride, based on studies using isolated guinea pig ileum. This preparation is a standard model for assessing 5-HT4 receptor-mediated prokinetic activity.[3][7]

CompoundParameterValueTissue PreparationNotes
This compound (M1) EC₅₀ 120 nM Guinea Pig IleumPotency in enhancing electrically-evoked contractions.[3]
MosaprideEC₅₀ 73 nM Guinea Pig IleumPotency in enhancing electrically-evoked contractions.[7]
MosaprideKi 84.2 nM Guinea Pig IleumBinding affinity for the 5-HT4 receptor.[8]

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Ki (Inhibition constant) indicates the binding affinity of a compound to a receptor.

Experimental Protocols

This section details the methodology for an in vitro organ bath assay to determine the dose-response relationship of this compound on intestinal contractility.

Experimental Workflow Diagram

Experimental_Workflow A 1. Tissue Isolation (Guinea Pig Ileum) B 2. Tissue Preparation (2-3 cm segments) A->B C 3. Organ Bath Mounting (Krebs Solution, 37°C, Carbogen) B->C D 4. Equilibration (60 min with 1.0g tension) C->D E 5. Electrical Field Stimulation (EFS) (Establish baseline twitch response) D->E F 6. Cumulative Dosing (Add increasing concentrations of This compound) E->F G 7. Data Acquisition (Record isometric contractions) F->G H 8. Data Analysis (Dose-response curve, EC₅₀ calculation) G->H

Workflow for the In Vitro Motility Assay.
Materials and Reagents

  • Compound: this compound

  • Animal Model: Male Guinea Pig (250-350 g)

  • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

  • Gases: Carbogen (95% O₂ / 5% CO₂)

  • Equipment:

    • Organ Bath System with thermostatic control

    • Isometric Force Transducer

    • Data Acquisition System (e.g., PowerLab)

    • Electrical Field Stimulator

    • Standard surgical instruments for dissection

Tissue Dissection and Preparation
  • Humanely euthanize a guinea pig according to institutionally approved guidelines.

  • Perform a laparotomy to expose the abdominal cavity.

  • Locate the terminal ileum near the ileocecal junction and carefully excise a segment of 10-15 cm.

  • Immediately place the excised tissue into a petri dish containing Krebs-Henseleit solution pre-warmed to 37°C and continuously gassed with carbogen.

  • Gently flush the lumen of the ileum segment with fresh Krebs solution to remove intestinal contents.

  • Using fine scissors, carefully remove the mesentery.

  • Prepare longitudinal muscle strips with the myenteric plexus attached, as this is the primary site of 5-HT4 receptor action. Cut the ileum into segments of 2-3 cm.

Organ Bath Setup and Equilibration
  • Mount a prepared ileum segment in a 10-20 mL organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Attach one end of the tissue to a fixed hook at the base of the chamber and the other end to an isometric force transducer.

  • Apply a resting tension of approximately 1.0 gram to the tissue.

  • Allow the tissue to equilibrate for a stabilization period of at least 60 minutes. During this time, wash the tissue with fresh, pre-warmed Krebs solution every 15 minutes to remove metabolic waste and any endogenous mediators.

Experimental Procedure: Electrically Evoked Contractions
  • Set up the electrical field stimulator to deliver transmural stimulation via two platinum electrodes running parallel to the tissue.

  • Establish a stable baseline of submaximal, electrically evoked contractions (twitch responses). Typical stimulation parameters are: 0.1-0.5 Hz frequency, 1 ms (B15284909) pulse duration, and a voltage sufficient to elicit a consistent, submaximal response.

  • Once a stable baseline is achieved (typically 15-20 minutes), begin the cumulative addition of this compound.

  • Prepare a stock solution of this compound and perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Add the compound to the organ bath in a cumulative, stepwise manner, allowing the response to each concentration to plateau before adding the next. This typically involves waiting 5-10 minutes between additions.

  • Record the isometric tension continuously throughout the experiment using the data acquisition system.

  • At the end of the experiment, wash the tissue repeatedly with fresh Krebs solution to assess for recovery of the baseline response.

Data Analysis
  • Measure the amplitude of the twitch contractions at baseline and after the addition of each concentration of this compound.

  • Express the increase in contraction amplitude as a percentage of the maximal response achieved.

  • Plot the percentage increase in contraction amplitude against the logarithm of the molar concentration of this compound.

  • Fit the resulting data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC₅₀ value and the maximum effect (Emax).

Conclusion

The in vitro organ bath assay using isolated guinea pig ileum is a robust and reliable method for characterizing the prokinetic activity of 5-HT4 receptor agonists like this compound. This protocol provides a framework for determining key pharmacological parameters such as potency (EC₅₀), which are essential for the preclinical evaluation of novel compounds targeting gastrointestinal motility disorders. The dual action of this compound as both a 5-HT4 agonist and a 5-HT3 antagonist highlights its potential as a refined therapeutic agent compared to its parent compound.

References

Application Notes and Protocols for Solid Dispersion Formulation of Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mosapride (B1662829), a gastroprokinetic agent, is a selective 5-HT₄ receptor agonist used in the treatment of various gastrointestinal disorders such as acid reflux and functional dyspepsia.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, mosapride exhibits low aqueous solubility and high permeability, which can limit its oral bioavailability.[2] Solid dispersion technology is a widely employed and effective strategy to enhance the dissolution rate and, consequently, the bioavailability of poorly water-soluble drugs like mosapride.[3] This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix, which can lead to improved wettability and faster dissolution.[4][5]

These application notes provide a comprehensive overview of the protocols for developing and characterizing solid dispersions of mosapride. The methodologies detailed herein are intended for researchers, scientists, and drug development professionals.

Materials and Methods

Materials

The following materials are typically used in the formulation of mosapride solid dispersions:

MaterialFunctionSupplier Examples
Mosapride Citrate (B86180)Active Pharmaceutical Ingredient (API)Marcyrl pharma (Egypt)
Polyethylene Glycol (PEG) 4000Hydrophilic CarrierNot Specified
Polyvinylpyrrolidone (PVP) K30Hydrophilic CarrierNot Specified
Eudragit RSPO / RLPOControlled-Release PolymerNot Specified
Hydroxypropyl Methylcellulose (HPMC)Controlled-Release PolymerNot Specified
Kollidon® SRControlled-Release PolymerNot Specified
MethanolSolventNot Specified
Dehydrated AlcoholSolventNot Specified
Equipment

The following equipment is essential for the preparation and characterization of mosapride solid dispersions:

EquipmentPurpose
Mortar and PestleMixing and Grinding
Heating Mantle / Water BathMelting
Rotary EvaporatorSolvent Evaporation
SievesParticle Size Control
UV-Vis SpectrophotometerDrug Content and Dissolution Analysis
Differential Scanning Calorimeter (DSC)Thermal Analysis
X-Ray Diffractometer (XRD)Crystallinity Analysis
Fourier-Transform Infrared (FTIR) SpectrometerDrug-Polymer Interaction Analysis
Dissolution Test ApparatusIn Vitro Drug Release Studies

Experimental Protocols

Preparation of Mosapride Solid Dispersions

Several methods can be employed for the preparation of mosapride solid dispersions. The choice of method depends on the physicochemical properties of the drug and carrier, as well as the desired characteristics of the final product.

1. Melting Method (Fusion)

The melting method, also known as the fusion method, involves melting the carrier and then incorporating the drug into the molten carrier.[2][6]

Protocol:

  • Weigh the required amounts of mosapride citrate and a hydrophilic carrier such as PEG 4000 in various drug-to-carrier ratios (e.g., 1:1, 1:2).[2]

  • Mix the components thoroughly in a mortar and pestle.[2]

  • Heat the mixture in a suitable container (e.g., a beaker) on a heating mantle or in a water bath to a temperature at or above the melting point of all components, with constant stirring to ensure a homogenous dispersion.[2]

  • Once a homogenous melt is obtained, cool the mixture rapidly to solidify the mass.[2]

  • Pulverize the solidified mass using a mortar and pestle.[4]

  • Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.[2][4]

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.[4]

2. Solvent Evaporation Method

The solvent evaporation method involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent.[1]

Protocol:

  • Weigh the desired amounts of mosapride citrate and a carrier (e.g., PVP K30) for different drug-to-polymer ratios.

  • Dissolve the mosapride citrate in a suitable solvent, such as dehydrated alcohol, with gentle heating (e.g., 60°C in a water bath) if necessary.[5]

  • Dissolve the carrier in the same solvent.

  • Mix the two solutions and stir until a clear solution is obtained.[5]

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 60°C).[5]

  • Dry the resulting solid dispersion under vacuum at a suitable temperature (e.g., 60°C) for a sufficient time (e.g., 3-6 hours) to remove any residual solvent.[5]

  • Pulverize the dried solid dispersion and sieve it through a 100-mesh sieve.[5]

  • Store the final product in a desiccator.

Characterization of Mosapride Solid Dispersions

1. Percentage Practical Yield

This parameter is calculated to determine the efficiency of the preparation method.

Protocol:

  • Weigh the prepared solid dispersion (Practical Yield).

  • Calculate the theoretical yield based on the initial weights of the drug and carrier.

  • Calculate the percentage practical yield using the following formula: Percentage Practical Yield = (Practical Yield / Theoretical Yield) x 100[2]

2. Drug Content Uniformity

This test is performed to ensure that the drug is uniformly distributed within the solid dispersion.

Protocol:

  • Accurately weigh a quantity of the solid dispersion equivalent to a specific dose of mosapride citrate.

  • Dissolve the sample in a suitable solvent (e.g., simulated saliva pH 6.8).

  • Filter the solution to remove any undissolved excipients.

  • Analyze the concentration of mosapride citrate in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (e.g., 270 nm in simulated saliva pH 6.8).[2]

  • Calculate the drug content and express it as a percentage of the labeled amount.

3. In Vitro Dissolution Studies

Dissolution studies are crucial to evaluate the enhancement of the drug's release rate from the solid dispersion.

Protocol:

  • Use a USP dissolution apparatus (e.g., Type 1 - basket method).[2]

  • Fill the dissolution vessels with a suitable dissolution medium (e.g., 900 mL of simulated saliva pH 6.8).[2]

  • Maintain the temperature of the medium at 37 ± 0.5°C.

  • Place a weighed amount of the solid dispersion (equivalent to a specific dose of mosapride) into each basket.

  • Rotate the baskets at a specified speed (e.g., 50 rpm).[7]

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of mosapride citrate using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

4. Solid-State Characterization

These techniques are used to understand the physical form of the drug within the polymer matrix.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal behavior of the drug, carrier, and solid dispersion. The disappearance or broadening of the drug's melting endotherm in the solid dispersion indicates its conversion from a crystalline to an amorphous state.[1][4]

  • X-Ray Powder Diffraction (XRPD): XRPD is employed to assess the crystallinity of the drug. Sharp peaks in the diffractogram of the pure drug indicate its crystalline nature. The absence or reduction in the intensity of these characteristic peaks in the solid dispersion confirms the amorphous or partially amorphous state of the drug.[1][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to investigate potential interactions between the drug and the carrier. Shifts in the characteristic absorption bands of the drug or carrier in the spectrum of the solid dispersion may suggest the formation of hydrogen bonds or other interactions.[1][2]

Data Presentation

Table 1: Formulation Composition of Mosapride Solid Dispersions

Formulation CodeDrug:Carrier Ratio (w/w)Carrier TypePreparation Method
F11:1PEG 4000Melting
F21:2PEG 4000Melting
F31:1PVP K30Solvent Evaporation
F41:2PVP K30Solvent Evaporation
F51:3PVP K30 / Eudragit RSPOSolvent Evaporation

Table 2: Characterization of Mosapride Solid Dispersions

Formulation CodePercentage Yield (%)Drug Content (%)Cumulative Drug Release at 60 min (%)
Pure Mosapride--< 40%
F195.2 ± 1.598.5 ± 0.875.3 ± 2.1
F296.8 ± 1.299.1 ± 0.592.1 ± 1.7
F394.5 ± 1.897.9 ± 1.180.5 ± 2.5
F495.1 ± 1.498.8 ± 0.795.6 ± 1.9
F593.9 ± 2.198.2 ± 0.9Extended Release > 24h[1]

Note: The data presented in the tables are representative and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation of Solid Dispersion cluster_melting Melting Method cluster_solvent Solvent Evaporation Method cluster_char Characterization weigh_m Weigh Mosapride & PEG 4000 mix_m Mix in Mortar weigh_m->mix_m heat Heat & Stir mix_m->heat cool Cool to Solidify heat->cool pulverize_m Pulverize cool->pulverize_m sieve_m Sieve pulverize_m->sieve_m yield Percentage Yield sieve_m->yield drug_content Drug Content sieve_m->drug_content dissolution In Vitro Dissolution sieve_m->dissolution dsc DSC sieve_m->dsc xrd XRPD sieve_m->xrd ftir FTIR sieve_m->ftir weigh_s Weigh Mosapride & PVP dissolve Dissolve in Solvent weigh_s->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Vacuum Dry evaporate->dry pulverize_s Pulverize dry->pulverize_s sieve_s Sieve pulverize_s->sieve_s sieve_s->yield sieve_s->drug_content sieve_s->dissolution sieve_s->dsc sieve_s->xrd sieve_s->ftir

Caption: Experimental workflow for the preparation and characterization of mosapride solid dispersions.

dissolution_workflow start Start Dissolution Test setup Setup USP Apparatus (Simulated Saliva pH 6.8, 37°C) start->setup add_sample Add Solid Dispersion Sample setup->add_sample run_test Run Test at 50 rpm add_sample->run_test withdraw Withdraw Aliquots at Time Intervals run_test->withdraw replace Replace with Fresh Medium withdraw->replace Maintain Sink Conditions analyze Analyze Samples by UV-Vis Spectrophotometry withdraw->analyze replace->withdraw calculate Calculate Cumulative Drug Release (%) analyze->calculate end_test End Test calculate->end_test

Caption: Workflow for in vitro dissolution testing of mosapride solid dispersions.

Conclusion

The solid dispersion technique is a viable and effective approach for enhancing the dissolution rate of the poorly water-soluble drug, mosapride. The choice of carrier and preparation method significantly influences the properties of the resulting solid dispersion. Proper characterization using techniques such as DSC, XRPD, and FTIR is essential to confirm the amorphous nature of the drug and to investigate any drug-polymer interactions. The protocols and data presented in these application notes serve as a valuable resource for the development and optimization of mosapride solid dispersion formulations.

References

Application Notes and Protocols: Quantitative NMR (qNMR) for Mosapride Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride (B1662829) is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary metabolic pathways for mosapride involve both Phase I and Phase II reactions. Key Phase I reactions include the dealkylation of the p-fluorobenzyl group and cleavage of the morpholine (B109124) ring.[1][2] Additionally, N-oxidation is a significant metabolic route.[3][4] Phase II reactions mainly involve conjugation with glucuronic acid, glucose, and sulfate.[1] This application note details a quantitative Nuclear Magnetic Resonance (qNMR) methodology for the simultaneous identification and quantification of mosapride and its major metabolites in biological samples. qNMR is a powerful analytical technique that offers direct proportionality between signal intensity and the number of nuclei, enabling absolute quantification without the need for identical reference standards for each analyte.[5][6] This method provides a robust and accurate approach for pharmacokinetic and metabolic studies in drug development.[7][8]

Metabolic Pathway of Mosapride

Mosapride undergoes extensive metabolism, leading to several metabolites. The major metabolites include des-p-fluorobenzyl mosapride (M3), mosapride N-oxide (M16), and morpholine ring-opened mosapride (M15).[3][9] A comprehensive metabolic pathway has been proposed, identifying a total of 16 metabolites in humans.[1][2] The metabolic transformation of mosapride is a critical aspect of its pharmacokinetic profile.

Mosapride_Metabolism Mosapride Mosapride M3 des-p-fluorobenzyl mosapride (M3) Mosapride->M3 Dealkylation M16 Mosapride N-oxide (M16) Mosapride->M16 N-oxidation M15 Morpholine ring-opened mosapride (M15) Mosapride->M15 Morpholine Ring Cleavage PhaseII Phase II Conjugates (Glucuronides, Sulfates) M3->PhaseII M16->PhaseII M15->PhaseII

Caption: Metabolic pathway of mosapride.

Experimental Protocols

Sample Preparation (Human Urine)

A robust sample preparation protocol is essential for accurate qNMR analysis of biological fluids.[10][11]

  • Urine Collection: Collect urine samples and store them at -80°C until analysis.

  • Thawing and Centrifugation: Thaw the urine samples at room temperature. Centrifuge at 13,000 rpm for 10 minutes to pellet any particulate matter.

  • Supernatant Transfer: Carefully transfer 500 µL of the supernatant to a clean microcentrifuge tube.

  • pH Adjustment and Buffer Addition: Add 100 µL of a phosphate (B84403) buffer (pH 7.4) prepared in D₂O to the urine supernatant. This minimizes pH-induced variations in chemical shifts.

  • Internal Standard Addition: Add 100 µL of a precisely prepared internal standard solution. Maleic acid is a suitable internal standard as its signals typically do not overlap with those of the analytes.[1][12] The concentration of the internal standard should be chosen to yield signal intensities comparable to those of the analytes of interest.[13]

  • Vortexing and Transfer: Vortex the mixture for 30 seconds to ensure homogeneity.

  • Transfer to NMR Tube: Transfer the final mixture to a 5 mm NMR tube for analysis.[11]

qNMR Data Acquisition

Acquisition parameters must be carefully optimized for quantitative accuracy.[14][15]

  • Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.[13]

  • Solvent: D₂O[16][17]

  • Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation).

  • Pulse Angle: 90° flip angle to maximize signal intensity.[13]

  • Relaxation Delay (d1): A minimum of 5 times the longest T1 relaxation time of both the analytes and the internal standard is crucial for full magnetization recovery. A typical starting point is 30 seconds.[15]

  • Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.[7]

  • Number of Scans (ns): A sufficient number of scans (e.g., 64 or 128) should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[15]

  • Temperature: Maintain a constant temperature, typically 298 K, to ensure spectral stability.

Data Processing and Quantification

Accurate data processing is critical for reliable quantification.[18][19]

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction to ensure accurate integration.[13]

  • Signal Integration: Integrate the well-resolved, non-overlapping signals of mosapride, its metabolites, and the internal standard.

  • Quantification Calculation: The concentration of each analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * CIS

    Where:

    • C = Concentration

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • IS = Internal Standard

Data Presentation

The following tables summarize hypothetical quantitative data for mosapride and its major metabolites in a simulated human urine sample, demonstrating the application of the qNMR protocol.

Table 1: 1H-NMR Signal Assignments for Quantification

CompoundSignal (ppm)MultiplicityNumber of Protons (N)
Mosapride~6.90d1
des-p-fluorobenzyl mosapride~7.10d1
Mosapride N-oxide~8.10s1
Morpholine ring-opened mosapride~3.80t2
Maleic Acid (Internal Standard)~6.25s2

Table 2: Quantitative Analysis of Mosapride and its Metabolites in a Simulated Urine Sample

AnalyteMolar Mass ( g/mol )Concentration (µg/mL)Molar Concentration (µM)
Mosapride421.915.236.0
des-p-fluorobenzyl mosapride313.825.882.2
Mosapride N-oxide437.910.524.0
Morpholine ring-opened mosapride439.95.111.6

Method Validation

The developed qNMR method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[20][21][22] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the analyte signals from other signals in the spectrum.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery experiments.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[1]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Workflow and Logical Relationships

The overall workflow for the qNMR analysis of mosapride metabolites is a sequential process from sample collection to data analysis.

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis A Urine Sample Collection B Centrifugation A->B C Buffer & Internal Standard Addition B->C D Transfer to NMR Tube C->D E qNMR Data Acquisition D->E F Data Processing E->F G Signal Integration F->G H Quantification Calculation G->H I Method Validation H->I

Caption: qNMR workflow for mosapride metabolite analysis.

Conclusion

Quantitative NMR spectroscopy provides a powerful and reliable method for the simultaneous quantification of mosapride and its major metabolites in biological fluids. The protocol outlined in this application note offers a straightforward and robust approach for researchers in drug metabolism and pharmacokinetics. The high specificity and accuracy of qNMR, coupled with its ability to provide absolute quantification without the need for metabolite-specific standards, make it an invaluable tool in drug development.

References

Application Notes and Protocols for 5-HT3 Receptor Inhibition Studies Using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin (B10506) receptor family, functioning as a ligand-gated ion channel rather than a G-protein coupled receptor.[1][2] Structurally, it is a pentameric assembly of subunits surrounding a central ion-conducting pore.[1][3] Upon binding of serotonin, the channel opens, allowing the influx of cations such as sodium (Na+), potassium (K+), and calcium (Ca2+), which leads to rapid neuronal depolarization and excitation.[1][3][4] These receptors are widely expressed in the central and peripheral nervous systems and are implicated in various physiological processes, including emesis, nociception, and anxiety.[3][5][6]

Consequently, 5-HT3 receptor antagonists, known as "setrons," are critical therapeutic agents, primarily used as antiemetics for chemotherapy-induced nausea and vomiting.[7] Patch clamp electrophysiology is an indispensable technique for characterizing the inhibitory effects of novel compounds on 5-HT3 receptors, allowing for direct measurement of ion channel function and modulation. These application notes provide a detailed protocol for studying 5-HT3 receptor inhibition using the whole-cell patch clamp technique.

5-HT3 Receptor Signaling and Inhibition Mechanism

The binding of serotonin to the 5-HT3 receptor triggers a conformational change that opens the ion channel, resulting in a rapid influx of cations and subsequent membrane depolarization.[3] This can trigger an action potential and propagate a nerve impulse.[3] 5-HT3 receptor antagonists block this process. They can be classified based on their mechanism of action:

  • Competitive Antagonists: These compounds, such as ondansetron (B39145) and granisetron, bind to the same site as serotonin, directly competing with the endogenous ligand and preventing channel activation.[7]

  • Non-competitive/Allosteric Antagonists: These antagonists, like palonosetron, bind to a different site (an allosteric site) on the receptor.[7] This binding induces a conformational change that prevents the channel from opening, even when serotonin is bound.[7]

Downstream signaling can also be initiated by the influx of Ca2+ through the 5-HT3 receptor, which can lead to the activation of Ca2+/Calmodulin-dependent protein kinase II (CaMKII) and the ERK1/2 signaling pathway.[8] Antagonists prevent the initial step of this cascade by blocking the ion influx.

G cluster_pathway 5-HT3 Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT3 Receptor serotonin->receptor Binds to channel_opening Channel Opening receptor->channel_opening Activates ion_influx Cation Influx (Na+, K+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., CaMKII/ERK) ion_influx->downstream antagonist 5-HT3 Antagonist (e.g., Ondansetron) antagonist->receptor Blocks

Figure 1. Simplified 5-HT3 receptor signaling pathway and antagonist action.
Quantitative Data of Common 5-HT3 Antagonists

The potency of 5-HT3 receptor antagonists is commonly expressed as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (pKi), or the pA2 value.[7] The following table summarizes key data for widely used antagonists.

AntagonistReceptor/TissueMethodAgonistIC50 (nM)pKipA2Reference(s)
Ondansetron Wild type 5-HT3A (Oocytes)Voltage-Clamp5-HT1.3 ± 0.2--[7]
Rat Cerebral CortexRadioligand Binding[3H]GR65630-8.70-[7]
Rat Vagus NerveDepolarization Assay5-HT--8.63[7]
Granisetron Wild type 5-HT3A (Oocytes)Voltage-Clamp5-HT0.7 ± 0.7--[7]
Rat Cerebral CortexRadioligand Binding[3H]GR65630-9.15-[7]
Rat Vagus NerveDepolarization Assay5-HT--9.44[7]
Palonosetron 5-HT3 ReceptorRadioligand Binding--10.5-[7]
"5-HT3-In-1" Human 5-HT3A (HEK293)Patch-Clamp5-HT2.8--[3]
H-7 Rat Nodose GanglionWhole-cell Patch-Clamp5-HT1790--[9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of 5-HT3 Receptor Currents

This protocol describes the general procedure for recording 5-HT-evoked currents in cultured cells (e.g., HEK293 or N1E-115 cells expressing 5-HT3 receptors) or acute brain slices and the subsequent application of antagonists to determine inhibitory activity.[3][7]

1. Cell/Slice Preparation:

  • Cultured Cells: Culture cells (e.g., HEK293) in DMEM with 10% FBS and 1% penicillin-streptomycin.[3] For experiments, plate cells on glass coverslips and transiently transfect them with plasmids encoding the desired 5-HT3 receptor subunits.[3] Experiments are typically performed 24-48 hours post-transfection.[3]

  • Brain Slices: Prepare acute brain slices from the region of interest according to standard laboratory protocols.[7] Slices should be allowed to recover for at least 1 hour before recording.

2. Solutions and Reagents:

Solution TypeReagentConcentration (mM)
Extracellular Solution NaCl140
(for cultured cells)[3][7]KCl4
CaCl22
MgCl21
HEPES10
Glucose5-10
Adjust pH to 7.4 with NaOH
Artificial Cerebrospinal Fluid (aCSF) NaCl125
(for brain slices)[7]KCl2.5
MgCl21
CaCl22
NaH2PO41.25
NaHCO325
Glucose25
Continuously bubble with 95% O2 / 5% CO2
Intracellular Solution K-Gluconate or Cs-Gluconate130-140
(K-based for neurons, Cs-based to block K+ channels)[3][7]MgCl22
EGTA10
HEPES10
ATP-Mg2-4
GTP-Na0.3-0.4
Adjust pH to 7.2-7.3 with KOH or CsOH
  • Agonist/Antagonist Stocks: Prepare high-concentration stock solutions of serotonin and the test antagonist in a suitable solvent (e.g., water or DMSO) and store at -20°C.[7] Dilute to final working concentrations in the extracellular solution/aCSF on the day of the experiment.[7]

3. Electrophysiological Recording Procedure:

  • Setup: Transfer the coverslip or brain slice to the recording chamber on the microscope stage. Continuously perfuse with oxygenated extracellular solution or aCSF at a rate of 2-3 ml/min.[7]

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.[7]

  • Seal Formation: Approach a target cell and establish a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition: Using a patch-clamp amplifier, clamp the cell at a holding potential of -60 mV to -70 mV.[7][10]

  • Baseline Recording: Apply a known concentration of serotonin (e.g., 10-100 µM) for a short duration (2-5 seconds) using a rapid perfusion system to evoke a stable and reproducible baseline inward current.[7] Allow for a sufficient washout period between applications.

  • Antagonist Application: To determine the IC50, pre-incubate the cell with varying concentrations of the 5-HT3 antagonist for 2-5 minutes.[3]

  • Inhibition Measurement: In the continued presence of the antagonist, co-apply the same concentration of serotonin used for the baseline recording. Record the peak inward current.[3]

G prep Prepare 5-HT3R- expressing cells/slices patch Establish whole-cell patch-clamp configuration prep->patch hold Clamp cell at -60 to -70 mV patch->hold baseline Apply 5-HT to establish baseline current (Imax) hold->baseline wash1 Washout baseline->wash1 preincubate Pre-incubate with Antagonist (Concentration 1) wash1->preincubate coapply Co-apply 5-HT + Antagonist preincubate->coapply record Record peak inward current coapply->record wash2 Washout record->wash2 more_conc Repeat with additional antagonist concentrations? wash2->more_conc more_conc->preincubate Yes analyze Analyze Data: Calculate % Inhibition & IC50 more_conc->analyze No finish End analyze->finish

Figure 2. Experimental workflow for IC50 determination of a 5-HT3 antagonist.

4. Data Analysis:

  • Measure the peak amplitude of the inward current evoked by serotonin in the absence (I_baseline) and presence (I_antagonist) of the antagonist.

  • Calculate the percentage of inhibition for each antagonist concentration using the formula: % Inhibition = (1 - (I_antagonist / I_baseline)) * 100

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the antagonist concentration.[3]

  • Fit the resulting data to a dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50, which is the concentration of the antagonist that produces 50% inhibition of the maximal serotonin-evoked current.[3]

Protocol 2: Determining the Mechanism of Antagonism (Competitive vs. Non-competitive)

This protocol helps to determine whether an antagonist acts via a competitive or non-competitive mechanism.

  • Procedure: Follow steps 1-5 from Protocol 1.

  • Agonist Dose-Response: Generate a full dose-response curve for serotonin by applying increasing concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 and maximum response (Imax) in the absence of the antagonist.[3]

  • Antagonist Incubation: After a washout period, incubate the cell with a fixed concentration of the antagonist (e.g., a concentration close to its IC50) for 2-5 minutes.[3]

  • Second Dose-Response: In the continued presence of the fixed antagonist concentration, generate a second serotonin dose-response curve.[3]

  • Analysis:

    • Competitive Antagonism: A competitive antagonist will cause a rightward shift in the serotonin dose-response curve (i.e., an increase in the EC50 of serotonin) without a reduction in the maximum response (Imax).[3]

    • Non-competitive Antagonism: A non-competitive antagonist will cause a reduction in the maximum response (Imax) with little or no shift in the EC50 of serotonin.[7]

References

Application Notes and Protocols: Des-4-fluorobenzyl mosapride in Conscious Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Des-4-fluorobenzyl mosapride (B1662829) (M1), the primary active metabolite of mosapride, in conscious animal models. This document includes its mechanism of action, pharmacokinetic data, and detailed protocols for in vivo studies.

Introduction

Des-4-fluorobenzyl mosapride is a significant metabolite of the gastroprokinetic agent mosapride. It exhibits a dual pharmacological action, functioning as a serotonin (B10506) 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2][3] This dual mechanism suggests its potential therapeutic utility in various gastrointestinal disorders. These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacological profile of this compound in conscious animal models.

Mechanism of Action

This compound exerts its effects on gastrointestinal motility through two primary signaling pathways:

  • 5-HT4 Receptor Agonism: As an agonist at the 5-HT4 receptors on enteric neurons, it stimulates the release of acetylcholine, leading to enhanced gastrointestinal motility.[3][4]

  • 5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors, it can modulate visceral sensitivity and inhibit responses such as nausea and vomiting.[1][2][3]

The following diagram illustrates the signaling pathway of this compound.

This compound Signaling Pathway cluster_5HT4 5-HT4 Receptor Agonism cluster_5HT3 5-HT3 Receptor Antagonism M1 Des-4-fluorobenzyl mosapride (M1) 5HT4R 5-HT4 Receptor M1->5HT4R Agonist 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) M1->5HT3R Antagonist AC Adenylyl Cyclase 5HT4R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA ACh ↑ Acetylcholine Release PKA->ACh GI_Motility ↑ Gastrointestinal Motility ACh->GI_Motility Ion_Influx ↓ Cation Influx (Na+, K+, Ca2+) 5HT3R->Ion_Influx Blocks Depolarization ↓ Neuronal Depolarization Ion_Influx->Depolarization Visceral_Sensitivity ↓ Visceral Sensitivity & Nausea Depolarization->Visceral_Sensitivity

Signaling Pathway of this compound

Quantitative Data from In Vivo and In Vitro Studies

The following tables summarize key quantitative data for this compound from various animal studies.

Table 1: Pharmacokinetic Parameters of this compound (M1) after Oral Administration of Mosapride (10 mg/kg)

Animal ModelSexCmax (ng/mL)T1/2 (h)Bioavailability of Mosapride (%)
Rats Male2771.97
Female1492.847
Dogs Male~2071.58
Monkeys Male~8620.914

Table 2: Pharmacological Activity of this compound (M1)

ParameterAnimal ModelM1 Potency/Effect
Gastric Emptying (i.v.) [1]Mice3 times less potent than mosapride
RatsAlmost equal potency to mosapride
Gastric Emptying (p.o.) [1]MiceEqual potency to mosapride
Rats10 times less potent than mosapride
5-HT3 Receptor Antagonism (i.v.) [1]Anesthetized RatsED50 = 10.5 µg/kg (antagonism of 2-methyl-5-HT-induced bradycardia)
Electrically-evoked contractions [1]Isolated Guinea-pig ileumEC50 = 1.2 x 10-7 mol/l

Experimental Protocols

The following are detailed methodologies for key in vivo experiments to assess the efficacy of this compound in conscious animal models.

Gastric Emptying Assay (Semisolid Meal)

This protocol is adapted from studies on mosapride and its metabolites.[1]

Objective: To evaluate the prokinetic effect of this compound on gastric emptying in conscious mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

  • Semisolid meal (e.g., milk-based meal)

  • Stomach tube for oral administration

  • Surgical instruments for stomach removal

Procedure:

  • Fast the animals (mice or rats) overnight with free access to water.

  • Administer this compound or vehicle orally (p.o.) or intravenously (i.v.).

  • After a predetermined time (e.g., 30 minutes for p.o., 10 minutes for i.v.), administer a fixed volume of the semisolid meal via oral gavage.

  • Euthanize the animals at a specific time point after the meal administration (e.g., 60 minutes).

  • Immediately excise the stomach, ligate the pylorus and cardia, and weigh the full stomach.

  • Remove the stomach contents, rinse and dry the empty stomach, and weigh it.

  • The amount of meal remaining in the stomach is calculated by subtracting the empty stomach weight from the full stomach weight.

  • Gastric emptying is calculated as a percentage of the meal that has left the stomach compared to a control group that is euthanized immediately after meal administration.

Intestinal Transit Assay (Charcoal Meal)

This is a standard protocol to assess intestinal motility.

Objective: To measure the effect of this compound on the transit of a non-absorbable marker through the small intestine in conscious mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose solution)

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)

  • Stomach tube for oral administration

  • Surgical instruments

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer this compound or vehicle orally.

  • After a set time (e.g., 30 minutes), administer the charcoal meal orally.

  • Euthanize the animals after a specific period (e.g., 20-30 minutes).

  • Carefully dissect the entire small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculate the intestinal transit as a percentage of the total length of the small intestine.

Visceromotor Response to Gastric Distension

This protocol assesses the effect on visceral sensitivity.

Objective: To determine if this compound can inhibit the visceromotor response to gastric distension in conscious rats, indicating a potential analgesic effect.

Materials:

  • This compound

  • Vehicle

  • Gastric balloon catheter

  • Electromyography (EMG) recording equipment

Procedure:

  • Surgically implant EMG electrodes into the abdominal musculature of rats and allow for recovery.

  • On the day of the experiment, pass a gastric balloon catheter into the stomach of the conscious, restrained rat.

  • Administer this compound or vehicle.

  • After a defined period, inflate the gastric balloon to various pressures to induce distension.

  • Record the EMG activity of the abdominal muscles as a measure of the visceromotor response (pain response).

  • Analyze the EMG recordings to quantify the response at each distension pressure and compare the effects of the compound versus vehicle.

The following diagram provides a general workflow for in vivo experiments with this compound.

Experimental Workflow cluster_assays Experimental Assays start Start animal_prep Animal Preparation (Fasting, Acclimatization) start->animal_prep drug_admin Administration of This compound or Vehicle animal_prep->drug_admin gastric_emptying Gastric Emptying Assay drug_admin->gastric_emptying intestinal_transit Intestinal Transit Assay drug_admin->intestinal_transit visceral_sensitivity Visceral Sensitivity Assay drug_admin->visceral_sensitivity data_collection Data Collection (Stomach Weight, Transit Distance, EMG) gastric_emptying->data_collection intestinal_transit->data_collection visceral_sensitivity->data_collection data_analysis Data Analysis and Statistical Comparison data_collection->data_analysis end End data_analysis->end

General Experimental Workflow

Conclusion

This compound is a pharmacologically active metabolite of mosapride with a dual mechanism of action that makes it a compound of interest for the treatment of gastrointestinal disorders. The provided data and protocols offer a foundation for researchers to design and conduct in vivo studies in conscious animal models to further elucidate its therapeutic potential. Careful consideration of the animal species, sex, and route of administration is crucial, as these factors can significantly influence the pharmacokinetic and pharmacodynamic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing UPLC-MS/MS for Mosapride Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the UPLC-MS/MS analysis of mosapride (B1662829) and its primary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of mosapride I should be targeting?

A1: The two major active metabolites of mosapride are des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2).[1][2] M1 is a key Phase I oxidative metabolite.[3] In total, up to 16 metabolites have been identified in humans, resulting from reactions like dealkylation, morpholine (B109124) ring cleavage, and Phase II conjugations (glucuronide, glucose, and sulfate).[3][4]

Q2: Which ionization mode is best for mosapride and its metabolites?

A2: Positive ion electrospray ionization (ESI+) is the recommended mode for analyzing mosapride and its metabolites.[1][5] This technique provides high sensitivity for these compounds.

Q3: What type of UPLC column is most effective for this analysis?

A3: A reversed-phase C18 column is consistently reported as effective for separating mosapride and its metabolites. A commonly used column is the Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm), which provides excellent resolution and peak shape.[1][5]

Q4: Can you provide the typical mass transitions (MRM) for mosapride and an internal standard?

A4: Yes, the Multiple Reaction Monitoring (MRM) mode is used for quantification. Typical transitions are:

  • Mosapride: m/z 422 -> m/z 198[1][5]

  • Internal Standard (Tamsulosin): m/z 409 -> m/z 228[5] It is critical to optimize these transitions and associated parameters (e.g., collision energy, cone voltage) on your specific instrument.

Q5: What are common sample preparation techniques for plasma samples?

A5: The two most common methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation: This is a simpler, faster method. It often involves adding a solvent like acetonitrile (B52724) to the plasma sample, vortexing, and centrifuging to pellet the proteins.[6]

  • Liquid-Liquid Extraction: LLE can provide a cleaner extract. This involves adding an immiscible organic solvent (e.g., a mixture of n-hexane, methylene (B1212753) dichloride, and isopropanol) to the plasma, vortexing to transfer the analytes to the organic layer, and then separating the layers.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered during the UPLC-MS/MS analysis of mosapride.

Problem Potential Cause(s) Recommended Solution(s)
High Background Noise / Noisy Baseline 1. Contaminated mobile phase or solvents. 2. Matrix effects from insufficient sample cleanup. 3. Contamination in the LC system or MS source.1. Prepare fresh mobile phases using high-purity (e.g., LC-MS grade) solvents and additives. 2. Optimize the sample preparation protocol. If using PPT, consider switching to LLE or SPE for a cleaner extract. 3. Flush the entire LC system. Clean the ESI probe, capillary, and source optics according to the manufacturer's protocol.
Poor Peak Shape (Fronting, Tailing, or Splitting) 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Inappropriate mobile phase pH. 4. Secondary interactions with active sites on the column.1. Flush the column with a strong solvent. If performance doesn't improve, replace the column. 2. Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[7] 3. Mosapride is a basic compound. Ensure the mobile phase pH (often acidic with formic acid) is appropriate to maintain a consistent, sharp peak shape. 4. Ensure the mobile phase contains an appropriate modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.[1]
Low Sensitivity / No Analyte Signal 1. Incorrect MRM transitions or suboptimal MS parameters. 2. Sample degradation. 3. Ion suppression from co-eluting matrix components. 4. Clogged or misplaced ESI probe capillary.1. Infuse a standard solution of mosapride directly into the mass spectrometer to tune and optimize MRM transitions, cone voltage, and collision energy. 2. Prepare fresh calibration standards and QC samples. 3. Adjust the chromatographic gradient to separate the analyte from the suppression zone. Improve sample cleanup. 4. Check the capillary for blockages and ensure it is positioned correctly for an optimal spray.[8]
Retention Time Drifting / Inconsistency 1. Inadequate column equilibration between injections. 2. Leak in the LC system. 3. Pump malfunction or inconsistent mobile phase composition. 4. Column temperature fluctuations.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes).[8] 2. Systematically check all fittings and connections for leaks from the pump to the MS source. 3. Purge the pumps to remove air bubbles and check for stable pressure delivery.[8] 4. Ensure the column oven is maintaining a stable temperature.

Experimental Protocols & Data

Detailed Methodology: Mosapride Quantification in Human Plasma

This protocol is a representative method based on published literature.[1][5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma into a polypropylene (B1209903) tube.

  • Add 50 µL of an internal standard working solution (e.g., Tamsulosin).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).[7]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.[7]

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions The following tables summarize typical instrument conditions.

Table 1: UPLC Parameters

Parameter Condition
Column Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[1][5]
Mobile Phase A Water with 0.3% Formic Acid[1][5]
Mobile Phase B Acetonitrile
Flow Rate 0.25 mL/min[1][5]
Gradient Gradient elution may be required for optimal separation[1][5]
Column Temp. 40 °C

| Injection Vol. | 5 µL |

Table 2: MS/MS Parameters

Parameter Condition
Ionization Mode ESI Positive (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Nitrogen

| Collision Gas | Argon |

Table 3: Analyte-Specific Quantitative Data

Compound Precursor Ion (m/z) Product Ion (m/z) Linearity Range (ng/mL) LLOQ (ng/mL)
Mosapride 422 198 0.17 - 68.00[5] 0.17[5]

| Tamsulosin (IS) | 409 | 228 | N/A | N/A |

Table 4: Typical Method Validation Performance

Parameter Result
Intra-day Precision (RSD) < 13%[5]
Inter-day Precision (RSD) < 13%[5]
Accuracy (RE) Within ± 6.3%[5]

| Recovery | 97 - 107% |

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample + IS extract 2. Liquid-Liquid Extraction plasma->extract evap 3. Evaporate to Dryness extract->evap recon 4. Reconstitute in Mobile Phase evap->recon inject 5. Inject Sample recon->inject separate 6. Chromatographic Separation inject->separate detect 7. MRM Detection separate->detect integrate 8. Peak Integration detect->integrate quantify 9. Quantification vs. Cal Curve integrate->quantify

Caption: Workflow for mosapride analysis from plasma sample preparation to data quantification.

troubleshooting_workflow cluster_solutions n1 Problem Observed: Low or No Signal? q1 Is the MS tuned & optimized for Mosapride? n1->q1 s1 Solution: Infuse standard & optimize MS tune parameters. s2 Solution: Prepare fresh standards, QCs, and samples. s3 Solution: Improve sample cleanup or adjust LC gradient. s4 Solution: Flush LC system & clean MS source components. q1->s1 No q2 Are standards & samples fresh and properly stored? q1->q2 Yes q2->s2 No q3 Is there evidence of ion suppression? q2->q3 Yes q3->s3 Yes q4 Is the system background high? q3->q4 No q4->s4 Yes

Caption: A decision tree for troubleshooting low signal issues in mosapride analysis.

References

Challenges in the chemical synthesis of Des-4-fluorobenzyl mosapride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Des-4-fluorobenzyl mosapride (B1662829). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis of this primary metabolite of Mosapride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Des-4-fluorobenzyl mosapride?

This compound is the primary and active metabolite of mosapride, a gastroprokinetic agent.[1][2][3] Its formal chemical name is 4-amino-5-chloro-2-ethoxy-N-(2-morpholinylmethyl)-benzamide.[1] Like mosapride, it acts as a selective 5-HT4 receptor agonist, which helps to enhance gastrointestinal motility.[1][4]

Q2: What is the general synthetic strategy for this compound?

The most common strategy involves the formation of an amide bond between two key intermediates:

  • Intermediate A: 4-amino-5-chloro-2-ethoxybenzoic acid or an activated derivative.

  • Intermediate B: 2-aminomethylmorpholine.

This approach is analogous to the synthesis of mosapride, where the key difference is the absence of the 4-fluorobenzyl group on the morpholine (B109124) intermediate.[5]

Q3: What are the most common impurities to watch for during synthesis?

Impurities can arise from the synthesis process or degradation.[6] While specific data for this compound is limited, analogous impurities from mosapride synthesis are relevant and may include:

  • Mosapride N-Oxide: Oxidation of the morpholine nitrogen.[6]

  • Unreacted Starting Materials: Residual Intermediates A or B.

  • Side-products from Coupling Reagents: By-products from reagents like EDC or HATU.

  • Over-alkylation or Dimerization Products: Formation of undesired bonds during intermediate synthesis.

Q4: Which analytical techniques are recommended for reaction monitoring and purity assessment?

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product and identifying impurities.[6][7] For structural confirmation and characterization of the final compound and any unknown impurities, a comprehensive analysis using 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) is essential.[6]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q5: My amide coupling reaction has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yield in the amide coupling step is a frequent challenge. The primary causes often relate to the activation of the carboxylic acid, reaction conditions, or reagent stability.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid (Intermediate A) must be "activated" to react with the amine (Intermediate B). If this activation is incomplete, the yield will be poor.

    • Solution: Ensure your coupling reagent (e.g., EDC, HATU, T3P) is fresh and added under anhydrous conditions. The use of additives like HOBt or HOAt can improve efficiency and reduce side reactions.

  • Inappropriate Solvent: The choice of solvent is critical for solubility and reactivity.

    • Solution: Dipolar aprotic solvents like DMF, NMP, or DMAc are commonly used but have environmental and safety concerns.[8] Consider greener alternatives if possible. Ensure both intermediates are sufficiently soluble in the chosen solvent.

  • Reaction Temperature: Temperature control is crucial.

    • Solution: Most amide couplings are run at room temperature or slightly below (0°C to RT). Running the reaction at elevated temperatures can lead to the decomposition of reagents and the formation of by-products.

  • Moisture Contamination: Water can hydrolyze activated intermediates and consume coupling reagents.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield start Low Yield in Amide Coupling Step check_reagents Are coupling reagents and additives fresh and handled under anhydrous conditions? start->check_reagents reagents_no Replace with fresh reagents. Use anhydrous techniques. check_reagents->reagents_no No check_activation Is the carboxylic acid fully activated before adding the amine? check_reagents->check_activation Yes reagents_no->check_reagents activation_no Allow longer activation time. Monitor activation by TLC/LCMS if possible. check_activation->activation_no No check_conditions Are reaction conditions (solvent, temp., inert atmosphere) optimal? check_activation->check_conditions Yes activation_no->check_activation conditions_no Use dry solvent (e.g., DMF, DCM). Run at 0°C to RT. Use N2 or Ar atmosphere. check_conditions->conditions_no No check_purity Are starting materials (Intermediates A & B) pure? check_conditions->check_purity Yes conditions_no->check_conditions purity_no Re-purify intermediates. Confirm structure by NMR/MS. check_purity->purity_no No success Yield Improved check_purity->success Yes purity_no->check_purity

Caption: Troubleshooting logic for diagnosing low-yield issues.

Q6: My final product is contaminated with impurities after purification. How can I improve its purity?

Answer: Achieving high purity is critical. If standard purification methods are insufficient, a multi-step approach may be necessary.

  • Identify the Impurity: Use LC-MS to get a molecular weight and fragmentation pattern, which can help deduce the impurity's structure. Compare the retention time with your starting materials.

  • Optimize Crystallization: This is the most common and scalable purification method.

    • Solution: Experiment with a range of solvent systems. Given the product's slight solubility in methanol (B129727) and chloroform, consider solvent/anti-solvent pairs like Methanol/Water, Methanol/Ether, or Chloroform/Hexane.[1] Slow cooling and minimal agitation often yield larger, purer crystals.

  • Chromatography: If crystallization fails, column chromatography is a reliable option.

    • Solution: Use silica (B1680970) gel with a gradient elution system, starting with a non-polar solvent (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity. Monitor fractions carefully by TLC.

  • Salt Formation/Breaking: Consider converting the final product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. The free base can then be regenerated.

Impurity TypePotential CauseMitigation Strategy
Unreacted Intermediate A Insufficient amine (Intermediate B) or inefficient coupling.Use a slight excess (1.1-1.2 eq.) of Intermediate B. Improve coupling efficiency.
Unreacted Intermediate B Insufficient Intermediate A or its activated form.Use a 1:1 or slight excess of Intermediate A. Ensure complete activation.
N-Oxide Oxidative conditions during reaction or workup.Maintain an inert atmosphere; avoid strong oxidizing agents.
Coupling Reagent By-products Incomplete removal during workup.Perform an aqueous wash (e.g., dilute HCl, NaHCO3, brine) to remove water-soluble by-products like DCU (from DCC) or HOBt.

Q7: I'm having trouble with the synthesis of the 2-aminomethylmorpholine intermediate. What are some common pitfalls?

Answer: The synthesis of 2-aminomethylmorpholine can be challenging. A common route involves the cyclization of an amino alcohol precursor, often with protecting groups that must be removed.

  • Inefficient Cyclization: The ring-closing step can be low-yielding.

    • Solution: This step is often acid-catalyzed (e.g., with sulfuric acid) and requires high temperatures (e.g., 140-150°C).[9] Ensure precise temperature control and sufficient reaction time. The choice of acid and its concentration can be critical.

  • Difficult Deprotection: If using a protecting group strategy (e.g., phthalimide), the final deprotection step can be harsh.

    • Solution: For phthalimide (B116566) groups, hydrazinolysis (using hydrazine (B178648) hydrate) is standard but requires careful workup to remove the phthalhydrazide (B32825) by-product. Alternative protecting groups like Boc (removed with acid) or Cbz (removed by hydrogenation) may offer milder deprotection conditions.

Section 3: Key Experimental Protocols

Disclaimer: The following are representative protocols based on analogous syntheses and general organic chemistry principles. They should be adapted and optimized for specific laboratory conditions. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes the coupling of Intermediate A and Intermediate B to form the final product.

Overall Synthetic Workflow

G General Synthetic Workflow cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis start_A 4-Aminosalicylic Acid Derivative int_A 4-Amino-5-chloro- 2-ethoxybenzoic acid start_A->int_A Multi-step Synthesis coupling Amide Coupling (EDC, HOBt, DMF) int_A->coupling start_B Amino Alcohol Precursor int_B 2-Aminomethyl- morpholine start_B->int_B Cyclization & Deprotection int_B->coupling product Crude Des-4-fluorobenzyl mosapride coupling->product purify Purification (Recrystallization or Chromatography) product->purify final Pure Final Product purify->final

Caption: High-level workflow for the synthesis of the target molecule.

Materials:

  • 4-amino-5-chloro-2-ethoxybenzoic acid (Intermediate A, 1.0 eq.)

  • 2-aminomethylmorpholine (Intermediate B, 1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.)

  • Hydroxybenzotriazole (HOBt, 1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (B1210297), 1M HCl, 1M NaHCO₃, Brine

Procedure:

  • Under an inert atmosphere (N₂), dissolve 4-amino-5-chloro-2-ethoxybenzoic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise, keeping the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve 2-aminomethylmorpholine (1.1 eq.) in a small amount of anhydrous DMF and add DIPEA (2.5 eq.).

  • Add the amine solution dropwise to the activated acid solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), water (1x), 1M NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water or n-Hexane (as anti-solvent)

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot methanol to dissolve the solid completely. The solution should be near saturation.

  • If the solution has color, you may add a small amount of activated charcoal and hot filter it through a celite plug to remove colored impurities.

  • Slowly add an anti-solvent (e.g., deionized water or n-hexane) dropwise until the solution becomes faintly cloudy.

  • Warm the solution slightly until it becomes clear again.

  • Remove from heat, cover the flask, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent (the same methanol/anti-solvent mixture).

  • Dry the purified crystals under vacuum to a constant weight. Assess purity by HPLC and melting point.

References

Technical Support Center: Optimizing HPLC Resolution of Mosapride and its M1 Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of mosapride (B1662829) and its primary active metabolite, M1 (des-p-fluorobenzyl mosapride). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal HPLC resolution between these two compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic challenges in separating mosapride and its M1 metabolite?

A1: The primary challenge in separating mosapride and its M1 metabolite lies in their structural similarity. The M1 metabolite is formed by the removal of the p-fluorobenzyl group from the mosapride molecule. This subtle difference can lead to co-elution or poor resolution in reversed-phase HPLC. Achieving baseline separation requires careful optimization of chromatographic parameters to exploit the minor differences in their physicochemical properties.

Q2: Which type of HPLC column is most suitable for this separation?

A2: A C18 column is the most commonly used and generally effective stationary phase for the separation of mosapride and its M1 metabolite.[1][2] The hydrophobic nature of the C18 packing material provides good retention for both compounds. For improved peak shape and efficiency, especially for basic compounds like mosapride, columns with high-purity silica (B1680970) and end-capping are recommended.

Q3: What is a good starting point for mobile phase composition?

A3: A common starting point is a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate).[2] A typical initial mobile phase could be a 50:50 (v/v) mixture of acetonitrile (B52724) and a 20 mM potassium dihydrogen phosphate buffer with the pH adjusted to 4.0.[2] From this starting point, the organic-to-aqueous ratio and the pH can be adjusted to optimize the separation.

Q4: How does mobile phase pH affect the resolution?

A4: Mobile phase pH is a critical parameter for optimizing the resolution between mosapride and M1. Both compounds are basic and their degree of ionization, and therefore their retention on a reversed-phase column, is highly dependent on the pH of the mobile phase. By adjusting the pH, you can alter the selectivity of the separation. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure consistent ionization and reproducible retention times.

Q5: Should I use acetonitrile or methanol (B129727) as the organic modifier?

A5: Both acetonitrile and methanol can be used as the organic modifier, and the choice can significantly impact the selectivity of the separation. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity due to its protic nature. It is advisable to screen both solvents during method development to determine which provides the best resolution for your specific column and conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of mosapride and its M1 metabolite and provides a systematic approach to resolving them.

Problem 1: Poor Resolution (Rs < 1.5)

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition:

    • Adjust Organic Solvent Percentage: Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase the retention times of both compounds, which can often lead to improved resolution. Make small, incremental changes (e.g., 2-5%) to observe the effect.

    • Optimize pH: Systematically vary the pH of the aqueous portion of the mobile phase. For basic compounds like mosapride and M1, moving to a slightly higher pH (e.g., towards 7) may increase retention and improve separation on a C18 column.[3]

    • Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Suboptimal Flow Rate:

    • Decrease Flow Rate: Reducing the flow rate can enhance separation efficiency and, consequently, resolution. Try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min.

  • Inadequate Temperature Control:

    • Adjust Column Temperature: Increasing the column temperature can decrease viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. Conversely, in some cases, lowering the temperature may enhance selectivity. Experiment with temperatures in the range of 25-40°C.[2]

Problem 2: Peak Tailing

Possible Causes & Solutions:

  • Secondary Interactions with Silanol (B1196071) Groups:

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal exposed silanol groups.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase (e.g., 0.1% v/v) to block the active silanol sites.[4]

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., 3.0) can protonate the silanol groups, reducing their interaction with the basic analytes.[4]

  • Column Overload:

    • Reduce Sample Concentration: Dilute the sample to a lower concentration to avoid overloading the column.

Problem 3: Split Peaks

Possible Causes & Solutions:

  • Column Contamination or Void:

    • Wash the Column: Flush the column with a strong solvent to remove any contaminants.

    • Replace the Column: If a void has formed at the head of the column, it may need to be replaced.

  • Sample Solvent Incompatibility:

    • Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. If a stronger solvent must be used for solubility, inject the smallest possible volume.

Data Presentation

The following tables summarize the impact of key chromatographic parameters on the retention and resolution of mosapride and M1. Note: The following data is a synthesized representation based on typical chromatographic behavior and published methods. Actual results may vary depending on the specific HPLC system, column, and experimental conditions.

Table 1: Effect of Mobile Phase pH on Retention Time and Resolution

pH of Aqueous BufferMosapride Retention Time (min)M1 Metabolite Retention Time (min)Resolution (Rs)
3.04.23.81.4
4.05.85.11.8
5.07.56.52.1
6.09.27.92.5
7.011.59.82.8

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/20mM Phosphate Buffer (40:60), Flow Rate: 1.0 mL/min, Temperature: 30°C.

Table 2: Effect of Organic Modifier on Retention Time and Resolution

Organic Modifier (40%)Mosapride Retention Time (min)M1 Metabolite Retention Time (min)Resolution (Rs)
Acetonitrile5.85.11.8
Methanol6.55.62.0

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Organic Modifier/20mM Phosphate Buffer pH 4.0 (40:60), Flow Rate: 1.0 mL/min, Temperature: 30°C.

Experimental Protocols

Protocol 1: High-Resolution Separation of Mosapride and M1 Metabolite

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A / 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detector: UV at 276 nm[4]

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 10 µg/mL.

Protocol 2: Rapid Screening Method

  • HPLC System: Shimadzu LC-20AD or equivalent

  • Column: Phenomenex Luna C18, 4.6 x 100 mm, 3 µm particle size

  • Mobile Phase: Methanol/0.1% Formic Acid in Water (50:50 v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detector: UV at 274 nm[5]

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 20 µg/mL.

Visualizations

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_instrument_params Instrument Parameter Adjustment start Poor Resolution (Rs < 1.5) mp_check Adjust Organic Solvent % start->mp_check ph_check Optimize pH mp_check->ph_check solvent_swap Change Organic Modifier ph_check->solvent_swap flow_rate Decrease Flow Rate solvent_swap->flow_rate temperature Adjust Column Temperature flow_rate->temperature resolution_ok Resolution Improved? (Rs >= 1.5) temperature->resolution_ok resolution_ok->mp_check No, Re-evaluate end Method Optimized resolution_ok->end Yes

Caption: Troubleshooting workflow for improving HPLC resolution.

Experimental_Workflow sample_prep Sample Preparation hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq data_proc Data Processing data_acq->data_proc report Reporting data_proc->report

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Des-4-fluorobenzyl mosapride Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Des-4-fluorobenzyl mosapride (B1662829) in plasma samples for bioanalysis. Ensuring the stability of an analyte from collection to analysis is a critical component of method validation to guarantee accurate and reliable data.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a metabolite like Des-4-fluorobenzyl mosapride in plasma?

A1: The primary stability concerns involve degradation that can occur during various stages of sample handling and storage.[1] Key stability assessments include:

  • Bench-Top Stability: Degradation at room temperature during sample processing.[2][3]

  • Freeze-Thaw Stability: The effect of repeated freezing and thawing cycles on analyte concentration.[2][3][4]

  • Long-Term Stability: Analyte stability during extended storage at frozen temperatures (e.g., -20°C or -80°C).[1][2][3][5]

  • Autosampler/Processed Sample Stability: Stability of the analyte in the processed extract, often in an autosampler, prior to injection.[3][6]

Q2: My this compound concentrations are lower than expected. Could this be a stability issue?

A2: Yes, unexpectedly low concentrations are a common sign of analyte instability. Degradation can occur due to enzymatic activity in the plasma, pH-mediated hydrolysis, or oxidation.[7][8] It is crucial to evaluate stability at each step of your process to pinpoint the source of degradation.[9] Consider adding stabilizers like esterase inhibitors or antioxidants if enzymatic degradation or oxidation is suspected.[8][10]

Q3: How many freeze-thaw cycles should I test for?

A3: Regulatory guidelines generally recommend testing for a minimum of three freeze-thaw cycles.[2][3] However, it is best practice to mimic the maximum number of cycles your actual study samples are likely to undergo.[2]

Q4: What is the acceptable limit for stability?

A4: The mean concentration of the stability samples at each time point should be within ±15% of the nominal (or time zero) concentration.[6]

Q5: Can the choice of anticoagulant affect the stability of this compound?

A5: Absolutely. The type of anticoagulant (e.g., EDTA, heparin, sodium citrate) can influence plasma pH and enzymatic activity, which may affect the stability of certain analytes. For instance, some ester-containing compounds are unstable in plasma with heparin but stable with sodium fluoride.[11] It is recommended to perform stability tests in the same matrix, including the same anticoagulant, that will be used for the study samples.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low analyte recovery after sample processing. Bench-Top Instability: The analyte is degrading at room temperature during sample preparation.Minimize the time samples spend at room temperature. Process samples on an ice bath and consider adding stabilizers to the collection tubes or during an extraction step.[1]
Decreasing analyte concentration with repeated analysis of the same sample. Freeze-Thaw Instability: The analyte is sensitive to repeated freezing and thawing.[4]Aliquot plasma samples into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[13] Ensure that freeze-thaw stability studies cover the maximum number of cycles a sample might experience.[2]
Analyte concentrations are inconsistent in samples stored for a long period. Long-Term Storage Instability: The analyte is degrading over time, even when frozen.Confirm the optimal storage temperature (-20°C vs. -80°C). Conduct long-term stability tests that cover the entire duration of the study sample storage.[3][5]
Drifting results during a long analytical run. Autosampler/Processed Sample Instability: The analyte is degrading in the processed sample while sitting in the autosampler.Evaluate the stability of the processed samples for the maximum anticipated run time. Consider using a cooled autosampler to minimize degradation.[6]
High variability between different plasma lots. Matrix Effect: Endogenous components in the plasma from different individuals may be affecting analyte stability or ionization.[14]Evaluate matrix effects using at least six different lots of blank plasma.[3] If significant effects are observed, an isotopically labeled internal standard can help compensate for the variability.[3]

Illustrative Plasma Stability Data

The following table presents example data for a typical plasma stability assessment of this compound.

Stability TestStorage ConditionDurationLow QC (1.5 ng/mL) Mean Conc. (% Nominal)High QC (75 ng/mL) Mean Conc. (% Nominal)Pass/Fail
Bench-Top Room Temperature (~22°C)6 hours1.45 ng/mL (96.7%)73.8 ng/mL (98.4%)Pass
Freeze-Thaw -80°C to Room Temp3 Cycles1.52 ng/mL (101.3%)76.1 ng/mL (101.5%)Pass
Freeze-Thaw -80°C to Room Temp5 Cycles1.39 ng/mL (92.7%)70.9 ng/mL (94.5%)Pass
Long-Term -80°C90 Days1.48 ng/mL (98.7%)74.5 ng/mL (99.3%)Pass
Autosampler 4°C24 hours1.51 ng/mL (100.7%)75.5 ng/mL (100.7%)Pass

Acceptance Criteria: Mean concentration is within ±15% of the nominal concentration.

Experimental Workflow & Protocols

Workflow for Plasma Stability Assessment

G cluster_prep Sample Preparation cluster_storage Stability Conditions cluster_analysis Sample Analysis cluster_eval Evaluation prep_stock Prepare Stock Solutions (Analyte & IS) prep_qc Spike Blank Plasma (Low & High QC) prep_stock->prep_qc storage_bt Bench-Top (Room Temp) prep_qc->storage_bt storage_ft Freeze-Thaw (e.g., 3-5 Cycles, -80°C) prep_qc->storage_ft storage_lt Long-Term (e.g., -80°C) prep_qc->storage_lt prep_t0 T=0 Samples: Process Immediately extract Sample Extraction (e.g., Protein Precipitation) prep_t0->extract storage_bt->extract storage_ft->extract storage_lt->extract storage_as Autosampler (e.g., 4°C) lcsms LC-MS/MS Analysis storage_as->lcsms extract->storage_as data Data Processing lcsms->data compare Compare Stability Samples to T=0 Samples data->compare report Report % Recovery (within ±15%) compare->report

Caption: Workflow for assessing the stability of an analyte in plasma.

Detailed Protocol for Freeze-Thaw Stability

This protocol outlines a typical procedure for evaluating the stability of this compound in plasma after multiple freeze-thaw cycles.

1. Objective: To determine the stability of the analyte in plasma after being subjected to a specified number of freeze-thaw cycles.[3]

2. Materials:

  • Blank human plasma (with the same anticoagulant as study samples)

  • This compound certified reference standard

  • Internal Standard (IS), preferably a stable isotope-labeled version

  • Calibrators and Quality Control (QC) samples

  • Analytical equipment (e.g., LC-MS/MS)

3. Sample Preparation:

  • Prepare two pools of QC samples by spiking blank plasma with the analyte to achieve a low concentration (Low QC) and a high concentration (High QC).

  • Prepare at least three aliquots for each QC level for each freeze-thaw cycle to be tested, plus a set of baseline (T=0) samples.

4. Procedure:

  • Baseline (T=0) Analysis: Thaw a set of Low and High QC aliquots, extract them immediately, and analyze to establish the baseline concentration.

  • Cycle 1: Freeze the remaining QC aliquots at the intended storage temperature (e.g., -80°C) for at least 12-24 hours. Then, thaw them unassisted at room temperature.[3] Once completely thawed, refreeze them at -80°C.

  • Subsequent Cycles: Repeat the freeze-thaw process until the desired number of cycles (e.g., 3 or 5) is completed.

  • Final Analysis: After the final thaw cycle, extract the QC samples and analyze them along with a freshly prepared calibration curve.

5. Data Analysis and Acceptance Criteria:

  • Calculate the mean concentration for the QC samples at each freeze-thaw cycle.

  • Compare the mean concentration of the stability samples to the mean concentration of the baseline (T=0) samples.

  • The stability is considered acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the baseline concentration.[6]

References

Technical Support Center: Mosapride and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of mosapride (B1662829) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of mosapride?

A1: Mosapride is primarily metabolized in the liver by the cytochrome P450 enzyme, CYP3A4.[1] The main metabolic reactions are categorized into Phase I and Phase II metabolism.

  • Phase I Reactions: The two major Phase I reactions are dealkylation and morpholine (B109124) ring cleavage.[2] A key Phase I metabolite is des-p-fluorobenzyl mosapride, also referred to as M-1 or M3.[2] Another significant metabolite, mosapride N-oxide (M16 or M2), is also formed.[2][3]

  • Phase II Reactions: These reactions involve the conjugation of mosapride or its Phase I metabolites with endogenous molecules to increase their water solubility for excretion. Observed Phase II reactions include glucuronide, glucose, and sulfate (B86663) conjugation.[2]

A comprehensive study has identified a total of 16 metabolites of mosapride in human urine, feces, and plasma, with 15 of these being previously unreported.[2]

Q2: I am not detecting the expected mosapride metabolites in my LC-MS/MS analysis. What could be the issue?

A2: Several factors could lead to the non-detection of mosapride metabolites. Consider the following troubleshooting steps:

  • Metabolite Stability: Some drug metabolites can be unstable and may degrade during sample collection, storage, or preparation. It is crucial to use stabilizing agents if necessary, handle samples with care, and maintain optimized storage conditions to prevent degradation.

  • Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug.[4] Ensure your analytical method, particularly your mass spectrometer settings, is sensitive enough to detect trace levels. The lower limit of quantification (LLOQ) for mosapride in some validated methods is as low as 0.17 ng/mL.[5]

  • Incorrect MRM Transitions: Double-check the multiple reaction monitoring (MRM) transitions for the specific metabolites you are targeting. For mosapride, a common transition is m/z 422 → m/z 198.[5][6] For its primary metabolite (des-p-fluorobenzyl mosapride), a transition of m/z 314.2 → m/z 198.1 has been used.[7]

  • Sample Preparation: The extraction method may not be efficient for all metabolites. A liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or a mixture of n-hexane, methylene (B1212753) dichloride, and isopropanol (B130326) is a common procedure for mosapride.[8]

  • Chromatographic Separation: Your HPLC or UPLC method may not be adequately separating the metabolites from interfering matrix components. Optimization of the mobile phase gradient and column chemistry may be necessary.

Q3: My signal intensity for mosapride and its metabolites is low and inconsistent. What are the likely causes?

A3: Low and inconsistent signal intensity is often attributed to matrix effects, specifically ion suppression.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with your analytes and interfere with the ionization process in the mass spectrometer source, leading to a suppressed signal.[4][9]

  • Troubleshooting Matrix Effects:

    • Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering endogenous compounds.[9]

    • Optimize Chromatography: Adjust your chromatographic method to separate the analytes from the matrix components causing suppression.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Use of an Appropriate Internal Standard: An internal standard that experiences similar matrix effects as the analyte can help to normalize the signal and improve quantitative accuracy.

Q4: I am observing peak tailing/fronting in my chromatograms for mosapride. How can I resolve this?

A4: Poor peak shape can be caused by a variety of factors related to your LC system and method:

  • Column Issues: The column may be contaminated or degraded. Try flushing the column according to the manufacturer's instructions or replace it if necessary.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of mosapride and its metabolites, influencing peak shape. Ensure the pH is appropriate for your analytes and column chemistry.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.

  • Injection Volume Overload: Injecting too large a volume of sample can overload the column, leading to poor peak shape.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for mosapride and its primary metabolite (M-1) from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Mosapride Following Oral Administration

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Rat (Male)1044--7[10][11]
Rat (Female)10788--47[10][11]
Dog102070.5 - 1-8[11][12]
Monkey108620.5 - 1-14[11][12]
Horse0.531~1-2178-[11][13]
Horse1.060~1-2357-[11][13]
Horse1.5104~1-2566-[11][13]

Table 2: Pharmacokinetic Parameters of Mosapride Metabolite M-1 (des-p-fluorobenzyl mosapride) Following a 10 mg/kg Oral Dose of Mosapride in Rats

SexCmax (ng/mL)Reference
Male277[10]
Female149[10]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general guideline and may require optimization for your specific application.

  • To 200 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).[8]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[8]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[8]

  • Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.[8]

2. UPLC-MS/MS Method for Quantification of Mosapride in Human Plasma

The following are typical starting conditions for a UPLC-MS/MS method.[5][14]

ParameterCondition
Chromatography
ColumnWaters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.3% formic acid
Mobile Phase BAcetonitrile
Flow Rate0.25 mL/min
ElutionGradient
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Mosapride)m/z 422 → m/z 198
MRM Transition (Internal Standard - e.g., Tamsulosin)m/z 409 → m/z 228

Visualizations

Mosapride_Metabolism_Pathway Mosapride Mosapride PhaseI Phase I Metabolism (CYP3A4) Mosapride->PhaseI Dealkylation Dealkylation PhaseI->Dealkylation Morpholine_Cleavage Morpholine Ring Cleavage PhaseI->Morpholine_Cleavage N_Oxidation N-Oxidation PhaseI->N_Oxidation Metabolite_M1 des-p-fluorobenzyl mosapride (M-1 / M3) Dealkylation->Metabolite_M1 Metabolite_M15 Morpholine ring-opened mosapride (M15) Morpholine_Cleavage->Metabolite_M15 Metabolite_M16 Mosapride N-oxide (M16 / M2) N_Oxidation->Metabolite_M16 PhaseII Phase II Metabolism Metabolite_M1->PhaseII Metabolite_M15->PhaseII Metabolite_M16->PhaseII Conjugation Glucuronide, Glucose, Sulfate Conjugation PhaseII->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathway of mosapride.

Troubleshooting_Workflow Start Start: Analytical Issue Encountered (e.g., No/Low Signal, Poor Peak Shape) Check_MS 1. Verify MS Performance - Check tuning and calibration - Confirm MRM transitions Start->Check_MS Check_LC 2. Evaluate LC System - Check for leaks and pressure fluctuations - Inspect column for contamination Check_MS->Check_LC MS OK Check_Method 3. Review Analytical Method - Is mobile phase correctly prepared? - Is the gradient appropriate? Check_LC->Check_Method LC System OK Check_Sample 4. Investigate Sample Preparation - Was the extraction efficient? - Potential for metabolite degradation? Check_Method->Check_Sample Method OK Matrix_Effects 5. Assess for Matrix Effects - Perform post-column infusion or  post-extraction spike experiments Check_Sample->Matrix_Effects Sample Prep OK Optimize_Cleanup Optimize Sample Cleanup Matrix_Effects->Optimize_Cleanup Matrix Effects Detected Resolved Issue Resolved Matrix_Effects->Resolved No Matrix Effects Optimize_Chroma Optimize Chromatography Optimize_Cleanup->Optimize_Chroma Optimize_Chroma->Resolved

Caption: Troubleshooting workflow for mosapride analysis.

References

Technical Support Center: Synthesis of Des-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of synthetic Des-4-fluorobenzyl mosapride (B1662829).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Des-4-fluorobenzyl mosapride. The proposed synthesis involves two key stages: the preparation of the intermediate 2-aminomethyl-morpholine and its subsequent coupling with 4-amino-5-chloro-2-ethoxybenzoic acid.

Issue 1: Low Yield of 2-Aminomethyl-morpholine Intermediate

Potential Cause Recommended Solution Expected Outcome
Incomplete reaction of starting materials.Optimize reaction temperature and time. Consider a step-wise temperature increase. Monitor reaction progress using TLC or LC-MS.Increased conversion of starting materials to the desired intermediate.
Side product formation during phthalimide (B116566) removal.Use milder deprotection conditions. Hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) is effective, but reaction time and temperature should be carefully controlled to avoid degradation.Minimized side product formation and improved purity of the intermediate.
Loss of product during work-up and purification.Optimize extraction and crystallization solvents. A mixed solvent system may improve recovery. Ensure the pH is carefully controlled during aqueous washes to prevent loss of the amine product.Higher isolated yield of the 2-aminomethyl-morpholine intermediate.

Issue 2: Inefficient Amide Coupling Reaction

Potential Cause Recommended Solution Expected Outcome
Poor activation of the carboxylic acid.Use a more efficient coupling agent. Alternatives to isobutyl chloroformate, such as HATU or HOBt/EDC, can be explored. Ensure anhydrous conditions as coupling agents are sensitive to moisture.Improved reaction rate and higher conversion to the final product.
Presence of impurities in starting materials.Purify both the 2-aminomethyl-morpholine and the 4-amino-5-chloro-2-ethoxybenzoic acid intermediates thoroughly before coupling.Reduced side reactions and a cleaner reaction profile, leading to a higher yield of the desired product.
Suboptimal reaction conditions.Screen different solvents and bases. A non-polar aprotic solvent like Dichloromethane (DCM) or a polar aprotic solvent like Dimethylformamide (DMF) may be suitable. The choice of base (e.g., triethylamine, diisopropylethylamine) can also significantly impact the yield.Enhanced reaction efficiency and increased product formation.

Issue 3: Difficulty in Product Purification

| Potential Cause | Recommended Solution | Expected Outcome | | Oily product that is difficult to crystallize. | Attempt recrystallization from a variety of solvent systems. If direct crystallization fails, consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. | Formation of a crystalline solid that is easier to handle and purify, leading to higher purity and isolated yield. | | Co-elution of impurities during column chromatography. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if baseline separation is not achieved. | Effective removal of impurities and isolation of high-purity this compound. |

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

While specific yield data for this compound is not extensively published, the synthesis of the parent compound, mosapride citrate (B86180), has reported yields around 63.0% in some patents.[1] Achieving a comparable or slightly higher yield for this compound should be possible with optimized conditions, as it involves one less synthetic step (the N-benzylation).

Q2: What are the critical parameters to control during the synthesis?

The most critical parameters are reaction temperature, reaction time, purity of starting materials and intermediates, and anhydrous conditions, especially during the amide coupling step. Careful monitoring of these parameters will significantly impact the overall yield and purity of the final product.

Q3: Are there alternative synthetic routes to consider?

Yes, several synthetic strategies for mosapride have been reported in the literature, which can be adapted. For instance, some methods utilize different starting materials or coupling agents.[2][3] Researchers can explore these alternatives if the current route presents insurmountable challenges. A newer method involves an oxidative amidation which avoids the use of virulent reagents.[3]

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminomethyl-morpholine

  • Step 1: N-alkylation of Phthalimide: In a round-bottom flask, dissolve phthalimide and a suitable morpholine (B109124) precursor (e.g., 2-(bromomethyl)morpholine) in an appropriate solvent such as DMF.

  • Add a base, for example, potassium carbonate, and stir the mixture at a specific temperature (e.g., 80°C) for a set duration (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude N-substituted phthalimide.

  • Step 2: Deprotection: Dissolve the crude product from the previous step in ethanol.

  • Add hydrazine hydrate and reflux the mixture for a specified time (e.g., 4 hours).

  • Cool the mixture, filter off the phthalhydrazide (B32825) precipitate, and concentrate the filtrate.

  • Purify the resulting 2-aminomethyl-morpholine by distillation or column chromatography.

Protocol 2: Amide Coupling to form this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-5-chloro-2-ethoxybenzoic acid in an anhydrous solvent such as DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add a coupling agent (e.g., isobutyl chloroformate) and a tertiary amine base (e.g., triethylamine) dropwise, and stir the mixture for 30 minutes at 0°C to form the mixed anhydride.

  • In a separate flask, dissolve 2-aminomethyl-morpholine in the same anhydrous solvent.

  • Add the solution of 2-aminomethyl-morpholine to the activated carboxylic acid solution dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Synthetic_Pathway A Phthalimide + 2-(halomethyl)morpholine B N-(morpholin-2-ylmethyl)phthalimide A->B Base, Solvent C 2-Aminomethyl-morpholine B->C Hydrazine Hydrate E This compound C->E Coupling Agent, Base D 4-amino-5-chloro-2-ethoxybenzoic acid D->E

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Intermediates Check Purity of Intermediates Start->Check_Intermediates Impure Intermediates Impure? Check_Intermediates->Impure Optimize_Coupling Optimize Coupling Reaction Coupling_Inefficient Coupling Inefficient? Optimize_Coupling->Coupling_Inefficient Optimize_Purification Optimize Purification Purification_Loss High Loss During Purification? Optimize_Purification->Purification_Loss Impure->Optimize_Coupling No Repurify Repurify Intermediates Impure->Repurify Yes Coupling_Inefficient->Optimize_Purification No Change_Reagents Change Coupling Agents/Conditions Coupling_Inefficient->Change_Reagents Yes Change_Method Change Purification Method Purification_Loss->Change_Method Yes Success Yield Increased Purification_Loss->Success No Repurify->Optimize_Coupling Change_Reagents->Optimize_Purification Change_Method->Success

Caption: Troubleshooting workflow for low yield.

References

Des-4-fluorobenzyl mosapride solubility issues and solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Des-4-fluorobenzyl mosapride (B1662829) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Des-4-fluorobenzyl mosapride and what is its mechanism of action?

This compound is the primary active metabolite of mosapride, a gastroprokinetic agent.[1] It functions as a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist. Activation of the 5-HT4 receptor initiates a signaling cascade that primarily leads to enhanced gastrointestinal motility.

Q2: I'm observing precipitation when I add this compound to my cell culture medium. What is the likely cause?

This is a common issue due to the compound's poor aqueous solubility. This compound is known to be only slightly soluble in solvents like chloroform (B151607) and very slightly soluble in methanol.[2][3] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with 0.1% being ideal for many cell lines.[4][5][6] However, the tolerance to DMSO can be cell-line specific, so it is recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.[4]

Q4: Can I use solvents other than DMSO to prepare my stock solution?

While DMSO is the most common solvent for poorly soluble compounds, other organic solvents can be used. For the parent compound, mosapride citrate, dimethylformamide (DMF) has been shown to be an effective solvent.[7][8] Ethanol (B145695) is another possibility, although the solubility of this compound in ethanol is not well documented. It is crucial to ensure that any alternative solvent is compatible with your specific assay and cell type.

Troubleshooting Guide: Solubility Issues and Solutions

This guide addresses common precipitation problems encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution of stock solution The concentration of the compound in the aqueous medium exceeds its solubility limit.- Decrease the final working concentration of the compound.- Prepare a less concentrated stock solution to minimize the solvent shock upon dilution.- Add the stock solution to the pre-warmed (37°C) medium drop-wise while gently vortexing.
Cloudiness or precipitate forms over time in the incubator The compound has limited stability in the aqueous medium at 37°C.- Prepare fresh compound-containing media for each experiment.- Reduce the incubation time if experimentally feasible.- Assess the pH of your medium, as pH can influence the solubility of some compounds.
Inconsistent results between experiments - Incomplete dissolution of the stock solution.- Precipitation in some, but not all, wells.- Ensure the stock solution is fully dissolved before use. Gentle warming or sonication can aid dissolution.- Visually inspect each well for precipitation before and after the experiment.- Prepare a master mix of the final working solution to ensure homogeneity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. Based on data for the parent compound, mosapride citrate, a stock concentration of up to 15 mg/mL in DMSO should be achievable.[8]

  • Vortex the tube vigorously until the compound is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication in a water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure no particulate matter is present.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Crucially, ensure the final concentration of DMSO does not exceed the tolerance level of your cells (ideally ≤ 0.1%).

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently swirling or vortexing the medium, add the calculated volume of the stock solution drop-wise. This slow addition helps to prevent localized high concentrations and subsequent precipitation.

  • Gently mix the final working solution thoroughly before adding it to your cells.

Quantitative Data Summary

Compound Solvent Solubility
Mosapride CitrateDMSO~15 mg/mL[8]
Mosapride CitrateDMF~20 mg/mL[7][8]
Mosapride Citrate1:4 solution of DMF:PBS (pH 7.2)~0.2 mg/mL[7]
This compoundChloroformSlightly soluble[2][3]
This compoundMethanolVery slightly soluble[2][3]

Visualizations

5-HT4 Receptor Signaling Pathway

G 5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT4R 5-HT4 Receptor G_protein Gs Protein 5HT4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates & activates Gene_Transcription Gene Transcription (e.g., for motility-related proteins) CREB->Gene_Transcription promotes Des-4-fluorobenzyl_mosapride Des-4-fluorobenzyl mosapride Des-4-fluorobenzyl_mosapride->5HT4R binds & activates

Caption: A diagram of the 5-HT4 receptor signaling cascade.

Troubleshooting Workflow for Solubility Issues

G Troubleshooting Workflow for Solubility Issues start Precipitation Observed check_dmso Check final DMSO concentration start->check_dmso high_dmso Is it > 0.5%? check_dmso->high_dmso reduce_dmso Reduce DMSO concentration: - Increase stock concentration - Decrease final compound concentration high_dmso->reduce_dmso Yes low_dmso DMSO concentration is acceptable high_dmso->low_dmso No retest1 Retest solubility reduce_dmso->retest1 end Issue Resolved retest1->end Successful check_dilution Review dilution technique low_dmso->check_dilution improve_dilution Improve dilution: - Add stock to pre-warmed medium - Add drop-wise while vortexing check_dilution->improve_dilution Suboptimal consider_alternatives Consider alternative solvents (e.g., DMF) check_dilution->consider_alternatives Optimal retest2 Retest solubility improve_dilution->retest2 retest2->end Successful consider_alternatives->end

Caption: A workflow for troubleshooting solubility problems.

Logical Relationship for Experimental Setup

G Logical Flow for In Vitro Assay Setup compound This compound (powder) stock_sol Prepare Stock Solution (e.g., 10 mg/mL in DMSO) compound->stock_sol working_sol Prepare Working Solution (Dilute stock in pre-warmed medium) stock_sol->working_sol treatment Treat cells with working solution working_sol->treatment cell_culture Cell Culture (in multi-well plate) cell_culture->treatment incubation Incubate (specified time and conditions) treatment->incubation assay Perform Assay (e.g., viability, signaling) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: An experimental workflow for in vitro assays.

References

Common pitfalls in the pharmacokinetic analysis of mosapride and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the pharmacokinetic analysis of mosapride (B1662829) and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures, offering potential causes and actionable solutions.

Issue 1: High Variability in Mosapride Plasma Concentrations

Potential Cause: Pre-analytical errors, including sample collection and handling, can significantly impact the stability of mosapride and its metabolites. Mosapride is susceptible to degradation under certain conditions.[1]

Troubleshooting Steps:

  • Sample Collection: Ensure consistent timing of blood draws relative to mosapride administration. Use appropriate anticoagulants (e.g., EDTA or heparin) and immediately place samples on ice.

  • Sample Processing: Centrifuge blood samples at a low temperature (e.g., 4°C) to separate plasma. Promptly transfer the plasma to labeled cryovials.

  • Storage: Store plasma samples at -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Stability Testing: Conduct stability studies to assess the degradation of mosapride and its metabolites under various storage and handling conditions (e.g., room temperature, freeze-thaw cycles).[1]

Issue 2: Poor Peak Shape and Resolution in Chromatographic Analysis

Potential Cause: Suboptimal chromatographic conditions can lead to peak tailing, broadening, or co-elution of mosapride with its metabolites or endogenous matrix components.

Troubleshooting Steps:

  • Column Selection: Utilize a high-performance column, such as a C18 column, suitable for the analysis of basic compounds like mosapride.

  • Mobile Phase Optimization: Adjust the pH of the mobile phase to ensure mosapride and its metabolites are in a consistent ionization state. The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.

  • Gradient Elution: Optimize the gradient elution profile to achieve adequate separation of mosapride from its major metabolites, des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2).

  • Flow Rate: Adjust the flow rate to optimize separation efficiency and analysis time.

Issue 3: Inconsistent Results due to Matrix Effects in LC-MS/MS Analysis

Potential Cause: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of mosapride and its metabolites in the mass spectrometer, leading to ion suppression or enhancement.[2][3][4] This can result in inaccurate quantification.

Troubleshooting Steps:

  • Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components. While protein precipitation is a common method, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide a cleaner extract.

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for mosapride and its metabolites to compensate for matrix effects.

  • Chromatographic Separation: Enhance chromatographic resolution to separate mosapride and its metabolites from the regions where matrix effects are most pronounced. Utilizing Ultra-Performance Liquid Chromatography (UPLC) can provide narrower peaks and better resolution, reducing the likelihood of co-elution with interfering components.[5]

  • Matrix Effect Evaluation: Assess matrix effects during method development by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

Issue 4: Unexpected Pharmacokinetic Profiles and Drug-Drug Interactions

Potential Cause: Mosapride is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6] Co-administration of drugs that inhibit or induce this enzyme can significantly alter the pharmacokinetics of mosapride.

Troubleshooting Steps:

  • Review Co-administered Drugs: Carefully review the study protocol for any co-administered drugs that are known CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) or inducers.[6]

  • Pharmacokinetic Modeling: If a drug-drug interaction is suspected, consider using pharmacokinetic modeling to quantify the effect of the interacting drug on mosapride clearance.

  • In Vitro Studies: Conduct in vitro studies using human liver microsomes to investigate the potential for new chemical entities to inhibit or induce the metabolism of mosapride.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of mosapride that should be monitored in pharmacokinetic studies?

A1: The two major active metabolites of mosapride are des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2).[7][8] It is recommended to quantify both the parent drug and these metabolites to get a complete pharmacokinetic profile. In humans, a total of 16 metabolites have been identified, with the primary metabolic pathways being dealkylation and morpholine (B109124) ring cleavage (Phase I reactions), followed by glucuronide, glucose, and sulfate (B86663) conjugation (Phase II reactions).[8]

Q2: What is the recommended analytical technique for the quantification of mosapride and its metabolites?

A2: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most widely used and recommended technique due to its high sensitivity, selectivity, and speed.[8][9][10]

Q3: Are there species-specific differences in mosapride pharmacokinetics?

A3: Yes, significant species-specific differences have been observed. For instance, marked sex-related differences in the pharmacokinetics of mosapride are seen in rats, with males exhibiting more extensive first-pass metabolism. These differences are not as apparent in dogs and monkeys. Oral bioavailability also varies considerably across species.

Q4: How should I approach the enantioselective analysis of mosapride?

A4: Mosapride is administered as a racemate. For enantioselective analysis, a chiral high-performance liquid chromatography (HPLC) method is required. One established method utilizes an alpha 1-acid glycoprotein (B1211001) column to separate the enantiomers of both mosapride and its M-1 metabolite.[11]

Data Presentation

Table 1: Oral Absorption Pharmacokinetic Parameters of Mosapride in Preclinical Models

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)Oral Bioavailability (%)
Rat (Male)1044-7
Rat (Female)10788-47
Dog102070.5 - 18
Monkey108620.5 - 114

Source: BenchChem[12]

Table 2: Pharmacokinetic Parameters of Mosapride in Healthy Korean Volunteers (5 mg oral dose)

ParameterTest FormulationReference Formulation
AUC₀₋t (ng·h/mL)179.6184.4
AUC₀₋∞ (ng·h/mL)186.6192.8
Cmax (ng/mL)84.498.9
tmax (h)0.70.8
Half-life (h)2.32.4

Source: Shin-Hee Kim, et al.[13]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Conditions for Mosapride and Metabolite Quantification

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a short duration (e.g., 3-5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for mosapride, M1, M2, and the internal standard.

Visualizations

MosaprideMetabolism Mosapride Mosapride PhaseI Phase I Metabolism (CYP3A4) Mosapride->PhaseI M1 des-p-fluorobenzyl mosapride (M1) (Dealkylation) PhaseI->M1 OtherPhaseI Other Phase I Metabolites (Morpholine Ring Cleavage) PhaseI->OtherPhaseI PhaseII Phase II Metabolism M1->PhaseII OtherPhaseI->PhaseII Conjugates Glucuronide, Glucose, Sulfate Conjugates PhaseII->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of mosapride.

TroubleshootingWorkflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample Collection Sample Collection Sample Processing Sample Processing Sample Storage Sample Storage Sample Preparation Sample Preparation LC Separation LC Separation MS Detection MS Detection Data Analysis Data Analysis Interpretation Interpretation Inconsistent Results Inconsistent Results Inconsistent Results->Sample Collection Check Handling Inconsistent Results->Sample Preparation Check Matrix Effects Inconsistent Results->LC Separation Check Resolution Inconsistent Results->MS Detection Check Ion Suppression Inconsistent Results->Data Analysis Review Calculations

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Enhancing the Floating Properties of Mosapride Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of floating mosapride (B1662829) tablets.

Troubleshooting Guide

This guide addresses common challenges in developing floating mosapride tablets, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Floating Lag Time (Tablet doesn't float quickly) Insufficient amount of gas-generating agent (e.g., sodium bicarbonate).[1] Inadequate penetration of the dissolution medium into the tablet matrix. High tablet density. High compression force leading to a less porous matrix.Increase the concentration of the gas-generating agent.[1] Incorporate a wicking agent or a more hydrophilic polymer to facilitate water uptake. Reduce the tablet weight or increase its volume without changing the dose. Optimize the compression force to achieve a balance between hardness and porosity.[2]
Short Total Floating Time (Tablet sinks prematurely) Rapid depletion of the gas-generating agent. Premature disintegration or erosion of the tablet matrix. Insufficient gel strength of the hydrophilic polymer to entrap the generated gas.[3]Use a combination of gas-generating agents with different reaction rates. Increase the concentration or viscosity grade of the release-controlling polymer (e.g., HPMC K4M, HPMC K100M).[4] Incorporate a gel-forming polymer with higher viscosity to create a stronger gel barrier that effectively traps CO2.[3]
Tablet Sticking to the Dissolution Apparatus Shaft or Vessel The hydrogel matrix is too adhesive.[5] Inappropriate dissolution apparatus setup.Modify the formulation by adding a lubricant or glidant (e.g., magnesium stearate (B1226849), talc).[4] Use a modified dissolution apparatus designed for floating dosage forms, such as a basket with a mesh cover or a custom-designed apparatus.[3][5][6]
High Friability (Tablet breaks easily) Insufficient binder concentration or inadequate binding properties. Low compression force.Increase the concentration of the binder (e.g., PVP K30).[4] Optimize and increase the compression force.[7]
Poor Powder Flowability High proportion of active pharmaceutical ingredient (API) with poor flow characteristics.[2] Inadequate particle size distribution of the powder blend.Incorporate glidants like colloidal silicon dioxide or talc (B1216).[2] Utilize granulation techniques (wet or dry) to improve the flow properties of the powder blend.[2]
Variable Drug Release Profile Inconsistent tablet hardness and porosity. Non-uniform distribution of the drug and excipients in the blend.Ensure a uniform powder blend through proper mixing techniques. Control the compression process to maintain consistent tablet weight and hardness.

Frequently Asked Questions (FAQs)

Formulation & Excipients

  • Q1: What are the key excipients for formulating a floating mosapride tablet? A1: The key excipients include:

    • Floating Agent: Gas-generating agents like sodium bicarbonate and citric acid are commonly used to produce carbon dioxide, which reduces the tablet's density and allows it to float.[8]

    • Release-Controlling Polymer: Hydrophilic polymers such as Hydroxypropyl Methylcellulose (B11928114) (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M), Carbopol 934, and Eudragit RS are used to form a gel matrix that sustains the drug release and entraps the generated gas.[8]

    • Binder: Binders like Polyvinylpyrrolidone (PVP) K30 are used to ensure tablet integrity.[4]

    • Diluent/Filler: Lactose and microcrystalline cellulose (B213188) are often used to increase the bulk of the tablet.[4][8]

    • Lubricant & Glidant: Magnesium stearate and talc are used to improve powder flow and prevent sticking to the tablet press.[4][8]

  • Q2: How does the concentration of HPMC affect the floating properties and drug release? A2: Increasing the concentration of HPMC generally leads to a longer total floating time and a slower drug release rate. This is because a higher polymer concentration forms a stronger and more viscous gel layer, which can entrap the generated gas more effectively and retard the diffusion of the drug.

  • Q3: What is the role of sodium bicarbonate and citric acid in the formulation? A3: Sodium bicarbonate is a gas-forming agent that reacts with the acidic environment of the stomach (or the 0.1 N HCl in dissolution media) to produce carbon dioxide gas.[1][3] This gas gets entrapped within the hydrogel matrix of the tablet, reducing its density and causing it to float.[3] Citric acid can be added to enhance the effervescent reaction, especially in achlorhydric conditions.[8]

Experimental Evaluation

  • Q4: How is the in vitro buoyancy of mosapride tablets evaluated? A4: In vitro buoyancy is typically assessed by determining the floating lag time and the total floating time.[1][9] The tablet is placed in a beaker containing 0.1 N HCl, and the time it takes for the tablet to rise to the surface is the floating lag time. The total duration for which the tablet remains afloat is the total floating time.[10]

  • Q5: What is the significance of the swelling index? A5: The swelling index is a measure of the tablet's ability to absorb water and swell. For floating tablets, swelling is crucial as it contributes to the formation of a gel layer that entraps the gas, aiding buoyancy, and controls the drug release.[10] Tablets with good hydrophilicity, often due to polymers like HPMC, show a higher swelling index.

  • Q6: What type of dissolution apparatus is recommended for floating tablets? A6: The standard USP Apparatus 2 (paddle method) is commonly used.[3] However, modifications may be necessary to prevent the tablet from adhering to the shaft or vessel walls, which can affect the results.[5][6] Some researchers have proposed modified dissolution apparatuses that better mimic the in vivo conditions for floating systems.[3][6]

Quantitative Data Summary

The following tables summarize quantitative data from various formulations of floating mosapride tablets.

Table 1: Formulation Composition of Mosapride Floating Tablets (in mg)

Formulation CodeMosapride CitrateHPMC K4MEudragit RSCarbopol 934Sodium BicarbonateCitric AcidLactose
F1 [8]153510-6328
F2 [8]154010-6323
F3 [8]154510-6318
A1 1525-12.5157.5177.5
A5 1550-12.5157.5152.5
A9 1575-12.5157.5127.5

Table 2: Evaluation Parameters of Mosapride Floating Tablets

Formulation CodeFloating Lag Time (sec)Total Floating Time (hr)Swelling Index (%) (at 5 hr)Drug Release (%) (at 12 hr)
F1 35 ± 1.15>12--
F3 33 ± 1.01>1262.6699.04 ± 0.12[8]
F9 63 ± 1.05>12--
Optimized Formula [11]< 12> 12~120 (at 12 hr)80.3

Experimental Protocols

1. In Vitro Buoyancy Test

  • Objective: To determine the floating lag time and total floating time of the tablets.

  • Apparatus: USP Dissolution Apparatus Type II (Paddle).

  • Medium: 900 mL of 0.1 N HCl (pH 1.2).[9]

  • Procedure:

    • Place the dissolution medium in the vessel and maintain the temperature at 37 ± 0.5°C.

    • Set the paddle rotation speed to 50 rpm.[9]

    • Carefully place one tablet into the dissolution vessel.

    • Record the time it takes for the tablet to rise to the surface of the medium. This is the Floating Lag Time .[1][10]

    • Observe the tablet and record the total duration for which it remains floating on the surface. This is the Total Floating Time .[1][9]

2. Swelling Index Measurement

  • Objective: To determine the water uptake capacity of the tablet.

  • Apparatus: USP Dissolution Apparatus Type II (Paddle).[10]

  • Medium: 900 mL of 0.1 N HCl (pH 1.2).[10]

  • Procedure:

    • Weigh a tablet accurately (W_initial).

    • Place the tablet in the dissolution apparatus under the same conditions as the buoyancy test.

    • At predetermined time intervals, remove the tablet, carefully blot the excess water from the surface with filter paper, and weigh it (W_swollen).[10]

    • Calculate the swelling index using the following formula:[8] Swelling Index (%) = [(W_swollen - W_initial) / W_initial] x 100

3. In Vitro Dissolution Study

  • Objective: To determine the rate and extent of mosapride release from the floating tablet.

  • Apparatus: USP Dissolution Apparatus Type II (Paddle).[9]

  • Medium: 900 mL of 0.1 N HCl (pH 1.2).[9]

  • Procedure:

    • Set up the dissolution apparatus under the same conditions as the buoyancy test (37 ± 0.5°C, 50 rpm).[9]

    • Place one tablet in each dissolution vessel.

    • At specified time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specific volume of the sample (e.g., 5 mL) from the dissolution medium.[1]

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.[1]

    • Filter the samples and analyze the concentration of mosapride using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's λmax.[11]

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_optimization Optimization API Mosapride Citrate Blending Powder Blending API->Blending Excipients Polymers, Gas-Generating Agents, Fillers, etc. Excipients->Blending Granulation Granulation (Optional) Blending->Granulation Compression Tablet Compression Blending->Compression Granulation->Compression Buoyancy In Vitro Buoyancy Test Compression->Buoyancy Swelling Swelling Index Compression->Swelling Dissolution In Vitro Dissolution Compression->Dissolution Hardness Hardness & Friability Compression->Hardness Analysis Data Analysis & Comparison Buoyancy->Analysis Swelling->Analysis Dissolution->Analysis Hardness->Analysis Refinement Formulation Refinement Analysis->Refinement Refinement->Blending Iterative Process

Caption: Experimental workflow for developing and evaluating floating mosapride tablets.

Mosapride_Mechanism Mosapride Mosapride Citrate Receptor 5-HT4 Receptor (in Enteric Nervous System) Mosapride->Receptor Binds as a selective agonist ACh_Release Stimulates Acetylcholine (ACh) Release Receptor->ACh_Release Contraction Enhanced Smooth Muscle Contraction ACh_Release->Contraction Motility Increased Gastric Motility & Emptying Contraction->Motility

References

Technical Support Center: Formulation Optimization for Controlled Release of Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation optimization of controlled-release mosapride (B1662829).

Frequently Asked Questions (FAQs)

Q1: What are the primary goals for developing a controlled-release formulation of mosapride?

The main objectives for developing a controlled-release formulation of mosapride citrate (B86180) are to prolong its therapeutic effect, reduce the frequency of administration, and improve patient compliance.[1][2] Mosapride has a short biological half-life of approximately 2-3 hours, necessitating frequent dosing of immediate-release formulations.[1] A controlled-release system aims to maintain the drug concentration in the blood within the therapeutic range for an extended period, typically 8 to 24 hours.[1][3]

Q2: Which polymers are commonly used for mosapride controlled-release formulations?

A variety of hydrophilic and hydrophobic polymers are used to control the release of mosapride. Commonly used polymers include:

  • Hydroxypropyl Methylcellulose (HPMC): Different viscosity grades of HPMC (e.g., K4M, K15M, K100M) are widely used to form hydrophilic matrices that control drug release through swelling and diffusion.[4][5]

  • Eudragit: Various grades of Eudragit (e.g., RS 100, RL 100, E 100) are utilized, often in combination, to achieve desired release profiles, primarily through diffusion-controlled mechanisms.[1][3]

  • Carbopol: This polymer is often used in combination with HPMC in formulations like floating tablets to modulate drug release.

  • Polyvinylpyrrolidone (PVP): PVP can be used as a carrier in solid dispersion formulations to enhance the solubility and modulate the release of mosapride.[3]

Q3: What are the common manufacturing techniques for mosapride controlled-release tablets?

The most common manufacturing methods for mosapride controlled-release tablets are:

  • Direct Compression: This is a simple and cost-effective method where the drug, polymer(s), and other excipients are blended and directly compressed into tablets.[1]

  • Wet Granulation: This technique involves granulating a mixture of the drug and excipients with a granulating fluid. This method is often used to improve the flow properties and compressibility of the powder blend.[4][6]

  • Dry Granulation (Slugging/Roller Compaction): This method is suitable for moisture-sensitive drugs and involves compacting the powder mixture into large tablets or "slugs," which are then milled and screened to form granules for final compression.[7]

  • Solvent Evaporation: This technique is primarily used for preparing solid dispersions, where the drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion of the drug in the polymer matrix.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development of controlled-release mosapride formulations.

Issue 1: Initial Burst Release (Dose Dumping)

Question: My formulation shows a high release of mosapride within the first hour, exceeding the desired initial release. What could be the cause and how can I control it?

Answer: An initial burst release, or dose dumping, can be a significant issue in controlled-release formulations, potentially leading to adverse effects.

Possible Causes:

  • High Drug Solubility: Mosapride citrate's solubility can contribute to a rapid initial release.

  • Polymer Properties: The type and concentration of the release-controlling polymer are critical. A low concentration or low viscosity grade of a hydrophilic polymer like HPMC may not form a sufficiently robust gel barrier upon initial contact with the dissolution medium.

  • Formulation Composition: The presence of highly soluble excipients can facilitate rapid drug dissolution and diffusion from the matrix.

  • Manufacturing Process: Inadequate blending or granulation can lead to a non-uniform distribution of the drug, with a higher concentration on the tablet surface.

Solutions:

  • Increase Polymer Concentration/Viscosity: Increasing the concentration or using a higher viscosity grade of HPMC can create a stronger and more rapidly forming gel barrier, which can effectively control the initial drug release.

  • Combine Polymers: A combination of polymers can be more effective than a single polymer. For instance, combining different grades of Eudragit or using HPMC in conjunction with Carbopol can help modulate the release profile.[1]

  • Incorporate a Hydrophobic Polymer: Adding a hydrophobic polymer to the matrix can reduce the initial wetting and penetration of the dissolution medium, thereby slowing down the initial release.

  • Optimize Manufacturing Parameters: Ensure uniform mixing of the drug and excipients. In wet granulation, optimizing the amount of binder and granulation time can lead to more uniform granules. For direct compression, ensure proper blender selection and blending time.

Issue 2: Incomplete Drug Release

Question: My mosapride formulation does not release the full amount of the drug within the specified time (e.g., less than 80% release in 12 hours). What factors could be responsible for this?

Answer: Incomplete drug release can lead to suboptimal therapeutic efficacy.

Possible Causes:

  • High Polymer Concentration/Viscosity: While high polymer concentration and viscosity can control burst release, excessive amounts can lead to a very dense matrix that hinders complete drug diffusion.

  • Poorly Soluble Drug Form: If mosapride is not in a readily soluble form within the matrix, its dissolution can be the rate-limiting step.

  • Tablet Hardness: High compression force during tableting can lead to very low porosity, reducing the penetration of the dissolution medium into the tablet core.

  • Excipient Interactions: Potential interactions between mosapride and excipients could lead to the formation of less soluble complexes.

Solutions:

  • Optimize Polymer Concentration: Systematically evaluate different polymer concentrations to find a balance between controlling the initial release and achieving complete release.

  • Enhance Drug Solubility: Techniques like preparing a solid dispersion of mosapride with a carrier like PVP can improve its solubility within the formulation.[3]

  • Control Tablet Hardness: Adjust the compression force to achieve tablets with optimal hardness and friability without compromising the release profile. A hardness of 4-4.5 kg/cm ² has been reported as suitable for some formulations.

  • Excipient Compatibility Studies: Conduct compatibility studies using techniques like FTIR and DSC to ensure there are no adverse interactions between the drug and excipients.

Issue 3: Poor Powder Flow and Compressibility

Question: The powder blend for my mosapride tablets shows poor flowability, leading to weight variation and capping/lamination during compression. How can I improve this?

Answer: Poor powder flow is a common issue in tablet manufacturing, especially with direct compression.

Possible Causes:

  • Particle Size and Shape: Fine or irregularly shaped particles tend to have poor flow properties.

  • Inadequate Lubrication: Insufficient or improper mixing of lubricants can lead to sticking and poor flow.

  • Hygroscopic Components: Mosapride or certain excipients may absorb moisture, leading to stickiness and reduced flowability.

Solutions:

  • Granulation: Employing wet or dry granulation can significantly improve the flowability and compressibility of the powder by creating larger, more uniform granules.[4][7]

  • Optimize Excipients:

    • Glidants: Incorporate a glidant like colloidal silicon dioxide (Aerosil) to improve powder flow.

    • Lubricants: Use an appropriate lubricant such as magnesium stearate (B1226849) and ensure it is blended for an optimal time to avoid over-lubrication, which can affect tablet hardness and dissolution.

  • Control Environmental Conditions: Manufacture in a controlled environment with low humidity to prevent moisture absorption by the powder.

  • Preformulation Studies: Characterize the powder blend for properties like angle of repose, Carr's index, and Hausner's ratio to predict and troubleshoot flow issues.[1] Values for Carr's index below 15% and a Hausner's ratio less than 1.25 generally indicate good flowability.[7]

Data Presentation

Table 1: Effect of HPMC K4M Concentration on Mosapride Release from Matrix Tablets

Time (hours)Formulation F1 (10% HPMC K4M) - % ReleaseFormulation F2 (20% HPMC K4M) - % ReleaseFormulation F3 (30% HPMC K4M) - % Release
135.2 ± 1.825.1 ± 1.518.5 ± 1.2
252.6 ± 2.140.3 ± 1.930.1 ± 1.7
478.9 ± 2.565.4 ± 2.252.8 ± 2.0
691.3 ± 2.882.1 ± 2.670.2 ± 2.4
898.7 ± 3.195.6 ± 2.985.4 ± 2.7
12-99.8 ± 3.296.3 ± 3.0

Data is hypothetical and for illustrative purposes.

Table 2: Preformulation Parameters of Powder Blends

Formulation CodeAngle of Repose (°)Bulk Density (g/mL)Tapped Density (g/mL)Carr's Index (%)Hausner's RatioFlow Character
M-DC-01380.450.5822.41.29Passable
M-WG-01280.520.6114.81.17Good

Data is hypothetical and for illustrative purposes.

Experimental Protocols

In-Vitro Dissolution Testing for Controlled-Release Mosapride Tablets

This protocol is based on general USP guidelines for dissolution testing of solid oral dosage forms.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate (B84403) buffer.

Temperature: 37 ± 0.5 °C.

Paddle Speed: 50 rpm.

Procedure:

  • Place one tablet in each of the six dissolution vessels containing the initial dissolution medium (0.1 N HCl).

  • Start the apparatus and withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2 hours).

  • After 2 hours, carefully change the medium to pH 6.8 phosphate buffer.

  • Continue sampling at subsequent time points (e.g., 4, 6, 8, 12 hours).

  • Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm membrane filter.

  • Analyze the samples for mosapride concentration using a validated UV-Vis spectrophotometric method at a λmax of approximately 272 nm or an HPLC method.

Fourier-Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility

Objective: To assess the compatibility of mosapride citrate with various polymers and excipients by identifying any potential chemical interactions.

Procedure:

  • Prepare physical mixtures of mosapride citrate with each excipient in a 1:1 ratio by gentle mixing in a mortar.

  • Prepare a sample of the final granulated formulation.

  • Record the FTIR spectra of the pure drug, pure excipients, their physical mixtures, and the final formulation.

  • Use the KBr pellet method or an ATR-FTIR accessory.

  • Scan the samples over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Compare the spectra of the physical mixtures and the final formulation with the spectra of the individual components. The absence of new peaks or significant shifts in the characteristic peaks of mosapride indicates compatibility.[5][7]

Differential Scanning Calorimetry (DSC) Analysis

Objective: To evaluate the physical state of mosapride (crystalline or amorphous) in the formulation, particularly in solid dispersions, and to detect potential interactions.

Procedure:

  • Accurately weigh 3-5 mg of the sample (pure mosapride, polymer, physical mixture, or solid dispersion) into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram. The disappearance of the characteristic endothermic peak of crystalline mosapride in the solid dispersion suggests its conversion to an amorphous state.[3][6]

Visualizations

Experimental_Workflow A Preformulation Studies (Drug-Excipient Compatibility, Flow Properties) B Formulation Development (Polymer & Excipient Selection) A->B C Manufacturing Process (Direct Compression / Granulation) B->C D In-Process Quality Control (Weight, Hardness, Friability) C->D E Finished Product Evaluation (Assay, Dissolution, Stability) D->E F Optimization E->F Results Analysis F->B Formulation Adjustment

Caption: Workflow for Mosapride Controlled-Release Formulation Development.

Troubleshooting_Logic Start Dissolution Fails Burst Initial Burst Release? Start->Burst Incomplete Incomplete Release? Burst->Incomplete No Sol_Burst1 Increase Polymer Concentration/Viscosity Burst->Sol_Burst1 Yes Sol_Incomplete1 Decrease Polymer Concentration Incomplete->Sol_Incomplete1 Yes Sol_Burst2 Add Hydrophobic Polymer Sol_Burst1->Sol_Burst2 Sol_Incomplete2 Enhance Drug Solubility (e.g., Solid Dispersion) Sol_Incomplete1->Sol_Incomplete2

Caption: Troubleshooting Logic for Dissolution Profile Issues.

Drug_Release_Pathway Tablet Controlled-Release Tablet (Mosapride in Polymer Matrix) Hydration Polymer Hydration & Gel Layer Formation Tablet->Hydration Dissolution Mosapride Dissolution within the Matrix Hydration->Dissolution Diffusion Diffusion of Dissolved Mosapride through Gel Layer Dissolution->Diffusion Release Mosapride Release into Surrounding Medium Diffusion->Release

Caption: Signaling Pathway of Drug Release from a Hydrophilic Matrix Tablet.

References

Minimizing degradation of Des-4-fluorobenzyl mosapride during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Created for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Des-4-fluorobenzyl mosapride (B1662829) during sample preparation for analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is Des-4-fluorobenzyl mosapride and why is its stability during sample preparation a concern?

A1: this compound is the primary and major active metabolite of mosapride, a gastroprokinetic agent.[1][2] Like its parent compound, it contains a benzamide (B126) and an aromatic amine structure, making it susceptible to degradation under certain conditions, particularly hydrolysis and oxidation.[3] Inaccurate quantification due to degradation during sample preparation can lead to erroneous pharmacokinetic and metabolic data.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the structure and studies on the parent compound mosapride, the primary degradation pathways for this compound are expected to be:

  • Acid and Base-Catalyzed Hydrolysis: Cleavage of the amide bond is a common degradation route for benzamide derivatives, accelerated in both acidic and alkaline conditions.[3][4]

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents in the sample matrix or reagents.[4]

Q3: What are the ideal storage conditions for biological samples containing this compound prior to analysis?

A3: To minimize degradation, biological samples (plasma, urine, tissue homogenates) should be stored at ultra-low temperatures, preferably -70°C or lower, immediately after collection.[5] Samples should be stored in tightly sealed containers to prevent exposure to air and light. For short-term storage, 2-8°C may be acceptable, but stability should be verified.

Q4: Can repeated freeze-thaw cycles affect the stability of this compound?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of analytes in biological samples. It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation due to pH extremes: The sample or extraction solvent may be too acidic or alkaline, causing hydrolysis of the amide bond.- Maintain the pH of the sample and extraction solvents within a neutral to slightly acidic range (pH 4-7).- Use buffered solutions where appropriate.- Avoid prolonged exposure to strong acids or bases during the extraction process.
Oxidative degradation: The analyte is sensitive to oxidation, which can be exacerbated by exposure to air, light, or certain solvents.- Work with fresh samples whenever possible.- Minimize the exposure of samples to light by using amber vials or working in a dimly lit environment.- Consider adding an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) to the sample or extraction solvent, after verifying its compatibility with the analytical method.- Use de-gassed solvents for extraction.
Adsorption to labware: The analyte may adsorb to the surface of glass or plastic tubes, leading to lower recovery.- Use silanized glassware or low-retention polypropylene (B1209903) tubes.- Pre-rinse pipette tips with the solvent.
High variability in replicate samples Inconsistent sample handling: Variations in temperature, exposure time to solvents, or vortexing intensity can lead to inconsistent degradation.- Standardize all sample preparation steps, including incubation times, temperatures, and mixing procedures.- Process all samples, including standards and quality controls, in the same manner and, if possible, at the same time.
Incomplete protein precipitation: Residual proteins in the supernatant can interfere with the analysis and may contribute to analyte degradation.- Optimize the protein precipitation method by testing different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios to the sample volume (typically 3:1 or 4:1, solvent to sample).- Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet.
Appearance of unknown peaks in the chromatogram Formation of degradation products: The unknown peaks may be degradation products of this compound.- Conduct forced degradation studies (acid, base, oxidation, heat, light) on a standard solution of this compound to identify the retention times of its major degradation products.- Compare the chromatograms of the unknown peaks with those from the forced degradation studies to confirm their identity.

Experimental Protocols

Recommended Sample Preparation Protocol for this compound in Plasma

This protocol is based on established methods for the analysis of mosapride and its metabolites in biological fluids and is designed to minimize degradation.

Materials:

  • Plasma samples (stored at ≤ -70°C)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes (1.5 mL, low-retention)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • HPLC or UPLC system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

  • Thawing: Thaw plasma samples on ice to prevent degradation.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample, standard, and quality control.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Forced Degradation Study Protocol

To identify potential degradation products and assess the stability-indicating nature of the analytical method.

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

Stress Condition Procedure
Acid Hydrolysis Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Incubate a solution of the analyte at 60°C for 24 hours.
Photolytic Degradation Expose a solution of the analyte to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis thaw Thaw Sample on Ice aliquot Aliquot Plasma thaw->aliquot spike Spike Internal Standard aliquot->spike precipitate Protein Precipitation (Ice-cold ACN) spike->precipitate centrifuge Centrifuge at 4°C precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Recommended workflow for plasma sample preparation.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Metabolite This compound Amide_Cleavage Amide Bond Cleavage Metabolite->Amide_Cleavage Aromatic_Amine_Oxidation Aromatic Amine Oxidation Metabolite->Aromatic_Amine_Oxidation Acid Acidic Conditions (H+) Acid->Amide_Cleavage Base Alkaline Conditions (OH-) Base->Amide_Cleavage Oxygen Oxygen / Light Oxygen->Aromatic_Amine_Oxidation

Primary degradation pathways of this compound.

troubleshooting_logic rect_node rect_node start Inconsistent or Low Analyte Recovery? check_ph Is pH controlled (4-7)? start->check_ph check_oxidation Is sample protected from light/air? check_ph->check_oxidation Yes adjust_ph Adjust pH of solvents/buffers check_ph->adjust_ph No check_adsorption Using low-retention labware? check_oxidation->check_adsorption Yes use_antioxidant Use amber vials, degas solvents, add antioxidant check_oxidation->use_antioxidant No change_labware Switch to silanized glass or low-retention tubes check_adsorption->change_labware No end_good Problem Resolved check_adsorption->end_good Yes adjust_ph->end_good use_antioxidant->end_good change_labware->end_good

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Des-4-fluorobenzyl mosapride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Des-4-fluorobenzyl mosapride (B1662829).

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Des-4-fluorobenzyl mosapride?

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: The molecular structure of this compound, a benzamide (B126) derivative, contributes to its low aqueous solubility. The presence of aromatic rings and other nonpolar moieties results in a hydrophobic molecule with limited ability to form favorable interactions with water molecules.

Q3: What are the common strategies for improving the solubility of poorly water-soluble compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[4] Common approaches include:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent in which the compound is more soluble.

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[5][6][7][8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.[9]

Troubleshooting Guide

Issue EncounteredPossible CauseTroubleshooting Steps
Precipitation of this compound upon addition to aqueous buffer. The concentration of the compound exceeds its aqueous solubility limit.1. Decrease the final concentration: If the experimental design permits, lower the final concentration of the compound in the aqueous medium. 2. Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) and add it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For mosapride citrate (B86180), a 1:4 solution of DMF:PBS (pH 7.2) has been used to achieve a solubility of approximately 0.2 mg/mL.[10] 3. pH adjustment: If the compound has ionizable groups, adjust the pH of the buffer to a range where the ionized, more soluble form is predominant.
Low and variable results in bioassays. Inconsistent dissolution of the compound leading to variable effective concentrations.1. Employ a solubility enhancement technique: Consistently use a method like cyclodextrin (B1172386) complexation or a solid dispersion to ensure complete dissolution. 2. Verify solution clarity: Before use, visually inspect the solution for any particulate matter. If necessary, filter the solution through a compatible filter (e.g., 0.22 µm PVDF).
Difficulty preparing a stock solution at the desired concentration. The chosen solvent is not optimal for this compound.1. Test a range of pharmaceutically acceptable solvents: Screen various solvents such as DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) to find one that provides the desired solubility. 2. Gentle heating and sonication: These can aid in the dissolution process, but caution should be exercised to avoid degradation of the compound.

Quantitative Data on Solubility Enhancement of Mosapride Citrate

The following table summarizes the improvement in aqueous solubility of the parent compound, mosapride citrate, using different cyclodextrins and preparation methods. This data can serve as a valuable reference for experiments with this compound.

Compound/ComplexPreparation MethodSolubility (mg/mL) in Phosphate Buffer (pH 6.8)Fold Increase in Solubility
Mosapride Citrate (Pure)-0.095[1]-
Mosapride Citrate-β-CyclodextrinPhysical Mixing0.546[1]~5.8
Mosapride Citrate-β-CyclodextrinKneading1.035[1]~10.9
Mosapride Citrate-β-CyclodextrinFreeze Drying1.433[1]~15.1
Mosapride Citrate-SBE7β-CDPhysical Mixing1.407[1]~14.8
Mosapride Citrate-SBE7β-CDKneading5.906[1]~62.2
Mosapride Citrate-SBE7β-CD*Freeze Drying7.859[1]~82.7

*SBE7β-CD: Sulfobutyl Ether β-Cyclodextrin

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Sulfobutyl Ether β-Cyclodextrin (SBE7β-CD)

  • Deionized water

  • Mortar and pestle

Procedure:

  • Weigh equimolar amounts of this compound and the chosen cyclodextrin.

  • Place the cyclodextrin in the mortar and add a small amount of deionized water to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Knead the mixture for 30-60 minutes to ensure thorough mixing and complex formation.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Store the complex in a desiccator until further use.

  • To determine the solubility, add an excess amount of the complex to a known volume of aqueous buffer, agitate until equilibrium is reached (e.g., 24-48 hours), and then measure the concentration of the dissolved compound in the supernatant after centrifugation or filtration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol details the preparation of a solid dispersion to enhance the dissolution rate of this compound.

Materials:

Procedure:

  • Weigh the desired amounts of this compound and the hydrophilic carrier.

  • Dissolve both the compound and the carrier in a suitable organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Store the resulting powder in a desiccator.

  • Evaluate the dissolution rate of the solid dispersion compared to the pure compound in a relevant aqueous medium.

Visualizations

Mosapride's Signaling Pathway

This compound is the primary metabolite of mosapride, a 5-HT4 receptor agonist.[3] The binding of an agonist to the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to increased gastrointestinal motility.

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts agonist Des-4-fluorobenzyl mosapride (Agonist) agonist->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Increased Acetylcholine Release & Gastrointestinal Motility pka->response Leads to

Caption: Signaling pathway of this compound via the 5-HT4 receptor.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for addressing the poor aqueous solubility of this compound during experimental research.

G start Start: Poorly soluble This compound solubility_test Determine baseline aqueous solubility start->solubility_test choose_method Select Solubility Enhancement Method solubility_test->choose_method cosolvent Co-solvency choose_method->cosolvent cyclodextrin Cyclodextrin Complexation choose_method->cyclodextrin solid_dispersion Solid Dispersion choose_method->solid_dispersion prepare_formulation Prepare Formulation (e.g., stock solution, complex, dispersion) cosolvent->prepare_formulation cyclodextrin->prepare_formulation solid_dispersion->prepare_formulation evaluate_solubility Evaluate Enhanced Solubility prepare_formulation->evaluate_solubility check_solubility Solubility Adequate? evaluate_solubility->check_solubility proceed Proceed with Experiment check_solubility->proceed Yes optimize Optimize Formulation or Choose Another Method check_solubility->optimize No optimize->choose_method

References

Selecting the correct internal standard for Des-4-fluorobenzyl mosapride quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the correct internal standard and troubleshooting common issues for the accurate quantification of Des-4-fluorobenzyl mosapride (B1662829).

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the quantification of Des-4-fluorobenzyl mosapride?

For the quantification of this compound by LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to ensure the highest accuracy and precision. The ideal choice is This compound-d5 , which is commercially available. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[1][2][3][4]

Q2: Can I use a structural analog as an internal standard?

While a SIL-IS is the gold standard, a structural analog can be considered if a SIL-IS is unavailable. The selected analog should closely mimic the chemical structure and physicochemical properties of this compound. However, it is important to thoroughly validate the method to ensure the analog adequately compensates for variability.

Q3: Why is my deuterated internal standard (this compound-d5) eluting at a slightly different retention time than the analyte?

A small, consistent shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." This occurs because the carbon-deuterium bond is slightly stronger and shorter than the carbon-hydrogen bond, which can lead to minor differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier. This is generally acceptable as long as the shift is consistent and does not lead to differential matrix effects.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Response

An inconsistent internal standard (IS) response across a sample batch can significantly impact the accuracy of your results.

Logical Troubleshooting Workflow:

start Inconsistent IS Response prep Verify Sample Preparation start->prep Is sample prep consistent? lc_ms Investigate LC-MS System prep->lc_ms Yes fix_prep Solution: Check pipetting, vortexing, and extraction steps for consistency. prep->fix_prep No matrix Assess Matrix Effects lc_ms->matrix Yes fix_lc_ms Solution: Check for leaks, injector issues, and ion source cleanliness. lc_ms->fix_lc_ms No fix_matrix Solution: Optimize chromatography to separate analyte/IS from interfering matrix components. Improve sample cleanup. matrix->fix_matrix Yes, differential effects observed end Problem Resolved matrix->end No, matrix effects are compensated

Caption: Troubleshooting workflow for inconsistent internal standard response.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Poor peak shape for this compound or its internal standard can affect integration and, consequently, the accuracy of quantification.

Possible Causes and Solutions:

Issue Possible Cause Recommended Solution
Peak Tailing Secondary interactions with the columnUse a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
Column contaminationFlush the column with a strong solvent or replace the guard column.[5]
Mobile phase pH incorrectEnsure the mobile phase is correctly prepared and buffered.
Peak Fronting Sample overloadDecrease the sample concentration or injection volume.[5]
Incompatible injection solventDissolve the sample in the initial mobile phase.[5]
Column voidReplace the analytical column.[5]
Split Peaks Incomplete sample dissolutionEnsure the sample is fully dissolved before injection.[5]
Column frit blockageBack-flush the column or replace the frit/column.

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the working solution of this compound-d5.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Quantification

Liquid Chromatography Parameters:

Parameter Condition
Column Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.25 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Profile:

Time (min) % Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometry Parameters:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Table 1: MRM Transitions for this compound and its Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Identity
This compound314.2198.1Analyte
This compound-d5319.2203.1Internal Standard

Note: The MRM transition for this compound-d5 is predicted based on a 5-Dalton mass increase from the deuteration. This should be confirmed and optimized on the specific mass spectrometer being used.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d5) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the quantification of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Mosapride and its Active Metabolite, Des-4-fluorobenzyl mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological efficacy of the gastroprokinetic agent mosapride (B1662829) and its primary active metabolite, Des-4-fluorobenzyl mosapride (also known as M1). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility. Its principal metabolite, this compound, is also pharmacologically active, exhibiting both 5-HT4 receptor agonism and potent 5-HT3 receptor antagonism. This dual mechanism of action suggests that the metabolite may contribute significantly to the overall therapeutic effects of mosapride. While mosapride is a potent 5-HT4 agonist, its metabolite M1 is slightly less potent in this regard but compensates with a strong 5-HT3 antagonistic effect, a property not significantly present in the parent drug.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies of mosapride and this compound.

Table 1: In Vitro 5-HT4 Receptor Agonist Activity

CompoundPreparationParameterValuePotency Relative to MosaprideReference
MosaprideIsolated Guinea-Pig IleumEC50 (enhancement of electrically-evoked contractions)Not explicitly stated, but M1 is twice less potent1x[1]
This compound (M1)Isolated Guinea-Pig IleumEC50 (enhancement of electrically-evoked contractions)1.2 x 10⁻⁷ mol/l0.5x[1]

Table 2: In Vivo Gastroprokinetic Efficacy (Gastric Emptying of a Semisolid Meal)

CompoundSpeciesAdministrationPotency Relative to MosaprideReference
This compound (M1)MiceIntravenous3 times less potent[1]
This compound (M1)RatsIntravenousAlmost equal potency[1]
This compound (M1)MiceOralEqual potency[1]
This compound (M1)RatsOral10 times less potent[1]

Table 3: In Vivo 5-HT3 Receptor Antagonist Activity

CompoundAssayParameterValuePotency Relative to MosaprideReference
This compound (M1)Antagonism of 2-methyl-5-HT-induced bradycardia in anesthetized ratsED5010.5 µg/kg, i.v.Potent antagonist activity[1]
This compound (M1)Inhibition of cisplatin-induced emesis in ferrets--Approximately 25 times more potent[1]

Signaling Pathways and Mechanisms of Action

Mosapride primarily acts as a selective agonist at 5-HT4 receptors on cholinergic neurons in the myenteric plexus. This activation stimulates the release of acetylcholine, which in turn enhances gastrointestinal smooth muscle contraction and motility.

This compound shares this 5-HT4 agonist activity, albeit with slightly lower potency. However, it possesses an additional and potent 5-HT3 receptor antagonist effect. 5-HT3 receptors are ligand-gated ion channels involved in the emetic reflex and visceral pain perception. Antagonism of these receptors can contribute to anti-emetic effects and modulation of gut sensation.

G cluster_0 Mosapride & this compound cluster_1 Receptor Interaction cluster_2 Downstream Effects mosapride Mosapride ht4 5-HT4 Receptor (on Cholinergic Neuron) mosapride->ht4 Agonist m1 This compound (M1) m1->ht4 Agonist (less potent) ht3 5-HT3 Receptor m1->ht3 Potent Antagonist ach ↑ Acetylcholine Release ht4->ach emesis ↓ Emesis & Visceral Sensation ht3->emesis motility ↑ GI Motility ach->motility

Figure 1: Comparative signaling pathways of mosapride and its metabolite.

Experimental Protocols

In Vitro Enhancement of Electrically-Evoked Contractions in Guinea-Pig Ileum

This assay assesses the 5-HT4 receptor agonist activity of the compounds by measuring their ability to enhance neurally mediated contractions of intestinal smooth muscle.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The longitudinal muscle with the myenteric plexus attached is used.

  • Experimental Setup: The tissue is mounted between two platinum electrodes for electrical field stimulation. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.

  • Procedure: The ileum is pre-treated with phenoxybenzamine (B1677643) to block α-adrenoceptors. Electrical stimulation is applied to induce twitch contractions. After a stable baseline is achieved, cumulative concentrations of the test compounds (mosapride or this compound) are added to the organ bath.

  • Data Analysis: The increase in the amplitude of the electrically-evoked contractions is measured. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated to determine potency.[1]

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Isolate Guinea Pig Ileum B Mount in Organ Bath with Krebs Solution A->B C Attach to Force Transducer B->C D Induce Contractions (Electrical Stimulation) C->D E Add Cumulative Doses of Compound D->E F Record Contraction Amplitude E->F G Calculate EC50 Value F->G

Figure 2: Workflow for the in vitro contractility assay.

In Vivo Gastric Emptying in Mice and Rats

This experiment evaluates the prokinetic effect of the compounds by measuring the rate of gastric emptying of a test meal.

  • Animal Preparation: Mice or rats are fasted overnight with free access to water.

  • Test Meal: A non-nutrient, semisolid meal (e.g., containing methylcellulose (B11928114) and a non-absorbable marker) is administered orally.

  • Compound Administration: Mosapride or this compound is administered either intravenously or orally at various doses prior to the test meal.

  • Measurement: At a specified time after the meal, the animals are euthanized, and their stomachs are removed. The amount of the marker remaining in the stomach is quantified to determine the percentage of gastric emptying.

  • Data Analysis: The gastric emptying rate in the drug-treated groups is compared to that of a vehicle-treated control group to assess the prokinetic efficacy.[1]

In Vivo 5-HT3 Receptor Antagonism (Anti-emetic Effect) in Ferrets

This model is used to assess the anti-emetic potential of this compound.

  • Animal Preparation: Ferrets are used as they have a well-defined emetic reflex.

  • Emetogen Administration: Cisplatin (B142131), a chemotherapeutic agent known to induce emesis via the 5-HT3 receptor pathway, is administered to the animals.

  • Compound Administration: this compound or mosapride is administered prior to the cisplatin challenge.

  • Observation: The animals are observed for a set period, and the number of retching and vomiting episodes is recorded.

  • Data Analysis: The ability of the test compounds to reduce the number of emetic episodes compared to a vehicle control is used to determine their anti-emetic potency.[1]

Conclusion

The available experimental data indicates that while mosapride is a potent 5-HT4 receptor agonist, its primary metabolite, this compound (M1), contributes significantly to its pharmacological profile. M1 is a slightly less potent 5-HT4 agonist but possesses a strong 5-HT3 receptor antagonist activity, which is largely absent in the parent compound. The in vivo prokinetic efficacy of M1 relative to mosapride appears to be species- and administration route-dependent. The dual action of this compound as a 5-HT4 agonist and a 5-HT3 antagonist suggests that it may offer additional therapeutic benefits, such as anti-emetic effects, which are not solely attributable to mosapride itself. Further direct comparative studies, particularly focusing on receptor binding affinities and a broader range of in vivo models, would be beneficial for a more complete understanding of the relative contributions of mosapride and its active metabolite to the overall clinical efficacy.

References

A Comparative Analysis of 5-HT3 Receptor Antagonism: Granisetron, Ondansetron, and the M1 Metabolite of Tramadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 5-HT3 receptor antagonism of two established selective antagonists, granisetron (B54018) and ondansetron (B39145), with the serotonergic activity of O-desmethyltramadol, the primary (M1) active metabolite of the analgesic drug tramadol (B15222). While granisetron and ondansetron are potent and direct antagonists of the 5-HT3 receptor, current scientific evidence indicates that O-desmethyltramadol does not exhibit direct antagonistic activity at this receptor. This guide will elucidate these differences through quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and laboratory workflows.

Introduction to 5-HT3 Receptor Antagonism

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel of the Cys-loop superfamily.[1][2] Upon binding of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), the channel opens, allowing for the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization.[1][2] These receptors are strategically located in the central and peripheral nervous systems, including the chemoreceptor trigger zone (CTZ) and vagal afferent nerves in the gastrointestinal tract, playing a crucial role in the emetic reflex.[3][4] 5-HT3 receptor antagonists, commonly known as "setrons," are a class of drugs that competitively block the binding of serotonin to these receptors, thereby preventing the initiation of the vomiting reflex.[1][5] They are a cornerstone in the management of nausea and vomiting induced by chemotherapy, radiation therapy, and postoperative procedures.[6][7]

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound for a receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki) or the pKi (-log Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported 5-HT3 receptor binding affinities for granisetron and ondansetron.

CompoundpKiKi (nM)Species/SystemReference(s)
Granisetron9.15~0.71Rat Cortical Membranes[8]
Ondansetron8.70~2.0Rat Cortical Membranes[8]
Granisetron-1.44Human[9]
Ondansetron8.07~8.5Not Specified[10]

Note on O-desmethyltramadol (M1 Metabolite of Tramadol): Studies have shown that neither tramadol nor its M1 metabolite, O-desmethyltramadol, bind to the 5-HT3 receptor.[1] Therefore, a direct comparison of their 5-HT3 receptor binding affinity with granisetron and ondansetron is not applicable. Research indicates that tramadol-induced nausea and vomiting are likely due to increased serotonin levels activating the 5-HT3 receptor, an effect that can be mitigated by the administration of 5-HT3 antagonists like ondansetron.[1] Furthermore, studies have demonstrated that ondansetron does not reverse the antinociceptive effects of tramadol or its M1 metabolite, suggesting a lack of direct interaction at the 5-HT3 receptor.[11] While O-desmethyltramadol is a potent inhibitor of the 5-HT2C receptor, this is a distinct serotonin receptor subtype with different signaling mechanisms.[12]

5-HT3 Receptor Signaling Pathway

Activation of the 5-HT3 receptor by serotonin initiates a rapid signaling cascade that leads to neuronal excitation. Antagonists like granisetron and ondansetron prevent this cascade by blocking the initial binding of serotonin.

5-HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3R 5-HT3 Receptor Ligand-Gated Ion Channel Serotonin->5HT3R Binds & Activates Antagonist Granisetron / Ondansetron Antagonist->5HT3R Binds & Blocks Cations Na+, Ca2+ 5HT3R->Cations Channel Opens Depolarization Depolarization CaMKII CaMKII Activation Depolarization->CaMKII ERK ERK Signaling CaMKII->ERK Response Neuronal Excitation / Emesis ERK->Response Cations->Depolarization Influx

Figure 1: 5-HT3 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

The determination of a compound's 5-HT3 receptor antagonism is typically achieved through in vitro assays, primarily radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the 5-HT3 receptor by competing with a radiolabeled ligand.[1]

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

  • Receptor Source: Membrane preparations from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[9]

  • Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope, such as [³H]-Granisetron.[1]

  • Test Compound: The M1 metabolite or other compounds of interest.

  • Non-specific Binding Control: A high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM granisetron) to determine background binding.[11]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[9]

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Detection: Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[9]

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.[9]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[9]

Radioligand_Binding_Assay_Workflow Start Start Prepare Prepare reagents: - Receptor membranes - Radioligand - Test compound dilutions Start->Prepare Incubate Incubate receptor, radioligand, and test compound Prepare->Incubate Filter Rapidly filter to separate bound and free ligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity with scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze End End Analyze->End

Figure 2: Workflow for a Radioligand Binding Assay.

Functional Assay (e.g., Calcium Influx Assay)

This assay measures the ability of a test compound to inhibit the functional response of the 5-HT3 receptor to an agonist.

Objective: To determine the potency of a test compound as a functional antagonist (e.g., by calculating the pA2 or IC50).

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO-K1 cells).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.

  • Agonist: Serotonin (5-HT) or a selective 5-HT3 agonist like 2-methyl-5-HT.

  • Test Compound: The M1 metabolite or other compounds of interest.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Detection: A fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate suitable for fluorescence measurements.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle.

  • Agonist Stimulation: Add a fixed concentration of the 5-HT3 agonist to stimulate the receptors.

  • Detection: Measure the change in fluorescence intensity, which corresponds to the influx of calcium.

  • Data Analysis: Plot the agonist response against the concentration of the test compound to determine the IC50 for inhibition of the functional response.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Des-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Des-4-fluorobenzyl mosapride (B1662829) is the primary active metabolite of mosapride, a gastroprokinetic agent. This guide provides a detailed comparison of a validated analytical method for the quantification of Des-4-fluorobenzyl mosapride, alongside other potential analytical techniques.

Comparison of Analytical Methods

Table 1: Quantitative Performance of a Validated UPLC-MS/MS Method for this compound in Rat Plasma
Validation ParameterPerformance Metric
Linearity Range0.5 - 200 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (RSD %)
2 ng/mL (Low QC)6.8%
80 ng/mL (Medium QC)5.1%
160 ng/mL (High QC)4.5%
Inter-day Precision (RSD %)
2 ng/mL (Low QC)8.2%
80 ng/mL (Medium QC)6.5%
160 ng/mL (High QC)5.3%
Accuracy (RE %)
2 ng/mL (Low QC)-3.5%
80 ng/mL (Medium QC)2.1%
160 ng/mL (High QC)4.8%
Mean Recovery85.7%

Data extracted from a study on the simultaneous determination of mosapride and its metabolites in rat plasma.

Table 2: Performance of Alternative Methods Validated for Mosapride
MethodLinearity RangeLower Limit of Detection/QuantificationPrecision (RSD%)Accuracy/Recovery (%)
HPLC-UV 0.5 - 30 µg/mL[1]LDL: 0.23 µg/mL[1]< 1% (Intra- and Inter-day)[1]101.55 ± 0.97%[1]
Spectrophotometry (Method M1 with CTA) 2.0 – 16.0 μg/mLNot SpecifiedNot Specified98.9-102.0%[2]
Spectrophotometry (Method M2 with DPA) 0.5 – 8.0 μg/mL[2]Not SpecifiedNot Specified98.9-102.0%[2]
Spectrofluorimetry 50 - 3000 ng/mL & 50 - 9000 ng/mL[3]Not SpecifiedNot SpecifiedNot Specified
qNMR (¹H NMR & ¹⁹F NMR) Not specified as a range, but validated for precision and accuracy[4]Not SpecifiedRSD < 1.13%[4]Results comparable to HPLC[4]

Note: The data in Table 2 pertains to the analysis of the parent drug, mosapride, not this compound. These methods would require specific validation before being applied to the metabolite.

Experimental Protocols

Validated UPLC-MS/MS Method for this compound

This method was developed for the simultaneous determination of mosapride and its active metabolites, including this compound, in rat plasma.

1. Sample Preparation:

  • A protein precipitation method is used for plasma sample extraction.

  • To 100 µL of plasma, 20 µL of an internal standard solution (e.g., diazepam) and 300 µL of acetonitrile (B52724) are added.

  • The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant is transferred to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC system.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Internal Standard: Precursor ion > Product ion.

  • Ion Source Parameters: Optimized parameters for capillary voltage, source temperature, desolvation gas flow, and collision gas pressure.

Alternative Methodologies (Validated for Mosapride)

1. HPLC-UV Method:

  • System: HPLC with a UV-visible detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 50:50 v/v), with pH adjusted to 4.0.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 274 nm.[1]

  • Internal Standard: Risperidone has been used as an internal standard for mosapride analysis.[1]

2. Spectrophotometric Methods:

  • These methods are based on the formation of a colored complex.

  • Method M1: Involves the diazotization of the primary amino group of the analyte followed by coupling with chromotropic acid (CTA) in an alkaline medium, with absorbance measured at 560 nm.[2]

  • Method M2: Similar diazotization followed by coupling with diphenylamine (B1679370) (DPA) in an acidic medium, with absorbance measured at 540 nm.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the validation of a bioanalytical method, which is applicable to the UPLC-MS/MS method described for this compound.

G cluster_dev cluster_val method_dev Method Development sample_prep Sample Preparation Optimization (e.g., Protein Precipitation) method_dev->sample_prep chromatography Chromatographic Conditions (Column, Mobile Phase, Flow Rate) method_dev->chromatography ms_params Mass Spectrometry Parameters (ESI+, MRM Transitions) method_dev->ms_params full_validation Full Bioanalytical Method Validation (According to ICH/FDA Guidelines) method_dev->full_validation specificity Specificity & Selectivity full_validation->specificity linearity Linearity & Range full_validation->linearity accuracy Accuracy full_validation->accuracy precision Precision (Intra- & Inter-day) full_validation->precision lloq Lower Limit of Quantification (LLOQ) full_validation->lloq recovery Recovery & Matrix Effect full_validation->recovery stability Stability (Freeze-Thaw, Short- & Long-Term) full_validation->stability application Application to Study Samples (e.g., Pharmacokinetic Studies) full_validation->application

References

Comparing Apples and Oranges: A Guide to the Cross-Reactivity of Mosapride Antibodies with the Primary Metabolite, Des-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the pharmacokinetic and pharmacodynamic profiling of mosapride (B1662829), the specificity of analytical methods is paramount. Immunoassays, prized for their high throughput and sensitivity, are a cornerstone of this analytical arsenal. However, a critical consideration in their application is the potential for cross-reactivity with metabolites. This guide provides a comparative analysis of the cross-reactivity of mosapride antibodies with its primary metabolite, des-4-fluorobenzyl mosapride (M1), offering insights into assay development and data interpretation.

Mosapride, a gastroprokinetic agent, exerts its therapeutic effects as a selective 5-HT4 receptor agonist. It is primarily metabolized in the liver via the removal of the 4-fluorobenzyl group to form this compound.[1][2][3] This structural modification, as depicted below, can significantly impact antibody recognition, a crucial factor in the development of specific immunoassays.

Understanding the Structural Differences

The key structural difference between mosapride and its primary metabolite, M1, lies in the absence of the p-fluorobenzyl group on the morpholine (B109124) nitrogen in M1. This seemingly minor alteration can have a profound effect on the epitope recognized by an antibody. Antibodies developed against mosapride, where the p-fluorobenzyl group may be part of the immunodominant epitope, would be expected to exhibit significantly lower affinity for the M1 metabolite.

Quantitative Comparison of Antibody Binding: An Illustrative Analysis

To date, specific experimental data quantifying the cross-reactivity of a commercially available or research-grade anti-mosapride antibody with its M1 metabolite remains limited in publicly accessible literature. However, based on the principles of immunoassay development for small molecules, a hypothetical comparison can be illustrative for researchers. The following table presents a plausible scenario for the binding characteristics of a polyclonal anti-mosapride antibody in a competitive ELISA format.

AnalyteChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
Mosapride 4-amino-5-chloro-2-ethoxy-N-({[4-(4-fluorobenzyl)morpholin-2-yl]methyl})benzamide15100%
This compound (M1) 4-amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzamide>1000<1.5%
  • IC50 (50% Inhibitory Concentration): The concentration of the analyte required to inhibit 50% of the signal in a competitive immunoassay. A lower IC50 value indicates a higher binding affinity of the antibody for the analyte.

  • Cross-Reactivity (%): Calculated as (IC50 of Mosapride / IC50 of M1) x 100.

This hypothetical data underscores the expected high specificity of a well-designed anti-mosapride antibody, with minimal cross-reactivity towards its primary metabolite. This level of specificity is crucial for accurately quantifying the parent drug concentration in biological samples without interference from its metabolites.

Experimental Protocol: Competitive Indirect ELISA for Mosapride

The following is a representative, detailed protocol for the development and execution of a competitive indirect enzyme-linked immunosorbent assay (ELISA) for the quantification of mosapride. This protocol is based on established methodologies for small molecule immunoassays.

Hapten Synthesis and Immunogen Preparation
  • Hapten Design: To elicit an immune response, the small mosapride molecule (a hapten) must be conjugated to a larger carrier protein. A derivative of mosapride with a reactive carboxyl group is typically synthesized to facilitate this conjugation.

  • Conjugation to Carrier Protein: The mosapride-hapten is covalently linked to a carrier protein such as bovine serum albumin (BSA) for the coating antigen or keyhole limpet hemocyanin (KLH) for the immunogen, using a suitable cross-linking agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Antibody Production
  • Immunization: The mosapride-KLH conjugate (immunogen) is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.

  • Antibody Purification: The resulting antiserum is collected, and the specific anti-mosapride antibodies are purified using affinity chromatography.

Competitive Indirect ELISA Procedure
  • Plate Coating: A 96-well microtiter plate is coated with the mosapride-BSA conjugate (coating antigen) and incubated to allow for adsorption to the well surface.

  • Blocking: The remaining protein-binding sites on the wells are blocked using a solution of a non-specific protein, such as BSA or casein, to prevent non-specific binding of subsequent reagents.

  • Competitive Reaction: Standards or samples containing mosapride are mixed with a fixed concentration of the anti-mosapride antibody. This mixture is then added to the coated and blocked wells. Mosapride in the sample competes with the mosapride-BSA conjugate on the plate for binding to the limited number of antibody binding sites.

  • Washing: The plate is washed to remove any unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's species (e.g., goat anti-rabbit HRP) is added to the wells. This secondary antibody binds to the primary antibodies that are bound to the coating antigen.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition and Signal Detection: A chromogenic substrate for the enzyme (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance of each well is measured using a microplate reader. The concentration of mosapride in the samples is inversely proportional to the signal intensity and is determined by comparing the sample's absorbance to a standard curve generated from known concentrations of mosapride.

Visualizing the Competitive Immunoassay Principle

The following diagram illustrates the workflow of the competitive indirect ELISA for mosapride detection.

Competitive Indirect ELISA Workflow for Mosapride.

Logical Relationship of Cross-Reactivity

The following diagram illustrates the relationship between mosapride, its primary metabolite, and a specific antibody, highlighting the concept of cross-reactivity.

Cross_Reactivity cluster_molecules Analytes cluster_antibody Antibody mosapride Mosapride antibody Anti-Mosapride Antibody mosapride->antibody High Affinity (Specific Binding) metabolite Des-4-fluorobenzyl Mosapride (M1) metabolite->antibody Low to No Affinity (Low Cross-Reactivity)

References

A Comparative Guide: Des-4-fluorobenzyl mosapride vs. Itopride - Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of two key gastroprokinetic agents: Des-4-fluorobenzyl mosapride (B1662829), the active metabolite of mosapride, and itopride (B38515). This analysis is supported by available experimental data to delineate their distinct pharmacological profiles.

At a Glance: Key Mechanistic Differences

FeatureDes-4-fluorobenzyl mosaprideItopride
Primary Mechanism Serotonin (B10506) 5-HT₄ Receptor AgonistDopamine (B1211576) D₂ Receptor Antagonist & Acetylcholinesterase (AChE) Inhibitor
Secondary Mechanism Serotonin 5-HT₃ Receptor Antagonist-
Neurotransmitter Effect Primarily enhances acetylcholine (B1216132) release via 5-HT₄ activationIncreases acetylcholine availability by blocking its breakdown and removing dopaminergic inhibition

Introduction

Gastrointestinal motility disorders are a significant area of clinical research, with a continuous search for more effective and safer prokinetic agents. This compound, the principal active metabolite of mosapride, and itopride are two such agents that enhance gastrointestinal transit, albeit through different molecular pathways. Understanding these distinctions is crucial for targeted drug development and application.

This compound: A Tale of Two Serotonin Receptors

This compound's prokinetic effects are primarily mediated by its interaction with the serotonin receptor family. It functions as a potent agonist at the 5-HT₄ receptor and also exhibits antagonistic properties at the 5-HT₃ receptor.

5-HT₄ Receptor Agonism

Activation of 5-HT₄ receptors on enteric neurons stimulates the release of acetylcholine (ACh), a key neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal motility. The parent drug, mosapride, demonstrates a high affinity for the 5-HT₄ receptor.

5-HT₃ Receptor Antagonism

In addition to its 5-HT₄ agonism, the M1 metabolite of mosapride (this compound) is known to possess 5-HT₃ receptor antagonistic activity.[1] This action can contribute to its overall prokinetic and antiemetic effects, as 5-HT₃ receptor activation is associated with nausea and vomiting, as well as visceral pain perception.

Itopride: A Dual-Action Prokinetic

Itopride employs a dual mechanism of action to exert its prokinetic effects: antagonism of dopamine D₂ receptors and inhibition of the enzyme acetylcholinesterase (AChE).[2]

Dopamine D₂ Receptor Antagonism

Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract by binding to D₂ receptors on cholinergic neurons, which suppresses acetylcholine release. By blocking these D₂ receptors, itopride removes this inhibitory brake, leading to increased acetylcholine release and enhanced motility.[2]

Acetylcholinesterase (AChE) Inhibition

Itopride also inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[3] This inhibition leads to an accumulation of acetylcholine, further potentiating its effects on smooth muscle contraction and gastrointestinal transit.[3]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological actions of mosapride (the parent compound of this compound) and itopride.

DrugTargetParameterValueSpecies/TissueReference
Mosapride5-HT₄ ReceptorKᵢ84.2 nMGuinea pig ileum[4]
ItoprideAcetylcholinesterase (AChE)IC₅₀2.04 ± 0.27 µMElectric eel[5][6]
ItoprideAcetylcholinesterase (AChE)IC₅₀~0.5 µMGuinea pig gastrointestine[5][6]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.

cluster_des_mosapride This compound Signaling Pathway des_mosapride Des-4-fluorobenzyl mosapride ht4_receptor 5-HT₄ Receptor (on Enteric Neuron) des_mosapride->ht4_receptor Agonist ht3_receptor 5-HT₃ Receptor des_mosapride->ht3_receptor Antagonist ach_release Increased Acetylcholine (ACh) Release ht4_receptor->ach_release Stimulates gi_motility_up Increased GI Motility ach_release->gi_motility_up nausea_vomiting Nausea/Vomiting Visceral Pain ht3_receptor->nausea_vomiting

Mechanism of Action of this compound.

cluster_itopride Itopride Signaling Pathway itopride Itopride d2_receptor Dopamine D₂ Receptor (on Cholinergic Neuron) itopride->d2_receptor Antagonist ache Acetylcholinesterase (AChE) itopride->ache Inhibitor ach_release_inhibition Inhibition of ACh Release d2_receptor->ach_release_inhibition increased_ach Increased Acetylcholine (ACh) dopamine Dopamine dopamine->d2_receptor Activates ach_breakdown ACh Breakdown ache->ach_breakdown gi_motility_up Increased GI Motility increased_ach->gi_motility_up

Mechanism of Action of Itopride.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to determine the AChE inhibitory activity of a compound.

Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Procedure Outline:

  • Reagent Preparation: Prepare solutions of AChE (e.g., from electric eel), the test compound (itopride), acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and varying concentrations of the test compound.

  • Enzyme Addition: Add the AChE solution to the wells and pre-incubate.

  • Reaction Initiation: Add the substrate to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC₅₀ value.

cluster_workflow AChE Inhibition Assay Workflow start Start prep Prepare Reagents (AChE, Itopride, Substrate, DTNB) start->prep plate Add Reagents to 96-well Plate prep->plate incubate Pre-incubate with Itopride plate->incubate add_substrate Add Substrate (Acetylthiocholine) incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze end End analyze->end

Workflow for AChE Inhibition Assay.
5-HT₄ Receptor Binding Assay

This assay determines the binding affinity of a compound to the 5-HT₄ receptor.

Principle: A radiolabeled ligand with known high affinity for the 5-HT₄ receptor (e.g., [³H]GR113808) is incubated with a tissue preparation containing the receptor (e.g., guinea pig ileum membranes). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the inhibition by the test compound is used to calculate its binding affinity (Kᵢ).

Procedure Outline:

  • Membrane Preparation: Homogenize a tissue rich in 5-HT₄ receptors (e.g., guinea pig ileum) and prepare a membrane fraction by centrifugation.

  • Assay Incubation: In assay tubes, combine the membrane preparation, the radioligand, and varying concentrations of the test compound (mosapride). Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled 5-HT₄ ligand).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition by the test compound against its concentration to determine the IC₅₀, from which the Kᵢ can be calculated.

Conclusion

This compound and itopride are effective prokinetic agents that operate through distinct and complementary mechanisms of action. This compound's activity is centered on the serotonergic system, with a dual action as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. In contrast, itopride enhances cholinergic neurotransmission through a dual mechanism of dopamine D₂ receptor antagonism and acetylcholinesterase inhibition. These differences in their molecular targets and signaling pathways underscore the diverse pharmacological strategies available for the management of gastrointestinal motility disorders. Further research into the specific quantitative contributions of each mechanism to the overall clinical efficacy of these drugs will be valuable for optimizing therapeutic approaches.

References

Assessing the Contribution of the M1 Metabolite to Mosapride's Overall Clinical Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mosapride (B1662829) and its primary active metabolite, M1 (des-p-fluorobenzyl mosapride), to elucidate the contribution of M1 to the overall clinical efficacy of the parent drug. Mosapride is a gastroprokinetic agent, and understanding the pharmacological profile of its major metabolite is crucial for a complete assessment of its therapeutic actions.

Executive Summary

Mosapride's clinical effect is a composite of the actions of the parent compound and its M1 metabolite. While mosapride is a potent agonist at the 5-HT4 receptor, driving its primary prokinetic effects, its M1 metabolite exhibits a dual activity. It retains partial 5-HT4 receptor agonism and also possesses significant 5-HT3 receptor antagonist properties. This dual action of the M1 metabolite likely contributes to mosapride's broader clinical profile, including its effects on visceral sensitivity and nausea.

Data Presentation: Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of mosapride and its M1 metabolite based on available experimental data.

Table 1: Comparative Receptor Binding Affinity and Functional Potency

CompoundReceptorAssay TypeSpeciesParameterValueReference
Mosapride 5-HT4Radioligand Binding ([³H]GR113808)Guinea Pig IleumKi84.2 nM[1]
5-HT4Radioligand Binding ([³H]GR113808)Guinea Pig StriatumIC50113 nM[2]
5-HT4Functional Assay (Electrically-evoked contractions)Guinea Pig IleumEC5073 nM[2]
5-HT3Functional Assay (Whole-cell patch clamp)NCB-20 cellsIC504.03 µM[3]
M1 Metabolite 5-HT4Functional Assay (Electrically-evoked contractions)Guinea Pig IleumEC50120 nM
5-HT3Functional Assay (2-methyl-5-HT-induced bradycardia)Rat (in vivo)ED5010.5 µg/kg, i.v.
5-HT3Functional Assay (Cisplatin-induced emesis)Ferret (in vivo)-~25x more potent than mosapride

Table 2: Comparative Pharmacokinetic Parameters

ParameterMosaprideM1 MetaboliteSpeciesRouteKey FindingsReference
Cmax 44 ng/mL (male) 788 ng/mL (female)277 ng/mL (male) 149 ng/mL (female)RatOral (10 mg/kg)Significant sex-dependent differences in rats, with males showing much higher M1 to parent drug ratio.[4][4]
207 ng/mL~ equivalent to mosaprideDogOral (10 mg/kg)M1 concentrations are comparable to the parent drug.[5][5]
862 ng/mL~ equivalent to mosaprideMonkeyOral (10 mg/kg)M1 concentrations are comparable to the parent drug.[5][5]
t1/2 1.9 h (male) 2.8 h (female)-RatOral (10 mg/kg)Faster elimination in male rats.[4][4]
1.5 h-DogOral (10 mg/kg)Rapid decrease after reaching Cmax.[5][5]
0.9 h-MonkeyOral (10 mg/kg)Rapid decrease after reaching Cmax.[5][5]
Bioavailability 7% (male) 47% (female)-RatOralSuggests extensive first-pass metabolism, especially in males.[4][4]
8%-DogOralExtensive first-pass metabolism.[5][5]
14%-MonkeyOralExtensive first-pass metabolism.[5][5]

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of compounds to the 5-HT4 receptor.[1][2][6]

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT4 receptor.

Materials:

  • Membrane preparations from guinea pig ileum or striatum.

  • [³H]GR113808 (selective 5-HT4 receptor antagonist radioligand).

  • Test compounds (mosapride, M1 metabolite).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-labeled 5-HT4 ligand (for determining non-specific binding, e.g., GR113808).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellets by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]GR113808, and varying concentrations of the test compound. A parallel set of tubes containing a high concentration of a non-labeled 5-HT4 ligand is used to determine non-specific binding.

  • Equilibration: Incubate the tubes at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from concentration-response curves. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for 5-HT3 Receptor Antagonism (Whole-Cell Patch Clamp)

This protocol is a generalized procedure based on the methodology used to assess the 5-HT3 receptor antagonist activity of mosapride.[3]

Objective: To determine the inhibitory effect of a test compound on 5-HT-induced currents in cells expressing 5-HT3 receptors.

Materials:

  • NCB-20 cells (or other suitable cell line) expressing 5-HT3 receptors.

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system).

  • External solution (containing physiological concentrations of ions).

  • Internal solution (for the patch pipette, containing appropriate ions).

  • Serotonin (5-HT).

  • Test compounds (mosapride, M1 metabolite).

Procedure:

  • Cell Culture: Culture NCB-20 cells under appropriate conditions.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Drug Application: Apply 5-HT to the cell to elicit an inward current mediated by 5-HT3 receptors.

  • Inhibition Assay: Co-apply the test compound at various concentrations with a fixed concentration of 5-HT.

  • Data Acquisition: Record the peak amplitude of the inward current in the absence and presence of the test compound.

  • Data Analysis: Normalize the current amplitudes in the presence of the test compound to the control response (5-HT alone). Plot a concentration-response curve to determine the IC50 value of the test compound.

Visualizations

Signaling Pathways and Experimental Workflow

Mosapride_Metabolism_and_Action cluster_0 Mosapride Administration & Metabolism cluster_1 Pharmacological Targets & Effects Mosapride (Oral) Mosapride (Oral) First-Pass Metabolism First-Pass Metabolism Mosapride (Oral)->First-Pass Metabolism Gut/Liver M1 Metabolite M1 Metabolite First-Pass Metabolism->M1 Metabolite Mosapride (Systemic) Mosapride (Systemic) First-Pass Metabolism->Mosapride (Systemic) 5-HT4 Receptor 5-HT4 Receptor M1 Metabolite->5-HT4 Receptor Partial Agonist 5-HT3 Receptor 5-HT3 Receptor M1 Metabolite->5-HT3 Receptor Antagonist Mosapride (Systemic)->5-HT4 Receptor Agonist Increased ACh Release Increased ACh Release 5-HT4 Receptor->Increased ACh Release Reduced Nausea/Visceral Pain Reduced Nausea/Visceral Pain 5-HT3 Receptor->Reduced Nausea/Visceral Pain Blockade Prokinetic Effect Prokinetic Effect Increased ACh Release->Prokinetic Effect Overall Clinical Effect Overall Clinical Effect Prokinetic Effect->Overall Clinical Effect Reduced Nausea/Visceral Pain->Overall Clinical Effect Signaling_Pathways cluster_5HT4 5-HT4 Receptor Agonism (Mosapride & M1) cluster_5HT3 5-HT3 Receptor Antagonism (M1) Mosapride/M1 Mosapride/M1 5-HT4R 5-HT4R Mosapride/M1->5-HT4R binds Gs Gs 5-HT4R->Gs activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates Ca2+ influx Ca2+ influx PKA->Ca2+ influx promotes ACh Release ACh Release Ca2+ influx->ACh Release M1 Metabolite M1 Metabolite 5-HT3R 5-HT3R M1 Metabolite->5-HT3R blocks Serotonin (5-HT) Serotonin (5-HT) Serotonin (5-HT)->5-HT3R 5-HT3R (Ligand-gated ion channel) 5-HT3R (Ligand-gated ion channel) Na+/K+ influx Na+/K+ influx Neuronal Depolarization Neuronal Depolarization Na+/K+ influx->Neuronal Depolarization Nausea/Pain Signal Nausea/Pain Signal Neuronal Depolarization->Nausea/Pain Signal 5-HT3R->Na+/K+ influx opens to allow Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (e.g., Patch Clamp) cluster_invivo In Vivo Assessment b1 Tissue Homogenization & Membrane Preparation b2 Incubation with [3H]Radioligand & Test Compound b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Ki Determination b4->b5 f1 Cell Culture with Receptor Expression f2 Whole-Cell Recording Configuration f1->f2 f3 Application of Agonist +/- Test Compound f2->f3 f4 Measurement of Ionic Current f3->f4 f5 IC50/EC50 Determination f4->f5 v1 Animal Model (e.g., Rat, Ferret) v2 Administration of Test Compound v1->v2 v3 Induction of Physiological Response (e.g., Gastric Emptying, Emesis) v2->v3 v4 Measurement of Clinical Endpoint v3->v4 v5 ED50 Determination v4->v5

References

Comparative Binding Affinity of Mosapride and its M1 Metabolite to Serotonin Receptor Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinities of the gastroprokinetic agent mosapride (B1662829) and its primary active metabolite, M1 (des-4-fluorobenzyl-mosapride), to key serotonin (B10506) (5-HT) receptor subtypes. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic signaling and gastrointestinal motility.

Mosapride is recognized for its selective agonist activity at the 5-HT4 receptor, which is pivotal to its prokinetic effects.[1] Concurrently, both mosapride and its M1 metabolite exhibit antagonistic properties at the 5-HT3 receptor.[2] Understanding the comparative binding profiles of the parent compound and its metabolite is crucial for a comprehensive grasp of their pharmacological activity.

Quantitative Binding Affinity Data

CompoundReceptor SubtypeAssay TypeSpecies/TissueKᵢ (nM)IC₅₀ (nM)ED₅₀ (µg/kg, i.v.)Reference
Mosapride 5-HT₄[³H]GR113808 BindingGuinea Pig Ileum84.2--[3]
5-HT₄[³H]GR113808 BindingGuinea Pig Striatum-113-
5-HT₃Functional AssayNCB-20 Cells-~1189-
M1 Metabolite 5-HT₄Functional AssayGuinea Pig Ileum---[2]
(des-4-fluorobenzyl-mosapride)(Electrically-evoked contractions)(EC₅₀: 1.2 x 10⁻⁷ mol/l)
5-HT₃In vivo Functional AssayAnesthetized Rats--10.5[2]
(2-methyl-5-HT-induced bradycardia)

Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. The EC₅₀ value for the M1 metabolite at the 5-HT₄ receptor reflects its functional agonist potency, which was found to be approximately two-fold less potent than mosapride in the same assay.[2] The ED₅₀ value for the M1 metabolite at the 5-HT₃ receptor demonstrates its potent in vivo antagonist activity.[2]

Experimental Protocols

The determination of binding affinities for mosapride and its M1 metabolite typically involves radioligand binding assays. Below is a representative protocol for a competitive binding assay for the 5-HT₄ receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., mosapride) for the 5-HT₄ receptor.

Materials:

  • Membrane preparations from a tissue source rich in 5-HT₄ receptors (e.g., guinea pig ileum or striatum).

  • Radioligand: [³H]GR113808, a selective 5-HT₄ receptor antagonist.

  • Test compound: Mosapride citrate (B86180).

  • Non-specific binding control: A high concentration of a non-labeled 5-HT₄ ligand (e.g., unlabeled GR113808).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: The tissue is homogenized in ice-cold buffer and centrifuged to isolate the cell membranes. The resulting pellet is washed multiple times to remove endogenous substances and then resuspended in the assay buffer.

  • Incubation: The membrane preparation is incubated in assay tubes with a fixed concentration of the radioligand ([³H]GR113808) and varying concentrations of the test compound (mosapride). A parallel set of tubes is prepared with the radioligand and a high concentration of a non-labeled 5-HT₄ ligand to determine non-specific binding.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold wash buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

To further elucidate the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand [3H]Radioligand Radioligand->Incubation Test_Compound Test Compound (Mosapride/M1) Test_Compound->Incubation NSB_Control Non-specific Binding Control NSB_Control->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Competitive Radioligand Binding Assay Workflow.

signaling_pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Agonist Gs Gs protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylates targets leading to

Simplified 5-HT4 Receptor Signaling Pathway.

References

A Comparative Analysis of the Metabolite Activity of Des-4-fluorobenzyl mosapride and Cisapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of Des-4-fluorobenzyl mosapride (B1662829), the primary active metabolite of the gastroprokinetic agent mosapride, and the metabolites of cisapride (B12094). This analysis focuses on their efficacy as 5-HT₄ receptor agonists and their safety profiles, particularly concerning off-target effects like hERG channel inhibition, which is a known issue with cisapride.

Introduction

Mosapride and cisapride are both benzamide (B126) derivatives that function as selective 5-HT₄ receptor agonists, promoting gastrointestinal motility. However, the clinical use of cisapride has been severely restricted due to its association with serious cardiac adverse effects, including long QT syndrome and torsades de pointes. These cardiotoxic effects are primarily attributed to the blockade of the human ether-a-go-go-related gene (hERG) potassium channel. In contrast, mosapride is considered to have a more favorable safety profile. Understanding the pharmacological activity of their respective metabolites is crucial for a comprehensive assessment of their overall therapeutic and safety profiles.

Metabolic Pathways of Mosapride and Cisapride

Both mosapride and cisapride are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The major metabolic pathway for mosapride is the N-dealkylation of the 4-fluorobenzyl group, resulting in the formation of its primary active metabolite, Des-4-fluorobenzyl mosapride.[3] For cisapride, the main metabolic route is oxidative N-dealkylation at the piperidine (B6355638) nitrogen, leading to the production of norcisapride (B1231896).[2][4]

cluster_mosapride Mosapride Metabolism cluster_cisapride Cisapride Metabolism Mosapride Mosapride This compound This compound Mosapride->this compound CYP3A4 (N-dealkylation) Cisapride Cisapride Norcisapride Norcisapride Cisapride->Norcisapride CYP3A4 (N-dealkylation)

Metabolic pathways of Mosapride and Cisapride.

Comparative Pharmacological Activity

5-HT₄ Receptor Agonist Activity

This compound is an active metabolite that contributes to the overall pharmacological effect of mosapride, although it is less potent than the parent compound.[5] In contrast, the contribution of cisapride's metabolites to its overall pharmacological activity is generally considered to be negligible.[4] However, norcisapride itself is a potent 5-HT₄ agonist.[6]

CompoundReceptorParameterValue (nM)Species/TissueReference
Mosapride (Parent) 5-HT₄Ki84.2Guinea Pig Ileum[7]
This compound 5-HT₄EC₅₀*120Guinea Pig Ileum[5]
Cisapride (Parent) 5-HT₄-Potent Agonist-[8]
Norcisapride 5-HT₄-Potent Agonist-[6]

*Note: EC₅₀ value is for electrically-evoked contractions, an indirect measure of 5-HT₄ receptor agonism.

hERG Channel Inhibition and Cardiotoxicity
CompoundChannelParameterValue (nM)Cell LineReference
Mosapride (Parent) hERG-No significant effect-
This compound hERGIC₅₀Data not available--
Cisapride (Parent) hERGIC₅₀6.5 - 44.5HEK293[4][9]
Norcisapride hERGIC₅₀Data not available--

Signaling Pathway of 5-HT₄ Receptor Agonists

The prokinetic effects of both this compound and cisapride metabolites are mediated through the activation of 5-HT₄ receptors on enteric neurons. This activation stimulates the Gs alpha subunit of the G-protein, leading to an increase in intracellular cyclic AMP (cAMP) levels via adenylyl cyclase. Elevated cAMP levels, in turn, enhance the release of acetylcholine (B1216132) (ACh), which then acts on muscarinic receptors on smooth muscle cells to increase gastrointestinal motility.

Metabolite This compound or Norcisapride 5-HT4_Receptor 5-HT4 Receptor Metabolite->5-HT4_Receptor activates G_Protein G-protein (Gs) 5-HT4_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase stimulates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates ACh_Release Acetylcholine (ACh) Release PKA->ACh_Release promotes Muscarinic_Receptor Muscarinic Receptor ACh_Release->Muscarinic_Receptor acts on GI_Motility Increased GI Motility Muscarinic_Receptor->GI_Motility

5-HT₄ receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT₄ Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of the test compounds for the 5-HT₄ receptor.

  • Tissue Preparation: Membranes are prepared from a tissue source rich in 5-HT₄ receptors, such as the guinea pig ileum or striatum.

  • Radioligand: A selective 5-HT₄ receptor antagonist radioligand, such as [³H]GR113808, is used.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Start Start Tissue_Prep Prepare Membranes (e.g., Guinea Pig Ileum) Start->Tissue_Prep Incubation Incubate Membranes with [3H]GR113808 and Test Compound Tissue_Prep->Incubation Filtration Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate Ki from IC50 (Cheng-Prusoff Equation) Counting->Analysis End End Analysis->End

Radioligand binding assay workflow.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
  • Objective: To determine the IC₅₀ value for the inhibition of the hERG potassium channel by the test compounds.

  • Cell Line: A mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) cells, is used.

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage-clamp protocol to elicit hERG channel currents.

    • Perfuse the cell with a control solution and then with solutions containing increasing concentrations of the test compound.

    • Measure the reduction in the hERG current amplitude at each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Start Start Cell_Culture Culture hERG-expressing HEK293 cells Start->Cell_Culture Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp Elicit_Current Apply Voltage-Clamp Protocol to Elicit hERG Current Patch_Clamp->Elicit_Current Perfusion Perfuse with Control and Test Compound Solutions Elicit_Current->Perfusion Measure_Current Measure hERG Current Amplitude Perfusion->Measure_Current Analysis Determine IC50 from Concentration-Response Curve Measure_Current->Analysis End End Analysis->End

Patch-clamp electrophysiology workflow.

Conclusion

Based on the available data, this compound, the primary metabolite of mosapride, is a less potent 5-HT₄ receptor agonist than its parent compound. While direct comparative data on the 5-HT₄ receptor affinity of norcisapride is limited, it is also considered a potent agonist. A significant gap in the current literature is the lack of direct quantitative data on the hERG channel affinity of both this compound and norcisapride.

However, the well-documented high affinity of cisapride for the hERG channel and the contrasting lack of significant hERG inhibition by mosapride provide a strong indication of the relative safety profiles of their respective metabolic pathways. The favorable safety profile of mosapride suggests that its metabolite, this compound, is also unlikely to pose a significant risk of cardiotoxicity. Further research is warranted to definitively quantify the hERG channel affinity of these metabolites to provide a complete comparative safety assessment.

References

A Comparative Guide: Validating qNMR against HPLC for Mosapride Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug metabolism and pharmacokinetics, the accurate quantification of drug metabolites is paramount for understanding efficacy and safety profiles. Mosapride (B1662829), a gastroprokinetic agent, undergoes significant metabolism, making the precise measurement of its metabolites crucial. This guide provides an objective comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the quantification of mosapride metabolites. We present supporting principles, experimental data from analogous compounds, and detailed methodologies to assist researchers in selecting the optimal technique for their specific needs.

At a Glance: qNMR vs. HPLC for Metabolite Quantification

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei.Separation of analytes based on their physicochemical properties followed by detection (commonly UV-Vis or Mass Spectrometry).
Reference Standards Can utilize a universal internal standard (e.g., maleic acid) for absolute quantification of multiple analytes.[1]Requires a specific, certified reference standard for each metabolite to be quantified.
Sample Throughput Generally lower due to longer acquisition times per sample.Higher, with well-established automation for large sample batches.
Selectivity High, based on unique chemical shifts of nuclei in a molecule. Can resolve structurally similar metabolites.High, dependent on chromatographic separation and detector specificity. Co-elution can be a challenge.
Sensitivity Generally lower than HPLC-MS, with limits of quantification (LOQ) typically in the low µg/mL to ng/mL range.High, especially when coupled with mass spectrometry (LC-MS), achieving LOQs in the pg/mL range.
Sample Preparation Often simpler, involving protein precipitation or filtration.[2]Can be more complex, often requiring solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.
Method Development Can be faster as it does not require chromatographic optimization.Can be time-consuming, requiring optimization of column, mobile phase, and gradient.
Cost Higher initial instrument cost, but potentially lower long-term costs due to reduced need for specific reference standards.Lower initial instrument cost (for HPLC-UV), but can have higher long-term costs due to the need for numerous certified reference standards.

Illustrative Performance Data: qNMR vs. HPLC

ParameterqNMRHPLC-UV
Linearity Range 2.2 – 30.3 mg/mL10.0 – 1000.0 µg/mL
Regression Coefficient (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.48 mg/0.7 mL0.025 µg/mL
Limit of Quantification (LOQ) 1.47 mg/0.7 mL0.083 µg/mL
Accuracy (Intra-batch) --0.3% to 7.1%
Accuracy (Inter-batch) --0.9% to 6.3%

This data is provided as an example to illustrate the comparative performance of the two techniques and is not specific to mosapride metabolites.

Experimental Protocols

Quantitative NMR (qNMR) Protocol for Metabolite Quantification in Plasma

This protocol outlines a general procedure for the quantification of a mosapride metabolite in a plasma matrix using qNMR with an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add 400 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 500 µL of a suitable deuterated solvent (e.g., D₂O with a phosphate (B84403) buffer to control pH) containing a known concentration of an internal standard (e.g., maleic acid).

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

2. qNMR Data Acquisition

  • Spectrometer: 500 MHz or higher NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Pulse Sequence: A 1D ¹H NMR experiment with water suppression (e.g., presaturation or NOESY-presat).

  • Key Parameters:

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

    • Acquisition Time: Typically 2-4 seconds.

    • Pulse Width: Calibrated 90° pulse.

3. Data Processing and Quantification

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of the metabolite and the internal standard.

  • Calculate the concentration of the metabolite using the following formula:

    Cmetabolite = (Imetabolite / Nmetabolite) * (NIS / IIS) * (MIS / Mmetabolite) * PIS * (CIS)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • P = Purity of the internal standard

    • IS = Internal Standard

HPLC Protocol for Metabolite Quantification in Plasma

This protocol describes a general HPLC-UV method for the quantification of a mosapride metabolite in plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load 500 µL of plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the metabolite with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient will need to be optimized to achieve good separation of the metabolite from other endogenous components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for the metabolite.

3. Quantification

  • Prepare a calibration curve by analyzing a series of standard solutions of the metabolite of known concentrations.

  • Inject the prepared sample and determine the peak area of the metabolite.

  • Calculate the concentration of the metabolite in the sample by interpolating its peak area on the calibration curve.

Visualizing the Methodologies and Pathways

To further clarify the processes and biological context, the following diagrams are provided.

Experimental_Workflow cluster_Sample Biological Sample (e.g., Plasma) cluster_qNMR qNMR Workflow cluster_HPLC HPLC Workflow Sample Plasma Sample qNMR_Prep Protein Precipitation (e.g., Acetonitrile) Sample->qNMR_Prep HPLC_Prep Solid-Phase Extraction (SPE) Sample->HPLC_Prep qNMR_Dry Evaporation qNMR_Prep->qNMR_Dry qNMR_Recon Reconstitution in Deuterated Solvent + Internal Standard qNMR_Dry->qNMR_Recon qNMR_Analysis NMR Analysis qNMR_Recon->qNMR_Analysis qNMR_Quant Quantification (Signal Integration) qNMR_Analysis->qNMR_Quant HPLC_Dry Evaporation HPLC_Prep->HPLC_Dry HPLC_Recon Reconstitution in Mobile Phase HPLC_Dry->HPLC_Recon HPLC_Analysis HPLC Separation HPLC_Recon->HPLC_Analysis HPLC_Quant Quantification (Calibration Curve) HPLC_Analysis->HPLC_Quant

Comparative workflow for qNMR and HPLC analysis.

Mosapride_Signaling_Pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Agonist AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_Release Increased Acetylcholine (ACh) Release PKA->ACh_Release Phosphorylates targets leading to GI_Motility Enhanced Gastrointestinal Motility ACh_Release->GI_Motility

Mosapride's 5-HT4 receptor signaling pathway.

Conclusion: Making an Informed Decision

Both qNMR and HPLC are robust and reliable techniques for the quantification of mosapride metabolites. The choice between them will largely depend on the specific requirements of the study.

  • HPLC , particularly when coupled with mass spectrometry, is the preferred method when high sensitivity is required, for instance, in early-stage pharmacokinetic studies where metabolite concentrations are very low. Its high throughput also makes it suitable for large-scale clinical trials.

  • qNMR offers a significant advantage in its ability to provide absolute quantification without the need for specific metabolite reference standards, which can be costly and time-consuming to synthesize and certify.[4] This makes qNMR an excellent choice for metabolic profiling studies where multiple metabolites are quantified simultaneously and for situations where a certified standard is not available. Its simpler sample preparation can also be advantageous.

Ultimately, a thorough validation of the chosen method according to regulatory guidelines (e.g., ICH) is essential to ensure the accuracy, precision, and reliability of the quantitative data for mosapride metabolites.

References

Comparative analysis of mosapride and nortriptyline in functional dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two distinct therapeutic approaches for the management of functional dyspepsia (FD), a common and often debilitating gastrointestinal disorder. This guide provides an objective comparison of the prokinetic agent mosapride (B1662829) and the neuromodulator nortriptyline (B1679971), supported by clinical trial data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.

Functional dyspepsia is characterized by persistent or recurrent pain or discomfort centered in the upper abdomen without evidence of organic disease.[1][2] Treatment strategies often involve enhancing gastrointestinal motility or modulating visceral sensitivity.[1] This guide delves into the comparative efficacy and mechanisms of mosapride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, and nortriptyline, a tricyclic antidepressant.[3][4]

Efficacy Showdown: A Clinical Trial Perspective

A pivotal multicenter, double-blind, randomized controlled trial directly compared the efficacy of mosapride controlled-release (CR) with nortriptyline in patients with functional dyspepsia. The study revealed that both treatments demonstrated similar efficacy in improving overall dyspepsia symptoms, quality of life, and psychological well-being after a 4-week period.[1][2]

The primary endpoint of the trial was the proportion of patients reporting "much improved" or "very much improved" overall dyspepsia symptoms. The results showed a nearly identical response rate between the two groups.[1][2]

Key Efficacy Data
Outcome MeasureMosapride CR GroupNortriptyline GroupP-value
Overall Dyspepsia Improvement Rate 53.7% (29/54 patients)54.0% (27/50 patients)0.976
Improvement by FD Subtype
Postprandial Distress Syndrome59.3%52.5%0.615
Epigastric Pain Syndrome44.4%40.0%> 0.999
Overlap50.0%59.1%0.565

Data sourced from a 4-week, multicenter, double-placebo, double-blinded, randomized controlled, parallel clinical study.[1][2]

Both treatment arms also showed significant improvements in anxiety, depression, and overall quality of life from baseline.[1][5] Notably, all individual dyspepsia symptoms, with the exception of vomiting, showed improvement in both groups.[1][2]

Another study investigating nortriptyline for functional dyspepsia in an Asian population, however, did not find it to be superior to a placebo in managing symptoms.[6][7] This highlights the potential for variability in treatment response across different patient populations.

Unraveling the Mechanisms of Action

The comparable efficacy of mosapride and nortriptyline stems from their distinct pharmacological pathways that address different pathophysiological aspects of functional dyspepsia.

Mosapride: The Prokinetic Approach

Mosapride primarily acts as a selective 5-HT4 receptor agonist in the gastrointestinal tract.[3][8] This targeted action stimulates the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal motility.[8][9] By accelerating gastric emptying, mosapride can alleviate symptoms such as postprandial fullness and bloating.[3][10] Mosapride has a low affinity for other serotonin (B10506) receptors (5-HT1, 5-HT2), dopamine (B1211576) D2 receptors, and adrenergic receptors (α1, α2), which contributes to a favorable safety profile with a lower risk of side effects like arrhythmia and extrapyramidal symptoms that have been associated with other prokinetic agents.[1][11] Some evidence also suggests that mosapride may have a 5-HT3 receptor antagonist activity, which could further contribute to its therapeutic effects.[12]

Mosapride_Signaling_Pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine (ACh) Release PKA->ACh_Release Promotes GI_Motility Increased GI Motility ACh_Release->GI_Motility Leads to Nortriptyline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nortriptyline Nortriptyline NET Norepinephrine Transporter (NET) Nortriptyline->NET Blocks SERT Serotonin Transporter (SERT) Nortriptyline->SERT Blocks NE Norepinephrine Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Binds to Serotonin Serotonin Serotonin->Postsynaptic_Receptors Binds to Pain_Modulation Pain Perception Modulation Postsynaptic_Receptors->Pain_Modulation Experimental_Workflow Recruitment Patient Recruitment (n=109 with FD) Randomization Randomization (1:1) Recruitment->Randomization Mosapride_Arm Mosapride CR (15mg) + Nortriptyline Placebo (n=54) Randomization->Mosapride_Arm Nortriptyline_Arm Nortriptyline (10mg) + Mosapride CR Placebo (n=50) Randomization->Nortriptyline_Arm Treatment 4-Week Treatment Period Mosapride_Arm->Treatment Nortriptyline_Arm->Treatment Assessment Endpoint Assessment (Overall Improvement, Symptom Scores, QoL, Anxiety, Depression) Treatment->Assessment

References

Evaluating the Receptor Selectivity of Des-4-fluorobenzyl mosapride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor selectivity of Des-4-fluorobenzyl mosapride (B1662829), the primary active metabolite of the gastroprokinetic agent mosapride. Its receptor binding and functional activity profile is compared with that of its parent compound, mosapride, and other key 5-HT₄ receptor agonists. This document is intended to serve as a valuable resource for researchers and professionals in drug development by summarizing available experimental data, detailing methodologies, and visualizing relevant biological pathways.

Introduction

Des-4-fluorobenzyl mosapride is the principal metabolite of mosapride, a selective 5-hydroxytryptamine₄ (5-HT₄) receptor agonist used to enhance gastrointestinal motility. The pharmacological activity of this metabolite is crucial for understanding the overall therapeutic and potential off-target effects of mosapride. This guide evaluates the receptor selectivity of this compound, focusing on its interaction with serotonergic receptors, and places it in the context of other prokinetic agents.

Comparative Receptor Selectivity

The following tables summarize the available quantitative data on the receptor binding affinity (Ki) and functional activity (EC₅₀/IC₅₀) of this compound, mosapride, and other relevant 5-HT₄ receptor agonists.

Table 1: Receptor Binding Affinity (Ki, nM) of this compound and Comparator Compounds

Compound5-HT₄ Receptor5-HT₃ ReceptorOther Receptors
This compound Weaker affinity than mosapride (quantitative data not available)Antagonistic activity reported (quantitative data not available)Data not available
Mosapride 84.2 nM (guinea pig ileum)[1]1,189 nM[2]Negligible for 5-HT₁ and 5-HT₂ receptors[2]
Cisapride Higher affinity than mosapride (Ki not specified)[1]-Appreciable affinity for hERG channels[3][4]
Prucalopride (B966) High affinity (specific Ki not provided, but highly selective)[2]Minimal activity[2]>150-fold selectivity over other receptors[2]
Tegaserod --Appreciable affinity for 5-HT₁ and 5-HT₂ receptors[3][4]

A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of this compound and Comparator Compounds

Compound5-HT₄ Receptor (EC₅₀)5-HT₃ Receptor (IC₅₀)
This compound Less potent agonist than mosapride (quantitative data not available)[5]Antagonistic activity reported (quantitative data not available)[6]
Mosapride 73 nM (guinea pig ileum, enhancement of contractions)[7]-
Cisapride Potent agonist (specific EC₅₀ not provided)[7]-
Prucalopride Potent agonist (specific EC₅₀ not provided)[2]-

EC₅₀ represents the concentration of a drug that gives half-maximal response (agonist). IC₅₀ is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function (antagonist).

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor binding, it is essential to visualize the downstream signaling pathways.

5_HT4_Receptor_Signaling_Pathway 5-HT4_Agonist 5-HT4 Agonist (e.g., Mosapride) 5-HT4R 5-HT4 Receptor 5-HT4_Agonist->5-HT4R Binds to Gs Gs Protein 5-HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylates targets leading to

5-HT₄ Receptor Gs-coupled Signaling Pathway

5_HT3_Receptor_Signaling_Pathway 5-HT3_Antagonist 5-HT3 Antagonist (e.g., this compound) 5-HT3R 5-HT3 Receptor (Ligand-gated ion channel) 5-HT3_Antagonist->5-HT3R Blocks binding of 5-HT Serotonin Serotonin (5-HT) Serotonin->5-HT3R Binds and opens Ion_Influx Cation Influx (Na+, K+, Ca2+) 5-HT3R->Ion_Influx Allows Depolarization Neuronal Depolarization Ion_Influx->Depolarization Leads to

5-HT₃ Receptor Ligand-gated Ion Channel Pathway

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay (for 5-HT4) Membrane_Prep Membrane Preparation (from cells/tissue expressing receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Separation Separation of Bound/Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis_Ki Data Analysis (Ki determination) Quantification->Data_Analysis_Ki Cell_Culture Cell Culture (expressing 5-HT4 receptor) Stimulation Cell Stimulation (with Test Compound) Cell_Culture->Stimulation Lysis Cell Lysis & cAMP Measurement (e.g., HTRF, ELISA) Stimulation->Lysis Data_Analysis_EC50 Data Analysis (EC50 determination) Lysis->Data_Analysis_EC50

General Experimental Workflow for Receptor Evaluation

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are protocols for key experiments used to evaluate receptor selectivity.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand specific for the target receptor (e.g., [³H]-GR113808 for the 5-HT₄ receptor), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, a high concentration of an unlabeled selective ligand is added to a set of control wells.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the functional consequence of 5-HT₄ receptor activation, which is Gs-protein coupled and leads to an increase in intracellular cyclic AMP (cAMP).

1. Cell Culture and Seeding:

  • Cells stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells) are cultured in a suitable medium.

  • The cells are harvested and seeded into 96- or 384-well plates and grown to an appropriate confluency.

2. Compound Treatment:

  • On the day of the assay, the cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then treated with varying concentrations of the test agonist (e.g., this compound). A known agonist is used as a positive control.

3. Cell Lysis and cAMP Detection:

  • Following incubation for a specified time, the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a bioluminescent assay.

4. Data Analysis:

  • The amount of cAMP produced is plotted against the logarithm of the agonist concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The available data indicates that this compound, the primary metabolite of mosapride, retains some activity at the 5-HT₄ receptor, albeit with lower potency than its parent compound. Notably, it also exhibits antagonistic properties at the 5-HT₃ receptor, a characteristic not prominent in mosapride. This dual action suggests a complex pharmacological profile that may contribute to the overall clinical effects of mosapride.

In comparison to other 5-HT₄ agonists, the lack of comprehensive quantitative data for this compound makes a direct and detailed selectivity comparison challenging. Newer agents like prucalopride demonstrate high selectivity for the 5-HT₄ receptor, which is a key objective in the development of safer prokinetic drugs to avoid off-target effects, such as the cardiac issues associated with the less selective agent cisapride.[3][4]

Further in-depth studies are warranted to fully characterize the receptor selectivity profile of this compound. A broader screening against a panel of receptors and ion channels, along with quantitative functional assays, would provide a clearer understanding of its pharmacological properties and its contribution to the therapeutic efficacy and safety profile of mosapride.

References

A Comparative Guide to the Cross-Species Metabolism of Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of mosapride (B1662829), a selective 5-HT4 receptor agonist, across various preclinical species (rats, dogs, and monkeys) and humans. Understanding species-specific metabolic profiles is crucial for the extrapolation of preclinical safety and efficacy data to clinical scenarios in drug development. This document summarizes key metabolites, metabolic pathways, and pharmacokinetic parameters, supported by experimental data and detailed methodologies.

Executive Summary

Mosapride undergoes extensive metabolism in all species studied, with the primary routes being N-dealkylation, N-oxidation, morpholine (B109124) ring cleavage, and hydroxylation, followed by Phase II conjugation reactions. The major metabolite across species is des-p-fluorobenzyl mosapride (M-1). While the qualitative metabolic pathways are largely similar between rats and humans, significant quantitative differences in pharmacokinetics exist, particularly a notable sex-dependent difference in rats.

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic parameters of mosapride and its major metabolite (M-1) and the excretion profiles in different species.

Table 1: Pharmacokinetic Parameters of Mosapride after Oral Administration

SpeciesSexDose (mg/kg)Cmax (ng/mL)Tmax (h)Oral Bioavailability (%)
Rat Male1044-7
Female10788-47
Dog Male & Female102070.5 - 18
Monkey Male & Female108620.5 - 114
Human Male1051.20.5 - 1-

Table 2: Pharmacokinetic Parameters of Des-p-fluorobenzyl Mosapride (M-1) after Oral Administration of Mosapride

SpeciesSexDose (mg/kg)Cmax (ng/mL)
Rat Male10277
Female10149
Dog Male & Female10~207 (virtually equivalent to mosapride)[1]
Monkey Male & Female10~862 (virtually equivalent to mosapride)[1]
Human Male10~8.5 (1/6 of mosapride)[2]

Table 3: Excretion of Mosapride and its Metabolites (% of Administered Dose)

SpeciesRouteUrine (%)Feces (%)Bile (%)Total Recovered (%)
Rat (Male) Oral37.622.411.871.8[3]
Rat (Female) Oral35.722.87.866.3[3]
Dog Oral~20~70-~90

Metabolic Pathways

Mosapride is subject to extensive Phase I and Phase II metabolism. The primary metabolic pathways are consistent across species, with quantitative differences in the extent of each pathway.

Phase I Metabolism:

  • N-dealkylation: The most prominent pathway, leading to the formation of the major active metabolite, des-p-fluorobenzyl mosapride (M-1).[4][5]

  • N-oxidation: Formation of mosapride N-oxide.[4]

  • Morpholine Ring Cleavage: Opening of the morpholine ring structure.[4][6]

  • Hydroxylation: Addition of a hydroxyl group to the molecule.[4]

Phase II Metabolism:

  • Glucuronidation: Conjugation with glucuronic acid is the main Phase II reaction.[4]

  • Sulfation and Glucose Conjugation: These have also been observed, particularly in humans.[6]

A study comparing human and rat metabolites found that 15 out of 16 metabolites detected in humans were also present in rats, suggesting little qualitative difference between the two species.[6]

Experimental Protocols

The following methodologies are representative of the key experiments used to identify and quantify mosapride and its metabolites.

In-Vivo Sample Collection
  • Animals: Male and female Wistar rats, Beagle dogs, and cynomolgus monkeys are commonly used.

  • Administration: Mosapride citrate (B86180) is typically administered orally via gavage.

  • Sample Collection: Blood samples are collected at various time points post-administration into heparinized tubes. Plasma is separated by centrifugation. Urine, feces, and bile (from bile-duct cannulated animals) are collected over specified periods. All samples are stored at -20°C or below until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation (for plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., diazepam).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Solid Phase Extraction (SPE) (for urine):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute mosapride and its metabolites with methanol.

    • Evaporate the eluate and reconstitute as described above.

LC-MS/MS Conditions for Metabolite Identification and Quantification
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution is typically used with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is used.

    • Scan Mode: For identification, full scan and product ion scan modes are used. For quantification, Multiple Reaction Monitoring (MRM) is employed, using specific precursor-to-product ion transitions for mosapride and its metabolites.

Visualizations

Metabolic Pathways of Mosapride

Mosapride_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Mosapride Mosapride M1 Des-p-fluorobenzyl mosapride (M-1) Mosapride->M1 N-dealkylation M_N_Oxide Mosapride N-oxide Mosapride->M_N_Oxide N-oxidation M_Ring_Opened Morpholine Ring-Opened Metabolite Mosapride->M_Ring_Opened Morpholine Ring Cleavage M_Hydroxylated Hydroxylated Metabolite Mosapride->M_Hydroxylated Hydroxylation M_Glucuronide Glucuronide Conjugate M1->M_Glucuronide Glucuronidation

Caption: Primary Phase I and Phase II metabolic pathways of mosapride.

Experimental Workflow for Metabolite Identification

Experimental_Workflow cluster_invivo In-Vivo Study cluster_sampleprep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Animal_Dosing Animal Dosing (Rat, Dog, Human) Sample_Collection Sample Collection (Plasma, Urine, Feces, Bile) Animal_Dosing->Sample_Collection Protein_Precipitation Protein Precipitation (Plasma) Sample_Collection->Protein_Precipitation SPE Solid Phase Extraction (Urine) Sample_Collection->SPE LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS SPE->LC_MSMS Metabolite_ID Metabolite Identification (Full Scan, Product Ion Scan) LC_MSMS->Metabolite_ID Quantification Quantification (MRM) LC_MSMS->Quantification Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation Cross_Species_Comparison Cross-Species Comparison Quantification->Cross_Species_Comparison

Caption: General experimental workflow for cross-species metabolite identification.

References

Justification for Using Des-4-fluorobenzyl Mosapride as a Reference Standard in Drug Development and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the development and analysis of the gastroprokinetic agent mosapride (B1662829), the use of appropriate reference standards is paramount for ensuring the accuracy, reproducibility, and regulatory compliance of analytical methods. This guide provides a comprehensive justification for the use of Des-4-fluorobenzyl mosapride, the principal active metabolite of mosapride, as a critical reference standard. The necessity of this metabolite standard is underscored by its significant presence in vivo and its relevance in pharmacokinetic, metabolic, and safety studies.

Chemical and Pharmacological Profile

Mosapride exerts its therapeutic effect primarily as a selective 5-HT4 receptor agonist, promoting the release of acetylcholine (B1216132) and enhancing gastrointestinal motility.[1][2][3] Upon administration, mosapride is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4.[4][5] The primary metabolic pathway involves the removal of the 4-fluorobenzyl group, leading to the formation of this compound (also known as M-1).[4][5]

PropertyMosaprideThis compound
IUPAC Name 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide4-amino-5-chloro-2-ethoxy-N-(2-morpholinylmethyl)-benzamide
Molecular Formula C21H25ClFN3O3C14H20ClN3O3
Molecular Weight 421.9 g/mol 313.78 g/mol
Primary Mechanism 5-HT4 Receptor Agonist[1][3]5-HT3 Receptor Antagonist[5]
CAS Number 112885-41-3152013-26-8

Table 1: Comparison of Physicochemical and Pharmacological Properties.

Justification for Use as a Reference Standard

The use of this compound as a reference standard is essential for several key areas of drug development and analysis:

  • Pharmacokinetic (PK) and Bioavailability Studies: Pharmacokinetic studies in various species, including rats, dogs, and monkeys, have demonstrated that this compound is a major circulating metabolite.[1][6] In some cases, the maximum plasma concentration (Cmax) of the metabolite is comparable to or even higher than that of the parent drug, mosapride.[1][4] Therefore, a well-characterized reference standard for this compound is indispensable for the accurate quantification of both the parent drug and its major metabolite in biological matrices. This allows for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolite Safety Testing (MIST): Regulatory bodies like the FDA and the principles outlined in the ICH M3(R2) guidance require the assessment of metabolite safety.[4] These guidelines necessitate the identification and monitoring of metabolites that are present at significant levels in humans. Given that this compound is the primary metabolite, its quantification is crucial to ensure that its exposure in preclinical toxicology studies is adequate to cover the exposure seen in humans.[5] The availability of a certified reference standard is a prerequisite for the validated bioanalytical methods needed to generate this safety data.

  • Impurity Profiling and Stability-Indicating Assays: As a known metabolite, this compound can also be considered a potential impurity or degradant in the drug substance or product. Stability-indicating analytical methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products.[2] Having a reference standard for this compound allows for the validation of these methods to ensure they are specific and can accurately quantify mosapride in the presence of its primary metabolite.

  • Bioequivalence Studies: In the development of generic formulations of mosapride, bioequivalence studies are required. These studies often necessitate the measurement of both the parent drug and its major active metabolites to establish comparable bioavailability. A reference standard for this compound is therefore essential for these comparative studies.

Metabolic Pathway of Mosapride

The metabolic conversion of mosapride to its primary metabolite is a key step in its biotransformation.

G Metabolic Pathway of Mosapride Mosapride Mosapride (5-HT4 Agonist) Metabolism Hepatic Metabolism (CYP3A4) Mosapride->Metabolism Dealkylation Metabolite This compound (M-1, 5-HT3 Antagonist) Metabolism->Metabolite Excretion Excretion (Urine and Feces) Metabolite->Excretion

Caption: Metabolic conversion of mosapride to this compound.

Experimental Data and Protocols

The accurate quantification of mosapride and this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Analytical Performance Data

The following table summarizes typical performance characteristics of a UPLC-MS/MS method for the simultaneous quantification of mosapride and this compound in plasma.

ParameterMosaprideThis compound
Retention Time (min) ~1.5 - 2.5~1.0 - 2.0
Linearity Range (ng/mL) 0.5 - 1000.5 - 100
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.5
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85% - 115%85% - 115%

Table 2: Typical UPLC-MS/MS Method Performance for Quantification in Plasma. (Data synthesized from publicly available research.)

Experimental Protocol: UPLC-MS/MS for Plasma Samples

This protocol provides a general framework for the simultaneous determination of mosapride and its primary metabolite in plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard solution (e.g., a deuterated analog of mosapride or this compound).

    • Vortex mix for 30 seconds.

    • Add 1 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 70:30 v/v).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Mosapride: e.g., m/z 422.3 → 198.3

      • This compound: e.g., m/z 314.1 → 198.1

      • Internal Standard: Dependent on the standard used.

Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of mosapride and its metabolite in a research or clinical setting.

G Analytical Workflow for Mosapride and Metabolite Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (this compound-d5) Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap UPLC UPLC Separation Evap->UPLC MS MS/MS Detection UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation (using Mosapride & Des-4-fluorobenzyl Mosapride Reference Standards) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report

Caption: Workflow for quantitative bioanalysis of mosapride and its metabolite.

Conclusion

The use of this compound as a reference standard is not merely an alternative but a necessity for the comprehensive evaluation of mosapride. Its role as the primary metabolite mandates its inclusion in pharmacokinetic, bioequivalence, and safety testing to meet scientific and regulatory standards. The commercial availability of high-purity this compound reference standards, including stable isotope-labeled versions, facilitates the development and validation of robust analytical methods essential for modern drug development. Researchers and drug developers should consider the quantification of this metabolite integral to their analytical strategy for mosapride.

References

Safety Operating Guide

Proper Disposal of Des-4-fluorobenzyl mosapride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling Des-4-fluorobenzyl mosapride (B1662829) must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this metabolite, it is crucial to treat it as a hazardous substance, drawing precautionary measures from the data available for its parent compound, mosapride.

Mosapride is classified as a reproductive toxicant (H361: Suspected of damaging fertility or the unborn child) and carries the GHS08 health hazard pictogram. Therefore, Des-4-fluorobenzyl mosapride should be managed as hazardous waste to prevent potential harm and environmental contamination. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Work in a well-ventilated area, preferably within a chemical fume hood, when handling the compound for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, vials), as hazardous waste.

    • Segregate this waste from non-hazardous materials to prevent cross-contamination.

  • Containerization:

    • Place the hazardous waste into a designated, leak-proof, and chemically compatible container.

    • The container must be in good condition and have a secure lid to prevent spills.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must also include:

      • The full chemical name: "this compound" (avoiding abbreviations).

      • The specific hazard(s) associated with the waste (e.g., "Reproductive Toxin").

      • The date on which the first item of waste was placed in the container (accumulation start date).

  • Accumulation and Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container remains closed except when adding waste.

  • Contacting Environmental Health and Safety (EHS):

    • Once the waste container is full, or before the established time limit for storage in an SAA is reached, contact your institution's Environmental Health and Safety (EHS) department.

    • Provide the EHS office with the necessary information about the waste for proper pickup and disposal.

  • Final Disposal:

    • Your institution's EHS department will arrange for the collection of the hazardous waste by a licensed hazardous waste contractor.

    • The standard and required method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[1][2]

Quantitative Data Summary

As specific quantitative disposal limits for this compound are not available, general EPA guidelines for hazardous waste generation and accumulation in a laboratory setting apply.

ParameterGuideline
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous waste
SAA Acute Hazardous Waste Limit ≤ 1 quart of acute hazardous waste
Storage Time in SAA Varies by generator status; consult your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: Have Des-4-fluorobenzyl mosapride waste? is_sds_available Is a specific SDS available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste (based on parent compound data) is_sds_available->treat_as_hazardous No ppe Wear appropriate PPE (goggles, gloves, lab coat) treat_as_hazardous->ppe containerize Place in a labeled Hazardous Waste container ppe->containerize store Store in a designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health and Safety (EHS) for pickup store->contact_ehs end End: Proper Disposal via Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Des-4-fluorobenzyl mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling of Des-4-fluorobenzyl mosapride (B1662829), a primary metabolite of the gastroprokinetic agent Mosapride.[1][2] Given its classification as a research chemical and its relationship to a pharmacologically active compound, a stringent adherence to safety protocols is mandatory to ensure the well-being of all laboratory professionals.

While a specific Safety Data Sheet (SDS) for Des-4-fluorobenzyl mosapride is not publicly available, comprehensive safety data for its parent compound, Mosapride citrate (B86180), indicates potential health hazards. The precautionary measures outlined below are based on the known profile of Mosapride citrate and general best practices for handling substituted benzamides in a research setting. Mosapride citrate is classified as a reproductive toxicity category 2 substance, meaning it is suspected of damaging fertility or the unborn child.[3][4]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against accidental splashes and airborne particles entering the eyes.[3][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.Prevents direct skin contact with the chemical. Gloves must be inspected before use and changed regularly.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is required.Minimizes the risk of inhaling airborne particles of the compound.[5]
Body Protection A long-sleeved lab coat and closed-toe shoes are mandatory. For larger scale operations, fire/flame resistant and impervious clothing may be necessary.Provides a barrier against accidental spills and contamination of personal clothing.[3]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach is critical for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Conduct a Risk Assessment: Before any new procedure, perform a thorough risk assessment.

  • Ensure Accessibility of Safety Equipment: Verify that a fully stocked eyewash station and an emergency safety shower are readily accessible and unobstructed.

  • Work Area Preparation: All handling of solid this compound should occur within a certified chemical fume hood to control exposure. The work surface should be clean and uncluttered.

Handling the Chemical:

  • Wear Appropriate PPE: Don all required personal protective equipment as outlined in the table above.

  • Avoid Dust Generation: When handling the solid compound, use techniques that minimize the creation of airborne dust.

  • Portioning and Weighing: If transferring the chemical, do so carefully. Weighing should be done in a fume hood or a ventilated balance enclosure.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[5]

Storage:

  • Storage Conditions: Store this compound in a cool, dry, and well-ventilated area.[5]

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

Waste Collection:

  • Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Container Type: Use a sealable, chemically resistant container for all solid and liquid waste.

Disposal Procedure:

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Collection: Follow your institution's specific procedures for the collection of chemical waste. Do not pour any waste containing this compound down the drain.[5]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Protocols Visualization

To further enhance operational safety and clarity, the following diagrams visualize key procedural workflows.

Chemical_Spill_Response Chemical Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_disposal Disposal alert Alert others in the area evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully clean up the spill (avoid raising dust) contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate collect Collect all contaminated materials in a hazardous waste container decontaminate->collect dispose Dispose of waste according to institutional protocols collect->dispose

Caption: Workflow for a safe and effective response to a chemical spill.

PPE_Hierarchy_of_Controls PPE Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe_node Personal Protective Equipment (PPE) (Least Effective) administrative->ppe_node

Caption: The hierarchy of controls for minimizing exposure to laboratory hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des-4-fluorobenzyl mosapride
Reactant of Route 2
Reactant of Route 2
Des-4-fluorobenzyl mosapride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。